Tianeptine sodium
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S.Na/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28;/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBSUOGMZDXYKE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN2NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
66981-73-5 (Parent), 72797-41-2 (Parent) | |
| Record name | Tianeptine sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030123172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4046737 | |
| Record name | Tianeptine sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30123-17-2, 54317-11-2, 169293-32-7 | |
| Record name | Tianeptine sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030123172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium (1)-7-((3-chloro-6,11-dihydro-6-methyldibenzo(c,f)(1,2)thiazepin-11-yl)amino)heptanoate S,S-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054317112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tianeptine sodium, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169293327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tianeptine sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 7-[(3-chloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate S,S-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.494 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium (±)-7-[(3-chloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate S,S-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIANEPTINE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG0E19592I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TIANEPTINE SODIUM, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LI031265R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tianeptine Sodium: A Technical Whitepaper on its Discovery, Synthesis, and Core Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tianeptine sodium is an atypical antidepressant with a unique pharmacological profile that has garnered significant interest in the scientific community. Discovered in the 1960s by the French Society of Medical Research, its mechanism of action has been a subject of evolving understanding, moving from an initial hypothesis of serotonin reuptake enhancement to its current characterization as a modulator of the glutamatergic system and a full agonist at the µ-opioid receptor. This technical guide provides an in-depth overview of the discovery, synthesis pathway, and core pharmacology of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and synthesis workflow.
Discovery and Historical Context
Tianeptine was discovered and patented by the French Society of Medical Research in the 1960s.[1] Initially classified as a tricyclic antidepressant due to its structural resemblance to the class, its pharmacological properties were found to be distinct from typical tricyclics. Marketed under brand names such as Stablon and Coaxil, it has been approved for the treatment of major depressive disorder in several European, Asian, and Latin American countries.[1] Early research suggested that tianeptine's antidepressant effects stemmed from its ability to enhance the reuptake of serotonin, a mechanism opposite to that of selective serotonin reuptake inhibitors (SSRIs).[2] However, subsequent research has revealed a more complex and multifaceted mechanism of action.
Synthesis Pathway
The chemical synthesis of this compound involves a multi-step process starting from 3-chloro-6-methyl-dibenzo[c,f][3][4]thiazepin-11(6H)-one 5,5-dioxide. The overall pathway can be broadly categorized into the formation of the tricyclic core, followed by the addition of the heptanoic acid side chain.
Experimental Protocol: Synthesis of this compound
Step 1: Reduction of 3-chloro-6-methyl-dibenzo[c,f][3][4]thiazepin-11(6H)-one 5,5-dioxide to 3-chloro-6,11-dihydro-6-methyl-dibenzo[c,f][3][4]thiazepin-11-ol 5,5-dioxide
-
Reactants: 3-chloro-6-methyl-dibenzo[c,f][3][4]thiazepin-11(6H)-one 5,5-dioxide, Sodium borohydride, Methanol.
-
Procedure: To a solution of 3-chloro-6-methyl-dibenzo[c,f][3][4]thiazepin-11(6H)-one 5,5-dioxide (62.5 g) in methanol (500 ml), sodium borohydride (15.04 g) is added at 0-5 °C. The reaction mixture is stirred for 30 minutes at 0-5 °C, and then for 30-60 minutes at room temperature. After completion of the reaction (monitored by TLC), the solid is filtered and washed with methanol. The product is dried to a constant weight.
-
Yield: 90-95%.[5]
Step 2: Chlorination of 3-chloro-6,11-dihydro-6-methyl-dibenzo[c,f][3][4]thiazepin-11-ol 5,5-dioxide to 3,11-dichloro-6,11-dihydro-6-methyldibenzo[c,f][3][4]thiazepine S,S-dioxide
-
Reactants: 3-chloro-6,11-dihydro-6-methyl-dibenzo[c,f][3][4]thiazepin-11-ol 5,5-dioxide, Dichloromethane, Hydrogen chloride gas.
-
Procedure: A suspension of the alcohol from Step 1 (58.0 g) in dichloromethane (600 ml) is cooled to 0-10 °C. Hydrogen chloride gas is bubbled through the suspension for 2-4 hours at this temperature.
-
Note: This intermediate is typically used directly in the next step without isolation.
Step 3: Condensation with Ethyl 7-aminoheptanoate
-
Reactants: 3,11-dichloro-6,11-dihydro-6-methyldibenzo[c,f][3][4]thiazepine S,S-dioxide, Ethyl 7-aminoheptanoate hydrochloride, Triethylamine, Acetonitrile.
-
Procedure: To a reaction flask are sequentially added 3,11-dichloro-6,11-dihydro-6-methyldibenzo[c,f][3][4]thiazepine S,S-dioxide (540g, 1.64 mol), ethyl 7-aminoheptanoate hydrochloride (430g, 2.05 mol), and acetonitrile (2.6 L). The mixture is stirred, and triethylamine (368g, 3.64 mol) is added. The reaction is heated to 50-60 °C and maintained for 2 hours. The solvent is then removed under reduced pressure. The residue is dissolved in dichloromethane (2.2 L) and washed with water (1.0 L). The organic phase is collected and concentrated under reduced pressure.[6]
-
Yield: Approximately 81% (of the crude ester).[6]
Step 4: Hydrolysis to Tianeptine Acid
-
Reactants: Ethyl 7-[(3-chloro-6,11-dihydro-6-methyldibenzo[c,f][3][4]thiazepin-11-yl)amino]heptanoate S,S-dioxide, Ethanol, Potassium hydroxide solution.
-
Procedure: The crude ester from the previous step is dissolved in ethanol (1.4 L). A 10% aqueous solution of potassium hydroxide (450 mL) is added to adjust the pH to ≥ 8. The mixture is heated to 50-60 °C for 30 minutes, with the pH maintained at or above 8 by adding more alkaline solution if necessary. After cooling, the product is crystallized, filtered, and dried.[6]
-
Yield: Approximately 75% (for the purified acid).[6]
-
Purity: 99.5%.[6]
Step 5: Formation of this compound
-
Reactants: Tianeptine acid, Deionized water, Sodium hydroxide solution.
-
Procedure: Tianeptine acid (400g) is suspended in deionized water (1200ml) and heated to 45 °C. A 15% aqueous sodium hydroxide solution (200ml) is added dropwise over 30 minutes, maintaining the temperature between 38 °C and 45 °C. After the solid dissolves completely, the solution is stirred for another 30 minutes. Activated charcoal (6g) is added, and the mixture is heated to 55-60 °C and stirred for 2 hours. The hot solution is filtered and the filtrate is spray-dried to obtain this compound as a white powder.[6]
-
Yield: 85%.[6]
-
Purity: 99.8%.[6]
Diagram of the this compound Synthesis Pathway
Caption: A simplified workflow of the multi-step synthesis of this compound.
Core Pharmacological Profile
The understanding of tianeptine's mechanism of action has evolved significantly. While initially thought to be a serotonin reuptake enhancer, it is now understood to primarily act through two distinct mechanisms: modulation of the glutamatergic system and agonism at the µ-opioid receptor.
µ-Opioid Receptor Agonism
Recent studies have definitively identified tianeptine as a full agonist at the µ-opioid receptor (MOR).[3][4] This activity is believed to contribute significantly to its antidepressant and anxiolytic effects. Tianeptine also demonstrates full agonism at the δ-opioid receptor (DOR), albeit with much lower potency, and is inactive at the κ-opioid receptor (KOR).[3][4]
| Parameter | Receptor | Species | Value | Reference |
| Ki | µ-Opioid Receptor (MOR) | Human | 383 ± 183 nM | [3][4] |
| EC50 (G-protein activation) | µ-Opioid Receptor (MOR) | Human | 194 ± 70 nM | [3][4] |
| EC50 (G-protein activation) | µ-Opioid Receptor (MOR) | Mouse | 641 ± 120 nM | [3][4] |
| EC50 (cAMP inhibition) | µ-Opioid Receptor (MOR) | Mouse | 1.03 ± 0.10 µM | [3] |
| Ki | δ-Opioid Receptor (DOR) | Human | >10 µM | [7] |
| EC50 (G-protein activation) | δ-Opioid Receptor (DOR) | Human | 37.4 ± 11.2 µM | [3][4] |
| EC50 (G-protein activation) | δ-Opioid Receptor (DOR) | Mouse | 14.5 ± 6.6 µM | [3][4] |
| Activity | κ-Opioid Receptor (KOR) | Human/Rat | Inactive | [3][4] |
Table 1: Quantitative Pharmacological Data of Tianeptine at Opioid Receptors
Signaling Pathway of Tianeptine at the µ-Opioid Receptor
Caption: Tianeptine activates the µ-opioid receptor, leading to downstream signaling cascades.
Glutamatergic System Modulation
Tianeptine's therapeutic effects are also attributed to its ability to modulate the glutamatergic system, which is implicated in the pathophysiology of depression.[8][9] It is thought to stabilize glutamatergic signaling by exerting effects on NMDA and AMPA receptors.[10] Specifically, tianeptine has been shown to prevent stress-induced changes in glutamatergic neurotransmission in the hippocampus and amygdala.[9] For instance, acute restraint stress increases extracellular glutamate levels in the basolateral amygdala, an effect that is inhibited by tianeptine.[9] Furthermore, repeated stress can lead to a reduction in glutamate efflux and the expression of the vesicular glutamate transporter 2 (vGLUT2) in the amygdala, changes that are prevented by daily tianeptine administration.[11]
While the precise quantitative binding affinities and functional potencies at glutamate receptors are not as well-defined as for opioid receptors, the evidence strongly supports a significant role for glutamatergic modulation in tianeptine's mechanism of action.
Logical Flow of Tianeptine's Effect on Glutamatergic System Under Stress
Caption: Tianeptine counteracts the effects of stress on the glutamatergic system.
Conclusion
This compound represents a significant departure from traditional antidepressant medications. Its discovery and the subsequent elucidation of its complex pharmacological profile, centered on µ-opioid receptor agonism and glutamatergic modulation, have provided valuable insights into the neurobiology of depression. The synthesis of tianeptine, while involving multiple steps, is well-established and has been optimized for yield and purity. This technical guide has provided a consolidated overview of the key aspects of tianeptine's discovery, synthesis, and pharmacology, intended to serve as a valuable resource for researchers and professionals in the field of drug development and neuroscience. Further research into the nuanced interactions between its opioid and glutamatergic effects will continue to enhance our understanding of this unique therapeutic agent.
References
- 1. Tianeptine | C21H25ClN2O4S | CID 68870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tianeptine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in depression and coexisting anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2010070667A2 - Novel process for the preparation of 7-((3-chloro-6-methyl-5,5-dioxo-6,11-dihydrodibenzo(c,f)(1,2) thiazepin-11-yl)amino)heptanoate - Google Patents [patents.google.com]
- 6. CN103420937A - Synthesis method of this compound - Google Patents [patents.google.com]
- 7. The Behavioral Effects of the Antidepressant Tianeptine Require the Mu-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The neurobiological properties of tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tianeptine modulates amygdalar glutamate neurochemistry and synaptic proteins in rats subjected to repeated stress - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of Tianeptine Sodium
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physicochemical properties of tianeptine sodium (CAS Number: 30123-17-2), a compound of significant interest in neuroscience and pharmaceutical research. The data and protocols herein are compiled to support laboratory work, formulation development, and further investigation into its complex pharmacology.
Core Physicochemical Characteristics
This compound is an atypical antidepressant agent with a unique tricyclic structure.[1][2] Its properties are critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing reliable and reproducible experiments. The key quantitative data are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | sodium;7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][1][2]benzothiazepin-11-yl)amino]heptanoate | [3] |
| CAS Number | 30123-17-2 | [4][5] |
| Molecular Formula | C₂₁H₂₄ClN₂NaO₄S | [4] |
| Molecular Weight | 458.93 g/mol | [5][6] |
| Appearance | White to yellowish powder | [1][2][5][6] |
| Melting Point | 148 °C or 183-187 °C (Note: Discrepancy exists in literature) | [1][2][5][7][8] |
| pKa (of Tianeptine) | Amphoteric: 4.4 (acidic), 6.86 (basic) | [1][2] |
| LogP (of Tianeptine) | 1.06 (at pH 7.4) | [1][2] |
| Hygroscopicity | Described as very hygroscopic | [9] |
| Storage | Store under desiccating conditions; 2-8 °C for short-term, -20°C for long-term | [4][5][6] |
Solubility Profile
The solubility of this compound is a key parameter for preparing stock solutions and conducting in vitro and in vivo experiments. It is generally considered freely soluble in water and various organic solvents.[6][9]
| Solvent | Solubility (approximate) | Source(s) |
| Water | Soluble to 100 mM; ≥235 mg/mL | [10] |
| PBS (pH 7.2) | 10 mg/mL | [4] |
| DMSO | 20 mg/mL; Soluble to 10-100 mM | [4] |
| Ethanol | 10 mg/mL | [4][11] |
| Methanol | Freely soluble | [9] |
| Dimethylformamide (DMF) | 30 mg/mL | [4][11] |
| Methylene Chloride | Freely soluble | [9] |
Experimental Protocols
Detailed and consistent methodologies are crucial for obtaining reliable physicochemical data. The following sections outline standard protocols for determining solubility and pKa.
The shake-flask method is the gold-standard technique for measuring the equilibrium (thermodynamic) solubility of a compound.[12][13] It involves saturating a solvent with the compound and measuring the resulting concentration.
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a given temperature to reach equilibrium.
Materials:
-
This compound (crystalline solid)
-
Solvent of interest (e.g., purified water, PBS pH 7.2)
-
Glass vials with screw caps
-
Orbital shaker or mechanical agitator with temperature control
-
Centrifuge and/or syringe filters (e.g., 0.45 µm pore size)
-
Validated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached, which visually confirms saturation.[12][14]
-
Equilibration: Add a precise volume of the chosen solvent to the vial. Seal the vial tightly to prevent solvent evaporation.
-
Agitation: Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspension for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is achieved.[14][15] The time required can be determined in preliminary experiments by sampling at various intervals (e.g., 2, 4, 8, 24, 48 hours) until the concentration plateaus.[14]
-
Phase Separation: After agitation, allow the vials to stand to let undissolved solids sediment. To separate the saturated solution from the excess solid, either centrifuge the sample or filter it using a syringe filter.[13] This step must be performed carefully to avoid transferring any solid particles.
-
Analysis: Accurately dilute a known volume of the clear supernatant with the appropriate solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV at a wavelength of 220 nm.[16][17]
-
Calculation: Calculate the solubility by correcting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[14]
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Potentiometric titration is a highly reliable method for determining the pKa of ionizable compounds.[18][19] For tianeptine, which is amphoteric, this method can identify both its acidic and basic dissociation constants.[1][2]
Objective: To determine the pKa value(s) of tianeptine by measuring pH changes during titration with a strong acid or base.
Materials:
-
This compound
-
Calibrated pH meter with a combined pH electrode
-
Potentiometer or automatic titrator
-
Magnetic stirrer and stir bar
-
Burette
-
Standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH)[18]
-
High-purity water
-
Potassium chloride (KCl) solution (to maintain constant ionic strength)[18]
Methodology:
-
Instrument Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10) before starting the experiment.[18]
-
Sample Preparation: Accurately weigh and dissolve a known quantity of this compound in a specific volume of purified water to create a solution of known concentration (e.g., 1 mM).[18] Add KCl solution to maintain a constant ionic strength.
-
Titration (for acidic pKa): Place the solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode. Make the solution acidic (e.g., to pH 1.8-2.0) with 0.1 M HCl.[18]
-
Begin titrating by adding small, precise increments of 0.1 M NaOH from the burette.
-
Data Collection: After each addition of titrant, allow the pH reading to stabilize and then record the pH and the volume of titrant added. Continue this process until the pH reaches a basic value (e.g., pH 12).[18]
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa value corresponds to the pH at the half-equivalence point, which is found at the midpoint of the steepest portion of the titration curve (the inflection point).
-
Replication: Perform the titration at least three times to ensure the results are accurate and reproducible.[18]
Mechanism of Action & Signaling Pathways
Tianeptine's antidepressant effects are not mediated by typical monoaminergic mechanisms. Its primary mechanism involves the modulation of the glutamatergic system and agonism at the µ-opioid receptor (MOR).[20][21]
-
µ-Opioid Receptor (MOR) Agonism: Tianeptine is a full agonist at the MOR.[21][22] This action is thought to contribute to its mood-elevating and anxiolytic effects.
-
Glutamatergic Modulation: Tianeptine normalizes glutamatergic neurotransmission, particularly in brain regions like the hippocampus and amygdala that are affected by stress.[20] It modulates the activity of AMPA and NMDA receptors, which is crucial for synaptic plasticity.[21][23][24] This action helps prevent the negative effects of stress on neuronal architecture and function.[20][23]
-
Neuroplasticity: By modulating glutamatergic pathways and promoting the release of Brain-Derived Neurotrophic Factor (BDNF), tianeptine facilitates neuroplasticity and protects against stress-induced neuronal remodeling.[23][24]
Caption: Primary Signaling Pathways of Tianeptine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C21H24ClN2NaO4S | CID 23663953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. Tianeptine, sodium salt 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. Tianeptine | C21H25ClN2O4S | CID 68870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ijrpr.com [ijrpr.com]
- 10. This compound | CAS:30123-17-2 | 5-HT uptake facilitator,selective,antidepressant | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. Tianeptine (sodium salt) | CAS 30123-17-2 | Cayman Chemical | Biomol.com [biomol.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. who.int [who.int]
- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 16. Analysis of Tianeptine in Dietary Supplements [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound salt | 30123-17-2 | FT28266 | Biosynth [biosynth.com]
- 23. Tianeptine - Wikipedia [en.wikipedia.org]
- 24. What is the mechanism of this compound? [synapse.patsnap.com]
Tianeptine Sodium's Mechanism of Action on the Glutamatergic System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tianeptine sodium is an atypical antidepressant with a unique pharmacological profile that distinguishes it from classical monoaminergic agents. Emerging evidence strongly indicates that its therapeutic effects are, to a significant extent, mediated through the modulation of the glutamatergic system. This technical guide provides an in-depth analysis of tianeptine's mechanism of action on glutamate neurotransmission, focusing on its interactions with AMPA and NMDA receptors, its influence on synaptic plasticity, and its role in normalizing stress-induced glutamatergic dysregulation. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.
Introduction
Historically, the mechanism of action of tianeptine was a subject of debate, with early hypotheses suggesting an enhancement of serotonin reuptake, a contrast to the mechanism of selective serotonin reuptake inhibitors (SSRIs).[1] However, a growing body of research has shifted the focus towards the glutamatergic system, revealing that tianeptine's antidepressant and neuroprotective properties are closely linked to its ability to modulate glutamate-mediated neuroplasticity.[2][3][4] This guide will elucidate the core aspects of tianeptine's glutamatergic activity.
Modulation of Glutamate Receptors
Tianeptine exerts a profound influence on the two major types of ionotropic glutamate receptors: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) and N-methyl-D-aspartate receptors (NMDARs). Its actions appear to be primarily postsynaptic and involve the potentiation of AMPA receptor function and the normalization of NMDA receptor activity, particularly under conditions of stress.
AMPA Receptor Potentiation
A key mechanism of tianeptine's action is the potentiation of AMPA receptor-mediated signaling.[5][6] This is not a direct binding effect but rather an indirect modulation through the activation of intracellular signaling cascades that lead to the phosphorylation of AMPA receptor subunits.[6][7]
-
Phosphorylation of GluA1 Subunit: Tianeptine has been shown to rapidly increase the phosphorylation of the GluA1 subunit of the AMPA receptor at two key sites: Serine 831 (Ser831) and Serine 845 (Ser845).[6][8] Phosphorylation at these sites is critical for enhancing AMPA receptor channel conductance and promoting its insertion into the synaptic membrane.
-
Involvement of Protein Kinases: The phosphorylation of the GluA1 subunit is mediated by the activation of Protein Kinase A (PKA) and Calcium/Calmodulin-dependent Protein Kinase II (CaMKII).[6][7] Tianeptine's potentiation of AMPA receptor responses is dependent on the activation of both of these kinases.[6]
Normalization of NMDA Receptor Function
Chronic stress has been demonstrated to alter NMDA receptor function, leading to an enhanced NMDA receptor-mediated component of excitatory postsynaptic currents (EPSCs).[9][10] Tianeptine plays a crucial role in counteracting these stress-induced changes.
-
Reversal of Stress-Induced NMDA Receptor Hypersensitivity: In animal models of chronic stress, tianeptine treatment normalizes the ratio of NMDA to AMPA receptor-mediated currents and prevents the stress-induced prolongation of NMDA-EPSCs.[4][9] This suggests that tianeptine helps to restore a healthy balance of glutamatergic signaling in the hippocampus.
Impact on Synaptic Plasticity
Tianeptine's modulation of glutamate receptors has significant implications for synaptic plasticity, particularly long-term potentiation (LTP), a cellular correlate of learning and memory.
-
Enhancement of Long-Term Potentiation (LTP): Tianeptine has been shown to enhance the induction of LTP in the CA1 region of the hippocampus.[11][12] At a concentration of 10 µM, tianeptine enhances the initial phase of LTP, an effect dependent on GluA1 phosphorylation.[6]
-
Reversal of Stress-Induced LTP Impairment: Acute stress can impair the induction of LTP. Tianeptine administration has been demonstrated to rapidly reverse this stress-induced blockade of LTP, highlighting its neuroprotective effects.[11][12]
Regulation of Glutamate Homeostasis
Beyond its effects on glutamate receptors, tianeptine also influences the broader environment of glutamatergic synapses by modulating glutamate release and uptake.
-
Attenuation of Stress-Induced Glutamate Release: Acute stress can lead to an increase in extracellular glutamate levels in brain regions like the basolateral amygdala (BLA). Tianeptine administration has been shown to inhibit this stress-induced surge in glutamate.[8][11]
-
Modulation of Glutamate Transporters: Chronic stress can alter the expression of glial glutamate transporters, which are responsible for clearing glutamate from the synaptic cleft. Specifically, chronic restraint stress has been found to up-regulate the expression of GLT-1 mRNA and protein in the hippocampus. Tianeptine treatment reverses these stress-induced changes in GLT-1 expression, contributing to the normalization of glutamate homeostasis.[13][14]
Signaling Pathways
The glutamatergic effects of tianeptine are mediated by a complex interplay of intracellular signaling pathways.
-
MAPK and mTOR Signaling: Tianeptine activates several signaling cascades associated with synaptic plasticity, including the p38, p42/44 MAPK, and JNK pathways.[6] Furthermore, tianeptine has been shown to activate the mTOR signaling pathway, which is implicated in the antidepressant response and promotes dendritic outgrowth, spine density, and the expression of synaptic proteins.[1][2][5]
-
Brain-Derived Neurotrophic Factor (BDNF): The effects of tianeptine on the glutamatergic system are also linked to its ability to modulate the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule in neurogenesis and synaptic plasticity.[15][16][17][18] Chronic tianeptine treatment has been shown to increase BDNF levels in the hippocampus and amygdala.[17][18]
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on the effects of tianeptine on the glutamatergic system.
Table 1: Effects of Tianeptine on AMPA Receptor Phosphorylation
| Parameter | Brain Region | Tianeptine Concentration/Dose | Effect | Reference |
| Phospho-Ser831-GluA1 | Frontal Cortex, Hippocampal CA3 | Chronic Treatment | Increased | [9] |
| Phospho-Ser845-GluA1 | Hippocampal CA3 | Chronic Treatment | Increased | [9] |
| Phospho-Ser831-GluA1 & Phospho-Ser845-GluA1 | Murine Hippocampal Slices | 10 µM | Rapidly Increased | [6] |
Table 2: Electrophysiological Effects of Tianeptine
| Parameter | Brain Region/Cell Type | Tianeptine Concentration/Dose | Effect | Reference |
| AMPA Receptor-Mediated Neuronal Responses | Murine Hippocampal Slices | 10 µM | Increased | [6] |
| NMDA/AMPA Receptor Ratio | Rat Hippocampal CA3 | 10 mg/kg/day (chronic) | Normalized (in stressed animals) | [10] |
| AMPA EPSC Amplitude | Rat Hippocampal CA3 | 10 µM (in vitro) | Increased | [10] |
| NMDA EPSC Amplitude | Rat Hippocampal CA3 | 10 µM (in vitro) | Increased | [10] |
| Long-Term Potentiation (LTP) | Rat Hippocampal CA1 | 10 µM | Enhanced initial phase | [6] |
Table 3: Effects of Tianeptine on Glutamate Homeostasis
| Parameter | Brain Region | Tianeptine Dose | Effect | Reference |
| Stress-Induced Glutamate Efflux | Basolateral Amygdala | 30 min prior to stress | Inhibited | [11] |
| GLT-1 mRNA and Protein Expression | Rat Hippocampus (CA3) | Chronic Treatment | Reversed stress-induced increase | [13][14] |
Experimental Protocols
This section outlines the general methodologies employed in the cited research. For detailed, step-by-step protocols, readers are encouraged to consult the original publications.
In Vitro Electrophysiology (Hippocampal Slices)
-
Animal Model: Male Wistar rats or C57BL/6 mice are typically used.
-
Slice Preparation: Animals are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal or transverse hippocampal slices (300-400 µm thick) are prepared using a vibratome. Slices are then allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.
-
Electrophysiological Recordings: Whole-cell patch-clamp or field potential recordings are performed in a submersion-type recording chamber continuously perfused with oxygenated aCSF. For whole-cell recordings, patch pipettes are filled with an internal solution containing relevant ions and sometimes kinase inhibitors (e.g., staurosporine) to probe signaling pathways. Excitatory postsynaptic currents (EPSCs) or potentials (EPSPs) are evoked by stimulating afferent pathways (e.g., Schaffer collaterals for CA1 recordings).
-
Drug Application: Tianeptine and other pharmacological agents are typically bath-applied at known concentrations.
-
LTP Induction: LTP is induced by high-frequency stimulation protocols, such as theta-burst stimulation.
In Vivo Microdialysis
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Surgical Procedure: Animals are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., basolateral amygdala).
-
Microdialysis Procedure: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with aCSF at a low flow rate. Dialysate samples are collected at regular intervals before, during, and after stress induction and/or drug administration.
-
Neurotransmitter Analysis: Glutamate concentrations in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with fluorescence detection.
Western Blotting
-
Tissue Preparation: Following experimental manipulations (e.g., chronic tianeptine treatment), animals are euthanized, and specific brain regions are rapidly dissected and homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and Electrophoresis: Protein concentrations are determined using a standard assay (e.g., BCA assay). Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., total and phosphorylated forms of GluA1, CaMKII, PKA, mTOR). After washing, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection and Quantification: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathways
Caption: Tianeptine's signaling cascade in the glutamatergic system.
Experimental Workflow: In Vitro Electrophysiology
Caption: Workflow for in vitro electrophysiological experiments.
Conclusion
The mechanism of action of this compound on the glutamatergic system is multifaceted, involving the potentiation of AMPA receptor function through the activation of key protein kinases, the normalization of NMDA receptor activity under stress, and the regulation of glutamate release and uptake. These actions collectively contribute to the enhancement of synaptic plasticity and the reversal of stress-induced deficits in glutamatergic neurotransmission. A comprehensive understanding of these mechanisms is crucial for the development of novel therapeutic strategies targeting the glutamatergic system in the treatment of depression and other stress-related disorders. This technical guide provides a foundational resource for researchers and clinicians in this endeavor.
References
- 1. PS114. Effects of Tianeptine on mTOR Signaling in Rat Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 3. Tianeptine modulates amygdalar glutamate neurochemistry and synaptic proteins in rats subjected to repeated stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antidepressant tianeptine persistently modulates glutamate receptor currents of the hippocampal CA3 commissural associational synapse in chronically stressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tianeptine induces mTORC1 activation in rat hippocampal neurons under toxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tianeptine potentiates AMPA receptors by activating CaMKII and PKA via the p38, p42/44 MAPK and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Beneficial Effects of Tianeptine on Hippocampus-Dependent Long-Term Memory and Stress-Induced Alterations of Brain Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tianeptine.com [tianeptine.com]
- 11. The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tianeptine, stress and synaptic plasticity [tianeptine.com]
- 13. Chronic restraint stress up-regulates GLT-1 mRNA and protein expression in the rat hippocampus: Reversal by tianeptine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chronic restraint stress up-regulates GLT-1 mRNA and protein expression in the rat hippocampus: reversal by tianeptine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of tianeptine on symptoms of fibromyalgia via BDNF signaling in a fibromyalgia animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Beneficial Effects of Tianeptine on Hippocampus-Dependent Long-Term Memory and Stress-Induced Alterations of Brain Structure and Function [mdpi.com]
- 17. Tianeptine treatment induces antidepressive-like effects and alters BDNF and energy metabolism in the brain of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tianeptine increases brain-derived neurotrophic factor expression in the rat amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
Tianeptine Sodium: A Technical Guide to its Role as a Mu-Opioid Receptor Agonist
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Tianeptine, an atypical antidepressant, has a complex pharmacological profile that was not fully understood for decades. Initially believed to modulate the serotonergic system, subsequent research has definitively identified it as a potent and efficacious agonist at the mu-opioid receptor (MOR). This technical guide provides an in-depth examination of the evidence supporting tianeptine sodium's role as a MOR agonist. It consolidates quantitative data on its binding affinity and functional potency, details the experimental protocols used for its characterization, and visualizes the core signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers investigating the therapeutic potential and abuse liability of tianeptine and for professionals engaged in the development of novel MOR-targeting compounds.
Introduction
First patented in the 1970s, tianeptine has been prescribed for major depressive disorder in several countries across Europe, Asia, and Latin America.[1] Its tricyclic structure is similar to classic antidepressants, yet its mechanism of action was long considered distinct, with early theories suggesting it acted as a selective serotonin reuptake enhancer (SSRE).[1][2] However, this hypothesis has been contradicted by more recent studies.[3] A pivotal discovery by Gassaway et al. in 2014 identified the mu-opioid receptor (MOR) as a primary molecular target for tianeptine.[4][5] This finding has reshaped our understanding of its pharmacology, explaining both its antidepressant efficacy and its potential for abuse.[3][6] Subsequent research has confirmed that many of tianeptine's behavioral effects, including its antidepressant and analgesic properties, are dependent on its action at the MOR.[7]
Opioid Receptor Binding Affinity
Tianeptine's interaction with opioid receptors has been quantified through radioligand binding assays. These experiments measure the affinity of a compound for a specific receptor by assessing its ability to displace a known radiolabeled ligand. The resulting inhibition constant (Ki) is an inverse measure of binding affinity; a lower Ki value indicates a higher affinity.
Tianeptine demonstrates a moderate affinity for the human mu-opioid receptor (hMOR) and binds weakly to the human delta-opioid receptor (hDOR).[8] Its affinity for the kappa-opioid receptor (KOR) is negligible.[4][8]
Table 1: Tianeptine Binding Affinity (Ki) at Opioid Receptors
| Receptor Subtype | Species | Ki Value (nM) |
| Mu-Opioid Receptor (MOR) | Human | 383 ± 183[4][8][9] |
| Delta-Opioid Receptor (DOR) | Human | >10,000[4][8] |
| Kappa-Opioid Receptor (KOR) | Human | Inactive[4][8] |
In Vitro Functional Activity
Beyond simple binding, functional assays are crucial to determine the cellular response elicited by a ligand. Tianeptine has been characterized as a full and efficacious agonist at the MOR.[4][8] This means it not only binds to the receptor but also activates it to its full potential, initiating downstream intracellular signaling cascades. The primary signaling pathway for the MOR involves coupling to inhibitory G-proteins (Gi/o).
G-Protein Activation & cAMP Inhibition
MOR activation by an agonist leads to the activation of Gi/o proteins. This, in turn, inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[4][10] The potency of an agonist in eliciting this response is measured by its half-maximal effective concentration (EC50). Tianeptine has been shown to be a full agonist for G-protein activation and subsequent inhibition of cAMP accumulation at both human and mouse MORs.[4][5] It also acts as a full agonist at DOR, but with significantly lower potency.[4][5]
Table 2: Tianeptine Functional Potency (EC50) at Opioid Receptors
| Assay | Receptor | Species | EC50 Value |
| G-Protein Activation | Mu-Opioid Receptor (MOR) | Human | 194 ± 70 nM[4][5] |
| Mu-Opioid Receptor (MOR) | Mouse | 641 ± 120 nM[4][5] | |
| Delta-Opioid Receptor (DOR) | Human | 37.4 ± 11.2 µM[4][5] | |
| Delta-Opioid Receptor (DOR) | Mouse | 14.5 ± 6.6 µM[4][5] | |
| Kappa-Opioid Receptor (KOR) | Human/Rat | Inactive[4][11] | |
| cAMP Inhibition | Mu-Opioid Receptor (MOR) | Human | 151 ± 45 nM[6] |
| Mu-Opioid Receptor (MOR) | Mouse | 1.03 ± 0.10 µM[4][10] | |
| Delta-Opioid Receptor (DOR) | Mouse | 9.46 ± 1.34 µM[4][12] | |
| Kappa-Opioid Receptor (KOR) | Human/Rat | Inactive[4][11] |
Signaling Pathways and Molecular Interactions
Canonical G-Protein Signaling
The primary mechanism of action for tianeptine at the MOR is through the canonical G-protein signaling pathway. As a Gi/o-coupled receptor, its activation initiates a cascade that modulates neuronal excitability.
References
- 1. Frontiers | Chronic tianeptine induces tolerance in analgesia and hyperlocomotion via mu-opioid receptor activation in mice [frontiersin.org]
- 2. The atypical antidepressant tianeptine confers neuroprotection against oxygen–glucose deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Behavioral Effects of the Antidepressant Tianeptine Require the Mu-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tianeptine.com [tianeptine.com]
- 10. Making sure you're not a bot! [academiccommons.columbia.edu]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
Tianeptine Sodium: A Deep Dive into its Effects on Neuronal Plasticity
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Tianeptine sodium is an atypical antidepressant agent with a unique pharmacological profile that distinguishes it from conventional antidepressants.[1][2][3] Its therapeutic efficacy is increasingly attributed to its profound effects on neuronal plasticity, rather than traditional monoaminergic mechanisms.[1][4] This technical guide provides a comprehensive overview of the mechanisms by which this compound modulates neuronal plasticity. It delves into its influence on the glutamatergic system, neurotrophic factor signaling, and the hypothalamic-pituitary-adrenal (HPA) axis. Detailed experimental protocols, quantitative data summaries, and visualizations of key pathways are presented to offer a thorough understanding for researchers, scientists, and drug development professionals.
Core Mechanisms of Action on Neuronal Plasticity
Tianeptine's primary mechanism in promoting neuronal resilience lies in its ability to counteract the detrimental effects of stress on brain structure and function.[4][5] It achieves this through a multi-faceted approach involving the normalization of glutamatergic neurotransmission, enhancement of neurotrophic support, and regulation of the stress response.
Modulation of the Glutamatergic System
A significant body of evidence points to the glutamatergic system as a primary target of tianeptine.[1][4][6] Unlike typical antidepressants, tianeptine's actions are centered on restoring homeostasis in glutamate signaling, which is often disrupted by chronic stress.[4][5]
-
AMPA and NMDA Receptor Modulation: Tianeptine has been shown to modulate the function of both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors.[6][7] Chronic stress can lead to an increase in the NMDA receptor component of excitatory postsynaptic currents (EPSCs), an effect that is prevented by tianeptine treatment.[4][8] It normalizes the amplitude ratio of NMDA to AMPA receptor-mediated currents, suggesting a stabilizing effect on synaptic transmission.[8][9] Furthermore, tianeptine can increase the phosphorylation of the GluR1 subunit of AMPA receptors, which is associated with potentiating AMPA receptor function and may contribute to its ability to restore stress-impaired long-term potentiation (LTP).[4][10]
-
Normalization of Glutamate Release: Chronic stress is associated with excessive glutamate release, which can be excitotoxic to neurons.[6] Tianeptine helps to stabilize glutamate transmission, thereby protecting neurons from such damage.[6]
Upregulation of Neurotrophic Factors
Tianeptine promotes neuronal survival and growth by increasing the expression of key neurotrophic factors, most notably Brain-Derived Neurotrophic Factor (BDNF).[4][6]
-
BDNF Signaling: Stress is known to decrease BDNF expression in the hippocampus, contributing to neuronal atrophy.[4] Tianeptine administration has been shown to increase BDNF expression in both the hippocampus and amygdala.[4][10][11] This increase in BDNF is linked to the activation of downstream signaling pathways, such as the mTOR pathway, which are crucial for protein synthesis, dendritic growth, and spine formation.[12]
-
CREB Phosphorylation: The transcription factor cAMP response element-binding protein (CREB) is a key regulator of BDNF expression. While some antidepressants increase CREB phosphorylation, tianeptine's effect appears to be more complex and region-specific. In the amygdala, tianeptine can increase BDNF expression even while decreasing pCREB levels, suggesting alternative regulatory pathways.[11]
Regulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis
The HPA axis is the body's central stress response system, and its dysregulation is a hallmark of depression.[6] Tianeptine helps to normalize HPA axis activity.[6][13]
-
Attenuation of Stress-Induced Hormone Release: Chronic tianeptine treatment has been shown to attenuate the stress-induced increase in plasma ACTH and corticosterone levels.[13][14] It appears to act at the level of the hypothalamus, reducing the content of corticotropin-releasing factor (CRF).[13]
Effects on Structural and Synaptic Plasticity
Tianeptine's influence on the glutamatergic system, neurotrophic factors, and the HPA axis culminates in significant effects on the physical structure and function of neurons.
-
Dendritic Remodeling: Chronic stress leads to a retraction of apical dendrites in CA3 pyramidal neurons of the hippocampus and an increase in dendritic arborization in the basolateral amygdala.[4][15][16] Tianeptine not only prevents but also reverses these stress-induced changes in dendritic morphology.[4][16][17]
-
Neurogenesis: Stress potently suppresses adult neurogenesis in the dentate gyrus of the hippocampus.[15] Tianeptine treatment prevents this stress-induced reduction in the proliferation of granule precursor cells.[15]
-
Long-Term Potentiation (LTP): LTP is a cellular mechanism underlying learning and memory. Stress impairs LTP in the hippocampus.[5] Tianeptine has been shown to reverse the stress-induced suppression of LTP.[4][5] In non-stressed conditions, tianeptine can even enhance LTP.[4][10]
-
Opioid Receptor Agonism: More recent research has identified tianeptine as a mu-opioid receptor (MOR) agonist.[3][18] This activity may indirectly contribute to its effects on the glutamatergic system.[19] Activation of MORs can modulate glutamatergic neurons and synapses, potentially underlying tianeptine's corrective effect on NMDA receptor signaling in stressed animals.[19]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various aspects of neuronal plasticity as reported in preclinical studies.
Table 1: Effects of Tianeptine on Dendritic Morphology
| Parameter | Brain Region | Animal Model | Tianeptine Effect | Reference |
| Total Dendritic Length | Basolateral Amygdala | Chronic Immobilization Stress (Rat) | Prevents stress-induced increase | [4] |
| Number of Branch Points | Basolateral Amygdala | Chronic Immobilization Stress (Rat) | Prevents stress-induced increase | [4] |
| Apical Dendrite Length | Hippocampal CA3 | Chronic Restraint Stress (Rat) | Prevents stress-induced reduction | [16] |
| Number of Branch Points | Hippocampal CA3 | Chronic Restraint Stress (Rat) | Prevents stress-induced reduction | [16] |
Table 2: Effects of Tianeptine on Neurogenesis and Hippocampal Volume
| Parameter | Brain Region | Animal Model | Tianeptine Effect | Reference |
| Granule Precursor Cell Proliferation | Dentate Gyrus | Psychosocial Stress (Tree Shrew) | Prevents stress-induced reduction (-33%) | [15] |
| Hippocampal Volume | Hippocampus | Psychosocial Stress (Tree Shrew) | Prevents stress-induced decrease | [15] |
Table 3: Effects of Tianeptine on Electrophysiological Parameters
| Parameter | Brain Region | Experimental Setup | Tianeptine Effect | Reference |
| NMDA-mediated EPSC Amplitude | Hippocampal CA3 | Chronic Restraint Stress (Rat) | Normalizes stress-induced increase | [8][9] |
| NMDA/AMPA EPSC Ratio | Hippocampal CA3 | Chronic Restraint Stress (Rat) | Normalizes scaling | [8][9] |
| Long-Term Potentiation (LTP) | Hippocampal CA1 | Acute Stress (Rat) | Reverses stress-induced suppression | [4] |
| Primed Burst Potentiation | Hippocampal CA1 | Non-stressed (Rat) | Enhances potentiation | [4] |
Table 4: Effects of Tianeptine on Protein Expression and Signaling
| Protein/Molecule | Brain Region | Animal Model | Tianeptine Effect | Reference |
| BDNF mRNA | Amygdala | Chronic Restraint Stress (Rat) | Increases expression | [11] |
| BDNF Protein | Amygdala | Chronic Restraint Stress (Rat) | Increases expression | [11] |
| Phosphorylated mTOR | Hippocampal Neurons | In vitro | Significantly increases phosphorylation | [12] |
| Phosphorylated Akt | Hippocampal Neurons | In vitro | Significantly increases phosphorylation | [12] |
| Phosphorylated ERK | Hippocampal Neurons | In vitro | Significantly increases phosphorylation | [12] |
| Synaptic Proteins (PSD-95, Synaptophysin, GluR1) | Hippocampal Neurons | In vitro | Increases expression (mTOR-dependent) | [12] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature regarding tianeptine's effects on neuronal plasticity.
Chronic Stress Models
-
Chronic Restraint Stress (CRS):
-
Subjects: Adult male Sprague-Dawley rats.
-
Procedure: Animals are placed in well-ventilated, wire-mesh restrainers for a period of 6 hours daily for 21 consecutive days. Control animals are handled daily but not restrained.
-
Tianeptine Administration: Tianeptine (e.g., 10 mg/kg) or vehicle is administered intraperitoneally (i.p.) daily, typically 30 minutes before the onset of the restraint stress.
-
Outcome Measures: Following the 21-day period, brains are processed for morphological analysis (e.g., Golgi-Cox staining for dendritic arborization) or electrophysiological recordings.
-
-
Psychosocial Stress:
-
Subjects: Adult male tree shrews.
-
Procedure: A subordinate male is housed in a cage adjacent to a dominant male, allowing for visual, olfactory, and acoustic contact but preventing physical interaction. The subordinate is introduced into the dominant male's cage for 1-2 hours daily, leading to a confrontation. This is repeated for a specified period (e.g., 28 days).
-
Tianeptine Administration: Tianeptine (e.g., 50 mg/kg) is administered orally once daily.
-
Outcome Measures: In vivo proton magnetic resonance spectroscopy for brain metabolite concentrations, BrdUrd immunohistochemistry for cell proliferation, and post-mortem analysis of hippocampal volume.[15]
-
Electrophysiology
-
Whole-Cell Patch-Clamp Recordings:
-
Preparation: Hippocampal slices (300-400 µm thick) are prepared from the brains of control and tianeptine-treated animals.
-
Recording: Whole-cell patch-clamp recordings are obtained from CA3 pyramidal neurons.
-
Stimulation: Excitatory postsynaptic currents (EPSCs) are evoked by stimulating commissural/associational fibers.
-
Analysis: The amplitudes and decay kinetics of NMDA and AMPA receptor-mediated components of the EPSCs are measured and compared between experimental groups.[8][9]
-
-
Long-Term Potentiation (LTP) Measurement:
-
Preparation: Transverse hippocampal slices are prepared.
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collaterals.
-
LTP Induction: A high-frequency stimulation protocol (e.g., theta-burst stimulation) is delivered to induce LTP.
-
Analysis: The slope of the fEPSP is measured before and after LTP induction to quantify the degree of potentiation. The effects of tianeptine on both baseline synaptic transmission and LTP are assessed.
-
Molecular Biology Techniques
-
Western Blotting:
-
Sample Preparation: Hippocampal or amygdalar tissue is dissected and homogenized in lysis buffer.
-
Procedure: Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Detection: Membranes are incubated with primary antibodies against target proteins (e.g., BDNF, p-mTOR, PSD-95) and then with horseradish peroxidase-conjugated secondary antibodies. Protein bands are visualized using chemiluminescence.
-
Quantification: Band intensities are quantified using densitometry and normalized to a loading control (e.g., β-actin).[12]
-
-
Immunohistochemistry:
-
Tissue Preparation: Animals are perfused with paraformaldehyde, and brains are sectioned.
-
Staining: Sections are incubated with primary antibodies against markers of interest (e.g., BrdUrd for cell proliferation).
-
Visualization: A secondary antibody conjugated to a fluorescent tag or an enzyme (e.g., peroxidase) is used for visualization under a microscope.
-
Analysis: The number of labeled cells or the intensity of staining is quantified in specific brain regions.[15]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Tianeptine's multifaceted mechanism in counteracting stress-induced neuronal damage.
Caption: A typical experimental workflow for studying tianeptine's effects.
Caption: Logical flow of tianeptine's counteraction of stress-induced neuronal deficits.
Conclusion and Future Directions
This compound represents a significant departure from traditional antidepressant pharmacology, with a mechanism of action deeply rooted in the modulation of neuronal plasticity. Its ability to normalize glutamatergic neurotransmission, upregulate neurotrophic factors, and regulate the HPA axis provides a powerful defense against the neurotoxic effects of chronic stress. The prevention and reversal of dendritic atrophy, promotion of neurogenesis, and restoration of synaptic plasticity highlight its potential as a neurorestorative agent.
For drug development professionals, the multifaceted mechanism of tianeptine offers several avenues for the development of novel therapeutics for stress-related disorders. Future research should aim to further elucidate the interplay between its glutamatergic and opioid receptor activities, as well as to identify the specific downstream signaling cascades that mediate its beneficial effects on neuronal plasticity. A deeper understanding of these mechanisms will be crucial in designing next-generation compounds with enhanced efficacy and a favorable side-effect profile for the treatment of depression and other conditions characterized by impaired neuronal plasticity.
References
- 1. The neurobiological properties of tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tianeptine: potential influences on neuroplasticity and novel pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. NMDA and AMPA receptors are involved in the antidepressant-like activity of tianeptine in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tianeptine.com [tianeptine.com]
- 9. The antidepressant tianeptine persistently modulates glutamate receptor currents of the hippocampal CA3 commissural associational synapse in chronically stressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beneficial Effects of Tianeptine on Hippocampus-Dependent Long-Term Memory and Stress-Induced Alterations of Brain Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tianeptine increases brain-derived neurotrophic factor expression in the rat amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PS114. Effects of Tianeptine on mTOR Signaling in Rat Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tianeptine.com [tianeptine.com]
- 14. tianeptine.com [tianeptine.com]
- 15. pnas.org [pnas.org]
- 16. Tianeptine attenuates stress-induced morphological changes in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neurobiological and clinical effects of the antidepressant tianeptine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Reddit - The heart of the internet [reddit.com]
An In-depth Technical Guide to the Initial Pharmacological Screening of Tianeptine Sodium and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Core: This document provides a comprehensive overview of the initial pharmacological screening of tianeptine sodium and its primary active metabolite, MC5. It details their pharmacodynamic and pharmacokinetic properties, outlines key experimental methodologies, and visualizes the underlying molecular and metabolic pathways.
Introduction
Tianeptine is an atypical antidepressant agent with a unique pharmacological profile that distinguishes it from traditional tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs).[1][2] Initially thought to be a selective serotonin reuptake enhancer (SSRE), more recent and comprehensive research has revealed its primary mechanisms of action involve the modulation of the glutamatergic system and agonism at the µ-opioid receptor (MOR).[3][4][5][6] This guide focuses on the foundational pharmacological data for tianeptine and its principal metabolites, MC3 (propionic acid derivative) and the pharmacologically active MC5 (pentanoic acid derivative), which is formed via β-oxidation of the parent compound's heptanoic acid side chain.[3][6][7]
Pharmacodynamic Profile
The pharmacodynamic actions of tianeptine and its metabolites are central to their therapeutic effects and abuse potential. Unlike many antidepressants, they exhibit minimal to no activity on monoamine transporters at therapeutic concentrations.[1][8] Instead, their effects are primarily mediated through opioid and glutamate receptors.
Opioid Receptor Activity
Screening of tianeptine against a wide panel of central nervous system receptors revealed the µ-opioid receptor (MOR) as its primary molecular target.[1] Tianeptine acts as a full agonist at the MOR and, to a much lesser extent, the δ-opioid receptor (DOR), with negligible activity at the κ-opioid receptor (KOR).[1][3] The active metabolite, MC5, also functions as a MOR agonist.[1][4] This MOR agonism is believed to be at least partially responsible for both the antidepressant and analgesic effects of tianeptine.[1]
Table 1: Opioid Receptor Binding Affinities (Kᵢ) and Functional Potencies (EC₅₀) of Tianeptine and its Metabolites
| Compound | Receptor | Species | Binding Affinity Kᵢ (nM) | Functional Potency EC₅₀ (nM) (G-Protein Activation) | Efficacy (Eₘₐₓ) |
| Tianeptine | µ (MOR) | Human | 383 ± 183[9] | 194 ± 70[9] | >100% (vs. DAMGO)[1] |
| µ (MOR) | Mouse | Not Reported | 641 ± 120[9] | >100% (vs. DAMGO)[1] | |
| δ (DOR) | Human | >10,000[1] | 37,400 ± 11,200[9] | ~100% (vs. DPDPE)[1] | |
| δ (DOR) | Mouse | Not Reported | 14,500 ± 6,600[9] | ~100% (vs. DPDPE)[1] | |
| κ (KOR) | Human | >10,000[1] | No Activity[1] | No Activity[1] | |
| Metabolite MC5 | µ (MOR) | Human | Not Reported | 454[10] | Not Reported |
| µ (MOR) | Mouse | Not Reported | ~3x weaker than Tianeptine[1] | Not Reported | |
| δ (DOR) | Human | Not Reported | >100,000[10] | No Activity[10] | |
| Metabolite MC3 | µ (MOR) | Human | Not Reported | 16,000[4] | Very Weak[1] |
Data compiled from multiple sources. DAMGO and DPDPE are standard reference agonists for MOR and DOR, respectively.
Glutamatergic System Modulation
Tianeptine's primary mechanism of action is now considered to be the modulation of the glutamatergic system.[3] It normalizes pathological, stress-induced changes in glutamatergic neurotransmission, particularly in the hippocampus and amygdala.[4][8] This is achieved through the indirect alteration of AMPA and NMDA receptor activity, which in turn affects neural plasticity and the expression of Brain-Derived Neurotrophic Factor (BDNF).[4][5]
The downstream effects of tianeptine's interaction with these systems involve complex signaling cascades. It has been shown to potentiate several pathways associated with synaptic plasticity, including Protein Kinase A (PKA), Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), and various mitogen-activated protein kinase (MAPK) pathways.[11][12] More recently, the mTOR signaling pathway has also been implicated in mediating tianeptine's effects on dendritic growth and synaptic protein expression.[13]
Pharmacokinetic Profile
Tianeptine is characterized by rapid absorption and a short elimination half-life, while its active metabolite MC5 has a significantly longer half-life. It is not extensively metabolized by the cytochrome P450 system, which limits the potential for drug-drug interactions.[4]
Table 2: Pharmacokinetic Parameters of Tianeptine and Metabolite MC5 in Humans (Single Oral Dose)
| Parameter | This compound | Metabolite MC5 |
| Tₘₐₓ (h) | 0.94 ± 0.47[7] | 2.23 ± 0.42[7] |
| Cₘₐₓ (ng/mL) | 334 ± 79[7] | 63 ± 14[7] |
| Elimination Half-life (t½) | 2.5 ± 1.1 h[7] | 7.2 ± 5.7 h[7] |
| Absolute Bioavailability | ~99%[4][14] | Not Applicable |
| Plasma Protein Binding | ~95%[4] | Not Reported |
| Apparent Volume of Distribution (Vd) | ~0.8 L/kg[14] | Not Reported |
Note: The elimination half-life of tianeptine can increase to 4-9 hours in elderly patients and those with renal failure.[4][14]
Metabolism
Tianeptine is extensively metabolized, primarily through β-oxidation of its heptanoic acid side chain in the liver.[6] This process is not dependent on CYP450 enzymes. The major metabolic pathway involves the shortening of the side chain to a pentanoic acid derivative (MC5), which is pharmacologically active, and subsequently to a propionic acid derivative (MC3), which is a very weak agonist.[1][4][7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tianeptine: potential influences on neuroplasticity and novel pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tianeptine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Tianeptine | C21H25ClN2O4S | CID 68870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. tianeptine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Tianeptine potentiates AMPA receptors by activating CaMKII and PKA via the p38, p42/44 MAPK and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PS114. Effects of Tianeptine on mTOR Signaling in Rat Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic and metabolic parameters of tianeptine in healthy volunteers and in populations with risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Tianeptine Sodium's Impact on the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of tianeptine sodium on the hypothalamic-pituitary-adrenal (HPA) axis. Tianeptine, an antidepressant with a unique neurochemical profile, has been shown to modulate the HPA axis, which is often dysregulated in stress-related psychiatric disorders. This document summarizes key quantitative findings, details experimental methodologies from pivotal studies, and visualizes the underlying biological pathways to offer a comprehensive resource for the scientific community.
Quantitative Effects of Tianeptine on HPA Axis Hormones
Tianeptine administration has been demonstrated to alter the levels of key HPA axis hormones, particularly under stressful conditions. The following tables summarize the quantitative data from various preclinical studies.
Table 1: Effects of Acute Tianeptine Administration on Stress-Induced HPA Axis Activation in Rats
| Dosage (mg/kg, i.p.) | Stressor | Time Post-Injection | Effect on Plasma ACTH | Effect on Plasma Corticosterone | Reference |
| 10 | 30 min Tube Restraint | 120 min | Significant decrease | Significant decrease | [1] |
| 10, 20 | 30 min Tube Restraint | Not Specified | Significant effect at both doses | Significant effect at both doses | [1] |
| 2.5 - 20 | Immobilization | 1-3 hours | Dose-dependent reduction (max at 10 mg/kg) | Dose-dependent reduction (max at 10 mg/kg) | [2] |
Table 2: Effects of Chronic Tianeptine Administration on HPA Axis in Rats
| Dosage (mg/kg, i.p.) | Duration | Condition | Effect on Hypothalamic CRF | Effect on Pituitary ACTH | Effect on Plasma ACTH (Stress-Induced) | Effect on Plasma Corticosterone (Stress-Induced) | Reference |
| 10 (twice daily) | 15 days | Basal | -12% | -21% | Markedly reduced | Markedly reduced | [2][3][4] |
| 10 (twice daily) | 15 days | LPS-induced Stress | Not specified | Attenuated increase | Attenuated increase | [5][6] | |
| 20 (per day) | 4 weeks | Basal (mice) | Unaffected | Not specified | Not specified | Decreased early morning baseline | [7] |
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the effects of tianeptine on the HPA axis.
Acute Stress Models
Objective: To investigate the effect of a single dose of tianeptine on the stress-induced activation of the HPA axis.
Animal Model: Adult male Wistar rats.[5]
Experimental Groups:
-
Saline + No Stress
-
Saline + Stress
-
Tianeptine (10 mg/kg, i.p.) + Stress
Stress Protocol:
Drug Administration:
-
This compound (10 mg/kg) or saline was administered via intraperitoneal (i.p.) injection 120 minutes prior to the onset of the stressor.[1]
Sample Collection and Analysis:
-
Blood samples were collected via indwelling jugular vein catheters.[5]
-
Plasma levels of Adrenocorticotropic Hormone (ACTH) and corticosterone were determined by radioimmunoassay (RIA).
Workflow Diagram:
Chronic Stress Models
Objective: To determine the effects of long-term tianeptine administration on basal HPA axis activity and in response to a novel stressor.
Animal Model: Adult male rats.[3][4]
Experimental Groups:
-
Vehicle Control
-
Tianeptine (10 mg/kg, i.p., twice daily)
Drug Administration:
Tissue and Blood Collection:
-
On the 16th day, animals were sacrificed, and trunk blood was collected.
-
The hypothalamus and pituitary gland were dissected for hormone content analysis.
Hormone Analysis:
-
Hypothalamic Corticotropin-Releasing Factor (CRF) and pituitary ACTH concentrations were measured.[3][4]
-
Plasma ACTH and corticosterone levels were also assessed.
In Situ Hybridization:
-
To assess CRF gene expression, in situ hybridization for CRF mRNA was performed on hypothalamic sections.[3][4]
Workflow Diagram:
Signaling Pathways and Mechanisms of Action
Tianeptine's influence on the HPA axis is believed to be multifactorial, involving direct modulation of central stress circuits and interactions with glucocorticoid and glutamate signaling.
Tianeptine's Attenuation of the Stress Response
Tianeptine appears to exert its primary effects at the level of the hypothalamus and potentially higher brain regions that regulate the paraventricular nucleus (PVN), the site of CRF synthesis and release.[3] Chronic treatment with tianeptine has been shown to reduce basal hypothalamic CRF and pituitary ACTH content.[3][4] During stress, tianeptine attenuates the surge in plasma ACTH and corticosterone.[1][3]
Interaction with Glucocorticoid and Glutamate Systems
Beyond direct hormonal modulation, tianeptine's mechanism involves interactions with glucocorticoid and glutamate pathways, which are intrinsically linked to HPA axis regulation and the neurobiology of stress.[8][9] Tianeptine has been shown to inhibit corticosterone-induced gene transcription, suggesting an interaction with glucocorticoid receptor (GR) signaling.[9] Furthermore, tianeptine normalizes stress-induced alterations in glutamatergic neurotransmission, which can influence HPA axis activity.[10][11] There is also evidence that tianeptine can influence Brain-Derived Neurotrophic Factor (BDNF) levels, a key molecule in neuroplasticity that is often reduced by stress and HPA axis hyperactivity.[8]
References
- 1. The novel antidepressant, tianeptine, reduces stress-evoked stimulation of the hypothalamo-pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the antidepressant tianeptine on the activity of the hypothalamo-pituitary-adrenal axis | European Psychiatry | Cambridge Core [cambridge.org]
- 3. tianeptine.com [tianeptine.com]
- 4. Effect of chronic treatment with the antidepressant tianeptine on the hypothalamo-pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic treatment with the antidepressant tianeptine attenuates lipopolysaccharide-induced Fos expression in the rat paraventricular nucleus and HPA axis activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Long-term voluntary exercise and the mouse hypothalamic-pituitary-adrenocortical axis: impact of concurrent treatment with the antidepressant drug tianeptine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Antidepressant drugs inhibit glucocorticoid receptor-mediated gene transcription - a possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beneficial Effects of Tianeptine on Hippocampus-Dependent Long-Term Memory and Stress-Induced Alterations of Brain Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]
Tianeptine Sodium: A Comprehensive Technical Guide to its Molecular Mechanisms Beyond Monoamine Transporters
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tianeptine sodium, an atypical antidepressant, has long been clinically utilized for its efficacy in treating major depressive disorder. Historically, its mechanism of action was thought to involve the modulation of the serotonin system, paradoxically as a selective serotonin reuptake enhancer (SSRE). However, a growing body of evidence compellingly demonstrates that the therapeutic effects of tianeptine extend far beyond traditional monoamine transporters, engaging a complex network of molecular targets. This technical guide provides an in-depth exploration of these non-monoaminergic mechanisms, focusing on tianeptine's interactions with the glutamatergic system, its activity at opioid receptors, its influence on neuroplasticity via brain-derived neurotrophic factor (BDNF), its anti-inflammatory properties, and its impact on mitochondrial function. This document synthesizes quantitative data, details key experimental methodologies, and provides visual representations of the core signaling pathways to offer a comprehensive resource for researchers and drug development professionals.
Opioid Receptor Modulation
A significant paradigm shift in understanding tianeptine's pharmacology came with the discovery of its activity at opioid receptors. Tianeptine acts as a full agonist at the mu-opioid receptor (MOR) and a weak agonist at the delta-opioid receptor (DOR), while showing no significant activity at the kappa-opioid receptor (KOR).[1][2][3] This interaction is believed to be a primary molecular event responsible for many of tianeptine's acute and chronic effects, including its antidepressant and anxiolytic properties.[2]
Quantitative Data: Opioid Receptor Binding and Functional Activity
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of tianeptine at human and mouse opioid receptors.
| Receptor | Species | Assay Type | Value | Reference |
| Mu-Opioid (MOR) | Human | Radioligand Binding (Ki) | 383 ± 183 nM | [2][4] |
| Human | G-protein Activation (EC50) | 194 ± 70 nM | [2] | |
| Mouse | G-protein Activation (EC50) | 641 ± 120 nM | [2] | |
| Mouse | [S35]GTPγS Binding (EC50) | 4.7 µM | [5] | |
| Delta-Opioid (DOR) | Human | Radioligand Binding (Ki) | >10 µM | [2][4] |
| Human | G-protein Activation (EC50) | 37.4 ± 11.2 µM | [2] | |
| Mouse | G-protein Activation (EC50) | 14.5 ± 6.6 µM | [2] |
Experimental Protocol: Radioligand Binding Assay for Opioid Receptors
This protocol outlines the general steps for determining the binding affinity of a compound like tianeptine to opioid receptors.
Objective: To determine the inhibitory constant (Ki) of tianeptine for the mu- and delta-opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the receptor (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR)
-
Unlabeled this compound at various concentrations
-
Non-specific binding control (e.g., naloxone)
-
Binding buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Filter manifold for rapid filtration
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In test tubes, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of unlabeled tianeptine. Include tubes with radioligand only (total binding) and tubes with radioligand and a high concentration of a non-specific competitor (non-specific binding).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the tianeptine concentration. Determine the IC50 value (the concentration of tianeptine that inhibits 50% of the specific radioligand binding) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Glutamatergic System Modulation
Tianeptine exerts profound effects on the glutamatergic system, which is increasingly recognized as a key player in the pathophysiology of depression. Its actions are primarily focused on the modulation of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and NMDA (N-methyl-D-aspartate) receptors.
AMPA Receptor Potentiation
Tianeptine enhances AMPA receptor-mediated neurotransmission.[6] This is achieved, in part, by increasing the phosphorylation of the GluA1 subunit of the AMPA receptor at serine residues Ser831 and Ser845.[6][7] This phosphorylation is mediated by the activation of downstream signaling kinases, including CaMKII and PKA.[8]
NMDA Receptor Modulation
In contrast to its effects on AMPA receptors, tianeptine appears to normalize stress-induced hyperactivity of NMDA receptors. Chronic stress can lead to an enhanced NMDA receptor response, an effect that is counteracted by long-term tianeptine treatment.[9][10] Tianeptine has been shown to prevent the stress-induced increase in the NMDA/AMPA receptor current ratio in the CA3 region of the hippocampus.[9]
Quantitative Data: Glutamate Receptor Modulation
| Parameter | Effect of Tianeptine | Brain Region | Reference |
| AMPA Receptor Function | Increased phosphorylation of GluA1 (Ser831 & Ser845) | Hippocampus, PFC | [6][7] |
| Increased AMPA receptor-mediated neuronal responses | Hippocampus | [8] | |
| NMDA/AMPA Ratio | Prevents stress-induced increase | Hippocampus (CA3) | [9] |
| NMDA Receptor Current | Prevents stress-induced enhancement of deactivation time | Hippocampus (CA3) | [10] |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for studying the effects of tianeptine on glutamate receptor-mediated currents in brain slices.[1][11][12]
Objective: To measure AMPA and NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in hippocampal neurons and assess the modulatory effects of tianeptine.
Materials:
-
Vibratome for slicing fresh brain tissue
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber for brain slices
-
Micromanipulators
-
Glass micropipettes for recording
-
Patch-clamp amplifier and data acquisition system
-
This compound solution
-
Pharmacological agents to isolate specific currents (e.g., picrotoxin to block GABA-A receptors, D-AP5 to block NMDA receptors, CNQX to block AMPA receptors)
Procedure:
-
Slice Preparation: Anesthetize the animal (e.g., a rat) and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300-400 µm thick) of the hippocampus using a vibratome in ice-cold aCSF.
-
Slice Recovery: Transfer the slices to a holding chamber with oxygenated aCSF at a slightly elevated temperature (e.g., 32-34°C) for at least 30 minutes, then maintain at room temperature.
-
Recording Setup: Place a slice in the recording chamber continuously perfused with oxygenated aCSF. Visualize neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.
-
Whole-Cell Recording:
-
Fabricate recording pipettes from borosilicate glass capillaries and fill with an internal solution.
-
Approach a neuron with the recording pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
AMPA EPSCs: Hold the neuron at a negative membrane potential (e.g., -70 mV) to record AMPA receptor-mediated EPSCs. Evoke synaptic responses by stimulating afferent fibers with a bipolar electrode.
-
NMDA EPSCs: Hold the neuron at a positive membrane potential (e.g., +40 mV) in the presence of an AMPA receptor antagonist (e.g., CNQX) to record NMDA receptor-mediated EPSCs.
-
-
Tianeptine Application: After establishing a stable baseline recording, perfuse the slice with aCSF containing tianeptine at the desired concentration and record the changes in EPSC amplitude and kinetics.
-
Data Analysis: Analyze the recorded currents to determine the effects of tianeptine on the amplitude, rise time, and decay time of AMPA and NMDA EPSCs.
Signaling Pathways in Glutamatergic Modulation
The potentiation of AMPA receptors by tianeptine involves a complex intracellular signaling cascade.
Neuroplasticity and BDNF
Tianeptine promotes neuroplasticity, counteracting the detrimental effects of stress on brain structure and function. A key mediator of these effects is Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin crucial for neuronal survival, growth, and synaptic plasticity.[13] Tianeptine has been shown to increase the expression of BDNF, particularly in brain regions like the amygdala and hippocampus, which are implicated in depression.[7][13]
Quantitative Data: Effect on BDNF Expression
Studies have demonstrated that tianeptine administration can reverse stress-induced decreases in BDNF and phosphorylated cAMP response element-binding protein (p-CREB) levels in the medial prefrontal cortex (mPFC) and hippocampus.[14]
| Brain Region | Effect of Tianeptine on BDNF/p-CREB | Condition | Reference |
| mPFC | Increased BDNF and p-CREB levels | Stress-induced deficit | [14] |
| Hippocampus | Increased BDNF and p-CREB levels | Stress-induced deficit | [14] |
| Amygdala | Increased BDNF mRNA and protein | Chronic stress | [15][16] |
Experimental Protocol: Western Blot for BDNF
This protocol describes the general steps for measuring BDNF protein levels in brain tissue.[17][18][19]
Objective: To quantify the expression of BDNF protein in brain regions of interest following tianeptine treatment.
Materials:
-
Brain tissue samples (e.g., hippocampus, amygdala)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BDNF
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize the brain tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in sample buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against BDNF overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity for BDNF and the loading control. Normalize the BDNF signal to the loading control to compare expression levels between different experimental groups.
Anti-inflammatory Effects
Neuroinflammation is increasingly implicated in the pathophysiology of depression. Tianeptine exhibits significant anti-inflammatory properties, particularly by modulating microglial activation.
Toll-Like Receptor 4 (TLR4) Signaling
Tianeptine has been shown to attenuate the inflammatory response in microglial cells stimulated by lipopolysaccharide (LPS), a potent activator of Toll-like receptor 4 (TLR4). This anti-inflammatory effect is mediated through the inhibition of TLR4 expression and its downstream signaling pathways, including the ERK1/2 and NF-κB pathways.
Cytokine Modulation
By inhibiting the TLR4 pathway, tianeptine reduces the production and release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[7]
Experimental Protocol: LPS-Stimulated Microglia and Cytokine Measurement
This protocol outlines a method to assess the anti-inflammatory effects of tianeptine on microglial cells.[13][20][21]
Objective: To determine if tianeptine can suppress the production of pro-inflammatory cytokines in LPS-stimulated microglial cells.
Materials:
-
Microglial cell line (e.g., BV-2) or primary microglia cultures
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
This compound solution
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR machine and reagents (e.g., SYBR Green)
-
Primers for target cytokines (IL-1β, IL-6, TNF-α) and a housekeeping gene
-
ELISA kits for specific cytokines
Procedure:
-
Cell Culture and Treatment: Culture microglial cells to the desired confluency. Pre-treat the cells with different concentrations of tianeptine for a specified time (e.g., 1-2 hours). Then, stimulate the cells with LPS (e.g., 100 ng/mL) for a period of time (e.g., 6-24 hours).
-
RNA Isolation and qPCR (for mRNA levels):
-
ELISA (for protein levels):
-
Collect the cell culture supernatant.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) using commercially available kits to quantify the concentration of secreted IL-1β, IL-6, and TNF-α proteins in the supernatant.
-
-
Data Analysis: Compare the cytokine mRNA and protein levels between the LPS-stimulated group and the groups co-treated with LPS and tianeptine to determine the inhibitory effect of tianeptine.
Tianeptine's Anti-inflammatory Signaling Pathway
Mitochondrial Function
Emerging evidence suggests that mitochondrial dysfunction may play a role in the pathophysiology of depression. Tianeptine has been shown to influence mitochondrial function and the expression of mitochondrial proteins, particularly under conditions of stress.
Modulation of Mitochondrial Proteins
Chronic tianeptine administration has been found to alter the expression of proteins involved in the mitochondrial respiratory chain and the Krebs cycle in the hippocampus and frontal cortex of prenatally stressed rats. For instance, in the hippocampus, tianeptine upregulated components of 2-oxoglutarate and succinate dehydrogenases. In the frontal cortex, it increased the expression of glutamate dehydrogenase and a subunit of the cytochrome bc1 complex.
Conclusion
The molecular mechanisms of this compound are multifaceted and extend well beyond the monoaminergic system. Its actions as a mu-opioid receptor agonist, a modulator of the glutamatergic system, a promoter of neuroplasticity via BDNF, an anti-inflammatory agent, and an influencer of mitochondrial function collectively contribute to its therapeutic efficacy. This complex pharmacological profile distinguishes tianeptine from classical antidepressants and offers multiple avenues for future research and the development of novel therapeutics for depression and related disorders. This guide provides a foundational technical overview of these mechanisms, intended to support the scientific community in further elucidating the intricate biology of this unique antidepressant.
References
- 1. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Behavioral Effects of the Antidepressant Tianeptine Require the Mu-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Chronic tianeptine induces tolerance in analgesia and hyperlocomotion via mu-opioid receptor activation in mice [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tianeptine potentiates AMPA receptors by activating CaMKII and PKA via the p38, p42/44 MAPK and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tianeptine.com [tianeptine.com]
- 10. researchgate.net [researchgate.net]
- 11. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholars.uky.edu [scholars.uky.edu]
- 13. researchgate.net [researchgate.net]
- 14. KoreaMed Synapse [synapse.koreamed.org]
- 15. researchgate.net [researchgate.net]
- 16. [논문]Tianeptine increases brain-derived neurotrophic factor expression in the rat amygdala [scienceon.kisti.re.kr]
- 17. biosensis.com [biosensis.com]
- 18. Western blot analysis of BDNF, and its precursor proBDNF, TrkB, and phosphorylated-TrkB [bio-protocol.org]
- 19. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 20. Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. karger.com [karger.com]
- 22. gene-quantification.de [gene-quantification.de]
- 23. The Use of Real-Time Quantitative PCR for the Analysis of Cytokine mRNA Levels | Springer Nature Experiments [experiments.springernature.com]
- 24. Quantitation of cytokine mRNA by real-time RT-PCR during a vaccination trial in a rabbit model of fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Albatross of a Novel Antidepressant: An In-depth Technical Guide to the Structure-Activity Relationship of Tianeptine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tianeptine, a tricyclic antidepressant with a unique pharmacological profile, has garnered significant attention for its complex mechanism of action that diverges from classical monoamine reuptake inhibition. This technical guide provides a comprehensive analysis of the structural activity relationship (SAR) of tianeptine and its derivatives, with a focus on their interactions with opioid and glutamate receptors, and the subsequent intracellular signaling cascades. Through a detailed examination of quantitative pharmacological data, experimental methodologies, and signaling pathways, this document aims to serve as a critical resource for researchers engaged in the development of novel therapeutics targeting mood and anxiety disorders.
Introduction: The Enigmatic Pharmacology of Tianeptine
Initially classified as a selective serotonin reuptake enhancer (SSRE), a mechanism that stood in stark contrast to the prevailing monoamine hypothesis of depression, tianeptine's therapeutic efficacy has prompted a deeper investigation into its molecular targets.[1] Subsequent research has revealed a more complex pharmacological profile, identifying tianeptine as a full agonist at the µ-opioid receptor (MOR) and a weak agonist at the δ-opioid receptor (DOR).[2][3] Furthermore, tianeptine is known to modulate the glutamatergic system, particularly affecting AMPA and NMDA receptors, and to influence neuroplasticity through various signaling pathways.[4][5] This multimodal mechanism of action is believed to be responsible for its antidepressant, anxiolytic, and neuroprotective properties.[5] Understanding the intricate relationship between the chemical structure of tianeptine and its biological activity is paramount for the rational design of new chemical entities with improved therapeutic profiles and reduced abuse potential.
Core Structural Features and SAR at the µ-Opioid Receptor
The SAR of tianeptine and its analogs has been primarily investigated in the context of their activity at the µ-opioid receptor, which is considered a key mediator of its antidepressant effects.[3] The core structure of tianeptine consists of a dibenzothiazepine nucleus with a seven-membered central ring and a characteristic aminoheptanoic acid side chain.[6]
The Tricyclic Core and Aromatic Substitution
The tricyclic system is a critical feature for activity. An electron-donating heteroatom, such as the sulfur atom at position 5 in the dibenzothiazepine ring, is considered essential.[6] Aromatic substitution plays a significant role in modulating potency. The presence of a moderate electron-accepting atom at position 3, such as the chlorine atom in tianeptine, is optimal for activity.[6] Larger halogens, like bromine and iodine, at this position have been shown to improve MOR activity.[7] Conversely, substitutions at other positions on the aromatic rings generally lead to a decrease in activity.[7]
The Aminoheptanoic Acid Side Chain
The aminocarboxylic acid side chain is a crucial determinant of tianeptine's pharmacological profile. Key SAR findings related to this moiety include:
-
Chain Length: An optimal length of six methylene units in the aminocarboxylic chain is required for potent activity in reserpine-induced ptosis models.[6]
-
Terminal Carboxylic Acid: The terminal carboxylic acid group is essential for its antidepressant-like activity in some models, with its replacement by alkyl chains or imipramine-like tertiary amines not being well-tolerated.[6]
-
Side Chain Modifications for MOR Activity: In contrast to the strict requirements for antireserpine activity, a wider variety of modifications to the side chain are tolerated for MOR agonism. Esterification of the carboxylic acid in both tianeptine and its active metabolite, MC5, results in only a slight reduction in MOR potency.[6] Various alkyl and ether/thioether functionalities on the side chain also lead to similar or only slightly diminished MOR potencies. However, the introduction of alcohol or aromatic groups on the side chain significantly reduces MOR activity.[7]
The Sultam Moiety
The seven-membered sultam ring is another distinguishing feature of the tianeptine scaffold. Modifications to the N-methyl group of the sultam have been explored to block N-demethylation, a known metabolic pathway.[6] However, extensions of the N-substitution, such as an N-ethyl group, have been found to be detrimental to MOR activity.[7]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for tianeptine and its primary metabolites, MC3 and MC5, at opioid receptors. This data is essential for understanding the contribution of these compounds to the overall pharmacological effect of tianeptine administration.
Table 1: Opioid Receptor Binding Affinities (Ki) of Tianeptine and Metabolites
| Compound | Receptor | Species | Ki (nM, mean ± SEM) |
| Tianeptine | µ-opioid (MOR) | Human | 383 ± 183[2] |
| δ-opioid (DOR) | Human | >10,000[2] | |
| κ-opioid (KOR) | Human | No activity[2] | |
| MC5 | µ-opioid (MOR) | Human | Not Reported |
| δ-opioid (DOR) | Human | Inactive[6] | |
| MC3 | µ-opioid (MOR) | Human | Not Reported |
Table 2: Opioid Receptor Functional Activity (EC50) of Tianeptine and Metabolites
| Compound | Assay | Receptor | Species | EC50 (nM, mean ± SEM) |
| Tianeptine | G-protein activation | µ-opioid (MOR) | Human | 194 ± 70[2] |
| G-protein activation | µ-opioid (MOR) | Mouse | 641 ± 120[2] | |
| G-protein activation | δ-opioid (DOR) | Human | 37,400 ± 11,200[2] | |
| G-protein activation | δ-opioid (DOR) | Mouse | 14,500 ± 6,600[2] | |
| MC5 | G-protein activation | µ-opioid (MOR) | Human | 545[4] |
| G-protein activation | δ-opioid (DOR) | Human | Inactive[4] | |
| MC3 | G-protein activation | µ-opioid (MOR) | Human | 16,000[4] |
Key Signaling Pathways
Tianeptine's pharmacological effects are mediated through the modulation of several key intracellular signaling pathways.
Glutamatergic System Modulation
Tianeptine is known to normalize stress-induced changes in glutamatergic neurotransmission in brain regions like the hippocampus and amygdala.[5] It can prevent the stress-induced reorganization of glutamatergic synaptic vesicles and modulate the phosphorylation state of glutamate receptors, thereby influencing synaptic plasticity.[5]
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Tianeptine has been shown to activate the mTOR pathway, leading to increased dendritic outgrowth, spine density, and synaptic protein expression. This activation is thought to contribute to its neuroplastic and antidepressant effects.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of tianeptine's pharmacology.
In Vitro Assays
-
Objective: To determine the binding affinity (Ki) of tianeptine and its derivatives for µ, δ, and κ opioid receptors.
-
Materials:
-
Cell membranes expressing the human opioid receptor of interest.
-
Radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).
-
Test compounds (tianeptine and derivatives).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., naloxone).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and either buffer, test compound, or non-specific binding control.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Objective: To measure the functional activity (EC50) of tianeptine and its derivatives as agonists at G-protein coupled receptors (GPCRs), such as opioid receptors.
-
Materials:
-
HEK293 cells.
-
Expression plasmids for the GPCR of interest, Gα subunit fused to Renilla luciferase (RLuc), Gβ, and Gγ subunits fused to a fluorescent protein (e.g., Venus).
-
Transfection reagent.
-
Cell culture medium.
-
BRET substrate (e.g., coelenterazine h).
-
Test compounds.
-
96-well white microplates.
-
BRET-compatible plate reader.
-
-
Procedure:
-
Co-transfect HEK293 cells with the expression plasmids for the GPCR, Gα-RLuc, Gβ, and Gγ-Venus.
-
Plate the transfected cells into 96-well white microplates and incubate for 24-48 hours.
-
On the day of the assay, wash the cells with buffer (e.g., HBSS).
-
Add the BRET substrate (coelenterazine h) to each well and incubate for a few minutes.
-
Measure the basal BRET signal using a plate reader capable of sequential or simultaneous detection of the RLuc emission (e.g., ~480 nm) and the Venus emission (e.g., ~530 nm).
-
Add serial dilutions of the test compounds to the wells.
-
Measure the BRET signal again after agonist addition.
-
The BRET ratio is calculated as the ratio of the light intensity emitted by the acceptor (Venus) to the light intensity emitted by the donor (RLuc).
-
Plot the change in BRET ratio as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
In Vivo Assays
-
Objective: To assess the antidepressant-like activity of tianeptine and its derivatives.
-
Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Administer the test compound or vehicle to the animals (mice or rats) at a predetermined time before the test (e.g., 30-60 minutes).
-
Gently place each animal individually into the water-filled cylinder.
-
Record the animal's behavior for a 6-minute period.
-
The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
An effective antidepressant will significantly decrease the duration of immobility compared to the vehicle-treated group.
-
-
Objective: To evaluate the anxiolytic-like effects of tianeptine and its derivatives.
-
Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms of equal size.
-
Procedure:
-
Administer the test compound or vehicle to the animals (mice or rats) prior to the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a 5-minute period.
-
Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm.
-
Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms, reflecting a reduction in anxiety-like behavior.
-
Conclusion
The structural activity relationship of tianeptine and its derivatives is a complex interplay of its tricyclic core, aromatic substitutions, and the unique aminoheptanoic acid side chain. While the µ-opioid receptor has emerged as a key target for its antidepressant effects, the modulation of the glutamatergic system and the activation of intracellular signaling pathways like mTOR are also critical components of its multifaceted pharmacology. The quantitative data and experimental protocols presented in this guide provide a foundational framework for the continued exploration of this intriguing class of compounds. Future research focused on the synthesis and evaluation of a broader range of derivatives will be instrumental in elucidating a more detailed SAR and in the development of novel, safer, and more effective treatments for depressive and anxiety disorders. The logical relationships and workflows detailed herein offer a roadmap for such future investigations.
References
- 1. CN105254587A - Preparation method of tianeptine sodium intermediate - Google Patents [patents.google.com]
- 2. Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 3. The Behavioral Effects of the Antidepressant Tianeptine Require the Mu-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tianeptine - Wikipedia [en.wikipedia.org]
- 5. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Tianeptine Sodium Using a Validated HPLC-UV Method
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of tianeptine sodium in bulk drug substance and pharmaceutical dosage forms. The described method is simple, accurate, precise, and stability-indicating, making it suitable for routine quality control and research applications.
Introduction
This compound is a pharmaceutical compound with antidepressant and anxiolytic properties. Its therapeutic efficacy is dependent on the accurate dosage and purity of the active pharmaceutical ingredient (API). Therefore, a reliable analytical method for its quantification is crucial. This document provides a detailed protocol for an HPLC-UV method that has been developed and validated according to International Council for Harmonisation (ICH) guidelines.
Experimental
Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a UV-Vis detector is required. The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Agilent Zorbax XDB-C18 (150 mm x 4.6 mm, 5 µm) or Nucleosil C18 (150 x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase | Acetonitrile and 0.02M sodium acetate (pH 4.2) in a gradient elution[1][3][4] or Acetonitrile and a 2.7 g/L solution of sodium heptanesulfonate in distilled water (pH 3) (40:60, v/v)[1][2] |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 20 µL |
| UV Detection | 220 nm or 254 nm[1][2][3][4][6] |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Reagents and Standards:
-
This compound Reference Standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)[5]
-
Sodium acetate (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Sodium heptanesulfonate (analytical grade)
-
Orthophosphoric acid (analytical grade)[7]
-
Water (HPLC grade)
Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration curve range.
Method Validation Summary
The analytical method was validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
| Validation Parameter | Result |
| Linearity (Concentration Range) | 0.5 - 50 µ g/injection [1][3][4] |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | < 2.0% |
| Limit of Detection (LOD) | 8 ng/injection[1][3][4] |
| Limit of Quantification (LOQ) | 30 ng/injection[1][3][4] |
| Specificity | No interference from excipients or degradation products |
Forced Degradation Studies:
To establish the stability-indicating nature of the method, this compound was subjected to stress conditions including acid and base hydrolysis, oxidation, thermal, and photolytic degradation.[1][3][4] The method was able to separate the tianeptine peak from all degradation product peaks, demonstrating its specificity and stability-indicating capability.
Results and Discussion
A typical chromatogram of this compound standard solution shows a well-defined, sharp peak at a retention time of approximately 4-6 minutes, depending on the specific column and mobile phase used. The method demonstrated excellent linearity over the specified concentration range with a high correlation coefficient. The accuracy and precision results were well within the acceptable limits, indicating the reliability of the method for routine analysis.
Protocol: HPLC-UV Quantification of this compound
1. Objective:
To provide a step-by-step procedure for the quantitative determination of this compound in a given sample using a validated HPLC-UV method.
2. Materials and Equipment:
-
High-Performance Liquid Chromatograph with UV detector
-
C18 analytical column (e.g., Agilent Zorbax XDB-C18, 150 mm x 4.6 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks (10 mL, 25 mL, 100 mL)
-
Pipettes
-
Syringes and 0.45 µm syringe filters
-
Sonicator
-
This compound Reference Standard
-
HPLC grade solvents and analytical grade reagents
3. Detailed Experimental Workflow:
The following diagram illustrates the overall workflow for the quantification of this compound.
Caption: Experimental workflow for HPLC-UV quantification of this compound.
4. Procedure:
4.1. Mobile Phase Preparation:
-
Prepare the chosen mobile phase as described in the "Instrumentation and Chromatographic Conditions" table. For instance, for the acetonitrile and sodium acetate mobile phase, dissolve the appropriate amount of sodium acetate in HPLC grade water, adjust the pH to 4.2 with glacial acetic acid, and then mix with acetonitrile in the specified ratio.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
4.2. Standard Solution Preparation:
-
Follow the procedure outlined in the "Standard Solution Preparation" section of the Application Note to prepare the stock and working standard solutions.
4.3. Sample Preparation:
-
Follow the procedure outlined in the "Sample Preparation" section of the Application Note.
4.4. HPLC System Setup and Analysis:
-
Set up the HPLC system with the specified column and chromatographic conditions.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the series of working standard solutions in increasing order of concentration.
-
Inject the prepared sample solution. It is recommended to inject each sample in duplicate or triplicate.
-
After all injections are complete, wash the column with a suitable solvent (e.g., a high percentage of organic solvent) to remove any strongly retained compounds.
5. Data Analysis:
-
Integrate the peak area of the this compound peak in each chromatogram.
-
Create a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Use the equation of the line to calculate the concentration of this compound in the sample solution based on its peak area.
-
Calculate the amount of this compound in the original sample (e.g., in mg per tablet) by taking into account the dilution factors used during sample preparation.
6. System Suitability:
Before starting the analysis, perform a system suitability test by injecting a standard solution multiple times (e.g., n=5). The system is deemed suitable if the following criteria are met:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%
Signaling Pathway (Illustrative)
While tianeptine's primary mechanism is not a classical signaling pathway, its neurochemical effects can be conceptually illustrated. Tianeptine is known to be an atypical µ-opioid receptor agonist and also modulates glutamatergic neurotransmission.
Caption: Conceptual illustration of Tianeptine's neurochemical targets.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. High-performance liquid chromatographic stability indicating assay method of this compound with simultaneous fluorescence and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ijpra.com [ijpra.com]
- 6. Formulation of a Novel this compound Orodispersible Film - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpr.com [ijrpr.com]
Application Notes and Protocols for LC-MS/MS Analysis of Tianeptine and its Metabolites in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of tianeptine sodium and its major active metabolite, MC5, in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
Tianeptine is an atypical antidepressant drug with a unique neurochemical profile. Unlike many other antidepressants, it does not primarily act by inhibiting the reuptake of monoamines. Instead, it is known to be a µ-opioid receptor (MOR) agonist.[1][2] Tianeptine is extensively metabolized in the body, primarily through β-oxidation of its heptanoic acid side chain.[1][3][4] This metabolic process leads to the formation of a major active metabolite with a pentanoic acid tail, known as MC5, and a subsequent metabolite with a propionic acid tail, MC3.[1][2][4] The primary metabolic pathway does not involve the cytochrome P450 system, which reduces the likelihood of drug-drug interactions.[2] Given that the MC5 metabolite also exhibits pharmacological activity, it is crucial to simultaneously quantify both tianeptine and MC5 in pharmacokinetic and toxicological studies.[5] LC-MS/MS offers a highly selective and sensitive method for the simultaneous determination of tianeptine and its metabolites in biological matrices like plasma.[6][7]
Metabolic Pathway of Tianeptine
The primary metabolic route for tianeptine is the β-oxidation of its heptanoic acid side chain. This process shortens the side chain, leading to the formation of the active metabolite MC5 (pentanoic acid derivative) and subsequently the MC3 metabolite (propionic acid derivative).[1][4] A minor metabolic pathway involves N-demethylation.[1][4]
Caption: Metabolic pathway of tianeptine via β-oxidation.
Experimental Protocols
This section details the methodologies for sample preparation, LC-MS/MS analysis, and quantification.
Sample Preparation: Liquid-Liquid Extraction (LLE)
A one-step liquid-liquid extraction is a common and effective method for extracting tianeptine and its metabolites from plasma.[6][7]
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., Tianeptine-D4 and MC5-D4)[6][7]
-
Extraction solvent (e.g., Ethyl acetate)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Protocol:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS System and Conditions
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[5]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 analytical column (e.g., Aquasil C18, 5 µm, 3 x 100 mm)[5] |
| Mobile Phase A | 4 mM Ammonium formate in water with 0.1% formic acid[5] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[5] |
| Gradient | Isocratic or gradient elution can be used. A typical starting condition is 90:10 (A:B).[5] |
| Flow Rate | 400 µL/min[5] |
| Injection Volume | 5 µL[5] |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[5] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 450°C[5] |
| Ionspray Voltage | 5500 V[5] |
| MRM Transitions | Tianeptine: 437 → 292, 437 → 228 m/z; MC5: 409 → 292, 409 → 228 m/z[5] |
| Internal Standards | Tianeptine-D4 and MC5-D4 are recommended for improved reproducibility and to mitigate matrix effects.[6][7] |
Experimental Workflow
The overall experimental workflow for the analysis of tianeptine and its metabolites in plasma is depicted below.
Caption: Workflow for tianeptine and metabolite analysis.
Quantitative Data Summary
The following tables summarize the quantitative performance of a typical LC-MS/MS method for the analysis of tianeptine and its metabolite MC5 in plasma. The data is compiled from published literature and demonstrates the method's suitability for pharmacokinetic studies.[6][7][8]
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Tianeptine | 1.0 - 500.0 | > 0.99 |
| MC5 | 1.0 - 500.0 | > 0.99 |
Table 2: Accuracy and Precision
| Analyte | QC Level (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| Tianeptine | LQC (2.5) | Within ±15% | < 15% |
| MQC (200) | Within ±15% | < 15% | |
| HQC (400) | Within ±15% | < 15% | |
| MC5 | LQC (2.5) | Within ±15% | < 15% |
| MQC (200) | Within ±15% | < 15% | |
| HQC (400) | Within ±15% | < 15% | |
| LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Tianeptine | > 85% | Minimal |
| MC5 | > 85% | Minimal |
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and selective approach for the simultaneous quantification of tianeptine and its active metabolite MC5 in plasma. The detailed protocol and validated performance characteristics make this method highly suitable for pharmacokinetic, toxicokinetic, and clinical research applications. The use of stable isotope-labeled internal standards is recommended to ensure the highest level of accuracy and precision.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tianeptine - Wikipedia [en.wikipedia.org]
- 3. The metabolic pathways of tianeptine, a new antidepressant, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. augusta.elsevierpure.com [augusta.elsevierpure.com]
Application Notes and Protocols for Tianeptine Sodium in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of tianeptine sodium in in vitro cell culture experiments. The following protocols and data are intended to ensure accurate and reproducible results in preclinical research.
Physicochemical Properties and Solubility
This compound is an atypical antidepressant compound with neuroprotective and anxiolytic properties.[1] It is available as a white to pale yellow crystalline solid.[2][3] Understanding its solubility in various solvents is critical for the preparation of stock solutions for cell culture applications.
Table 1: Solubility of this compound
| Solvent | Solubility (Concentration) | Solubility (mg/mL) | Reference |
| Water | up to 100 mM | ~10 mg/mL | [2][4][5] |
| Dimethyl Sulfoxide (DMSO) | up to 10 mM | ~20 mg/mL | [2][4][5] |
| Ethanol | Not specified in mM | ~10 mg/mL | [2][4][5] |
| Dimethylformamide (DMF) | Not specified in mM | ~30 mg/mL | [2][4][5] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Not specified in mM | ~10 mg/mL | [4][5] |
Note: The molecular weight of this compound is 458.9 g/mol .[4][5]
Preparation of this compound Stock Solutions
For in vitro studies, it is recommended to prepare a concentrated stock solution that can be further diluted to the desired working concentration in the cell culture medium. This minimizes the concentration of the solvent in the final culture, which could otherwise have unintended physiological effects.[4]
Protocol 2.1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound. For 1 mL of a 10 mM stock solution, you will need 4.589 mg of this compound (Molecular Weight = 458.9 g/mol ).
-
Dissolving: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, add 1 mL of DMSO for 4.589 mg of this compound.
-
Vortexing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[4] The solid form is stable for at least 4 years when stored at -20°C.[4]
Protocol 2.2: Preparation of a 100 mM this compound Stock Solution in Water
Materials:
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Weighing: To prepare 1 mL of a 100 mM stock solution, weigh 45.89 mg of this compound.
-
Dissolving: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of sterile water.
-
Vortexing: Vortex thoroughly until the solid is completely dissolved.
-
Sterilization: Filter the solution through a 0.22 µm sterile filter.
-
Storage: It is not recommended to store aqueous solutions for more than one day.[4] Therefore, it is best to prepare this stock solution fresh before each experiment.
Experimental Workflow for In Vitro Cell Treatment
The following diagram illustrates a general workflow for treating cultured cells with this compound.
Caption: General workflow for in vitro cell culture experiments with this compound.
Key Signaling Pathways Modulated by Tianeptine
Tianeptine exerts its effects through a complex mechanism of action involving multiple signaling pathways.[1][6] The diagrams below illustrate some of the key pathways identified in preclinical research.
Diagram 4.1: Tianeptine's Modulation of Glutamatergic and Opioid Signaling
Caption: Tianeptine's interaction with the glutamatergic and μ-opioid receptor systems.
Diagram 4.2: Tianeptine's Influence on Intracellular Signaling Cascades
Caption: Tianeptine's impact on key intracellular signaling pathways like PI3K/Akt and mTORC1.
Safety and Handling
This compound should be handled with care in a laboratory setting. Researchers should wear appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[7]
Concluding Remarks
These protocols and application notes serve as a starting point for researchers utilizing this compound in in vitro cell culture. The specific concentrations and incubation times will need to be optimized depending on the cell type and the specific experimental question being addressed. It is crucial to include appropriate vehicle controls in all experiments to account for any effects of the solvent.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound salt | CAS 30123-17-2 | Chemodex | Biomol.com [biomol.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Tianeptine (sodium salt) | CAS 30123-17-2 | Cayman Chemical | Biomol.com [biomol.com]
- 6. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
Administration of Tianeptine Sodium in Rodent Chronic Stress Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of the atypical antidepressant, tianeptine sodium, in various rodent models of chronic stress. This document is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanisms of action of tianeptine in reversing the behavioral, neurochemical, and physiological effects of chronic stress.
Introduction
Chronic stress is a significant contributing factor to the pathophysiology of depressive disorders. Rodent models that employ prolonged exposure to unpredictable and/or unavoidable stressors are widely used to study the neurobiological underpinnings of depression and to screen potential antidepressant compounds. This compound is an antidepressant with a unique mechanism of action that has been shown to be effective in treating depression, potentially by modulating the glutamatergic system, normalizing the hypothalamic-pituitary-adrenal (HPA) axis, and promoting neuroplasticity.[1][2][3][4] This document outlines established protocols for inducing chronic stress in rodents and for the subsequent administration and evaluation of this compound.
Mechanism of Action of Tianeptine in Chronic Stress
Tianeptine's antidepressant effects are multifaceted and differ from those of typical selective serotonin reuptake inhibitors (SSRIs). Its mechanism involves the modulation of several key systems implicated in the stress response and depression.[1][3][4][5]
-
Glutamatergic System Modulation : Tianeptine has been shown to prevent stress-induced changes in glutamatergic neurotransmission, particularly in the hippocampus and amygdala.[2][6] It can normalize the ratio of NMDA to AMPA/kainate receptor-mediated currents, which is often disrupted by chronic stress.[4][6] This modulation of glutamate receptors may protect neurons from the excitotoxic effects of excessive stress.[1]
-
Normalization of the HPA Axis : Chronic stress leads to dysregulation of the HPA axis, resulting in elevated levels of stress hormones like corticosterone. Tianeptine has been demonstrated to normalize HPA axis activity, thereby mitigating the physiological impact of chronic stress.[1][7]
-
Neuroplasticity and Neurogenesis : Stress can lead to dendritic atrophy in the hippocampus and prefrontal cortex. Tianeptine has been found to prevent these stress-induced structural changes and may promote neurogenesis.[2][8] It has also been shown to reverse the stress-induced reduction of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival and growth.[9]
-
Mitochondrial Function : Emerging evidence suggests that tianeptine may also exert its effects by modulating mitochondrial function in the brain, which can be impaired by chronic stress.[3][10]
Below is a diagram illustrating the key signaling pathways influenced by tianeptine in the context of chronic stress.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of chronic tianeptine administration on the brain mitochondria: direct links with an animal model of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The antidepressant tianeptine persistently modulates glutamate receptor currents of the hippocampal CA3 commissural associational synapse in chronically stressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Beneficial Effects of Tianeptine on Hippocampus-Dependent Long-Term Memory and Stress-Induced Alterations of Brain Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of chronic tianeptine administration on the brain mitochondria: direct links with an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assays to Determine Tianeptine Sodium's Neuroprotective Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a selection of in vitro assays to characterize the neuroprotective effects of tianeptine sodium. Tianeptine, an atypical antidepressant, has garnered significant interest for its potential neuroprotective properties beyond its established clinical efficacy in treating depression. The following protocols are designed to be a comprehensive resource for investigating these effects in a laboratory setting.
Overview of Tianeptine's Neuroprotective Mechanisms
This compound has been shown to exert neuroprotective effects against various insults, including glutamate-induced excitotoxicity, oxidative stress, and apoptosis.[1][2] Its mechanisms of action are multifaceted and involve the modulation of several key signaling pathways crucial for neuronal survival and plasticity. Notably, tianeptine has been demonstrated to influence the Brain-Derived Neurotrophic Factor (BDNF)-Tropomyosin receptor kinase B (TrkB) signaling cascade, as well as the prosurvival Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[2][3]
Assessment of Cell Viability and Cytotoxicity
To quantify the neuroprotective effects of this compound, it is essential to employ reliable methods for assessing cell viability and cytotoxicity in response to a neurotoxic challenge. The MTT and LDH assays are two widely used and robust methods for this purpose.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage. The amount of LDH in the supernatant is proportional to the number of dead cells.
Table 1: Summary of Quantitative Data from Neuroprotection Assays
| In Vitro Model | Cell Type | This compound Concentration | Neurotoxic Insult | Assay | Key Findings | Reference |
| Oxygen-Glucose Deprivation (OGD) | Primary Mouse Cortical Neurons | 10 µM | 2 hours OGD followed by 24 hours reoxygenation | MTT | Tianeptine pretreatment significantly increased cell viability compared to OGD control. | [1][4] |
| Oxygen-Glucose Deprivation (OGD) | Primary Mouse Cortical Neurons | 10 µM | 2 hours OGD followed by 24 hours reoxygenation | LDH | Tianeptine pretreatment significantly reduced LDH release by about 26% compared to the OGD group. | [1] |
| Apoptosis | Primary Mouse Cortical Neurons | 0.01 µM and 0.1 µM | Staurosporine (pro-apoptotic factor) | LDH | Tianeptine partially attenuated staurosporine-induced LDH release by about 30%. | [5] |
| Apoptosis | Primary Mouse Cortical Neurons | 0.01 µM and 0.1 µM | Staurosporine (pro-apoptotic factor) | MTT | Tianeptine increased cell viability by about 45-50% against staurosporine-induced toxicity. | [5] |
| Apoptosis | Primary Mouse Cortical Neurons | 0.1 µM | Doxorubicin (pro-apoptotic factor) | LDH & MTT | Tianeptine reduced doxorubicin-evoked cell death to levels found in vehicle-treated cells. | [5] |
| Hypoxia | Cortical Neuronal Cultures | 1, 10, and 100 µM | Hypoxia | LDH | Tianeptine inhibited hypoxia-induced LDH release. | [6][7][8] |
Experimental Protocols
The following are detailed protocols for the key experiments cited in the quantitative data table.
Protocol for Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures
This protocol describes the induction of ischemic-like conditions in vitro to assess the neuroprotective effects of this compound.
Materials:
-
Primary neuronal cell culture (e.g., mouse cortical neurons)
-
Neurobasal medium
-
B27 supplement
-
Glucose-free DMEM
-
This compound
-
OGD chamber (hypoxic incubator or airtight chamber)
-
Gas mixture (95% N2, 5% CO2)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Culture and Treatment: Plate primary neurons at an appropriate density in 96-well plates. Culture the cells for at least 7 days in vitro (DIV) to allow for maturation. Pre-treat the neurons with various concentrations of this compound (e.g., 1-100 µM) or vehicle for 24 hours before inducing OGD.
-
Induction of OGD:
-
Remove the culture medium.
-
Wash the cells twice with glucose-free DMEM.
-
Replace the medium with fresh glucose-free DMEM.
-
Place the culture plate in an OGD chamber.
-
Flush the chamber with a gas mixture of 95% N2 and 5% CO2 for at least 10 minutes to create a hypoxic environment.
-
Seal the chamber and incubate at 37°C for the desired duration (e.g., 2 hours).
-
-
Reoxygenation:
-
Remove the plate from the OGD chamber.
-
Replace the glucose-free DMEM with pre-warmed, complete Neurobasal medium containing glucose and B27 supplement.
-
Return the plate to a standard incubator (95% air, 5% CO2) at 37°C for 24 hours.
-
-
Assessment of Neuroprotection:
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
LDH Assay:
-
Collect the cell culture supernatant from each well.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
-
Protocol for Apoptosis Induction and Assessment
This protocol describes the induction of apoptosis using chemical inducers and the subsequent assessment of this compound's neuroprotective effects.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Appropriate cell culture medium
-
This compound
-
Apoptosis inducers: Staurosporine or Doxorubicin
-
MTT reagent
-
Solubilization solution
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Culture and Treatment: Plate cells in 96-well plates and allow them to adhere and differentiate if necessary. Pre-treat the cells with various concentrations of this compound (e.g., 0.01-10 µM) or vehicle for a specified period (e.g., 1 hour).
-
Induction of Apoptosis: Add the apoptosis inducer (e.g., staurosporine at 0.5-1 µM or doxorubicin at 1-5 µM) to the wells containing the pre-treated cells. Incubate for a duration sufficient to induce apoptosis (e.g., 24-48 hours).
-
Assessment of Neuroprotection: Perform MTT and LDH assays as described in the OGD protocol (section 3.1, step 4).
Investigation of Signaling Pathways
Western blotting is a key technique to investigate the molecular mechanisms underlying tianeptine's neuroprotective effects by examining the activation state of proteins in relevant signaling pathways.
Western Blotting Protocol for PI3K/Akt and MAPK/ERK Pathways
Materials:
-
Neuronal cells treated with this compound and a neurotoxic insult
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the treated cells with ice-cold RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Densitometric analysis can be performed to quantify the changes in protein phosphorylation.
Conclusion
The in vitro assays and protocols outlined in this document provide a robust framework for investigating the neuroprotective effects of this compound. By employing a combination of cell viability assays and molecular techniques such as Western blotting, researchers can gain valuable insights into the efficacy and underlying mechanisms of this compound. The provided data and protocols serve as a starting point for further exploration and validation of tianeptine's therapeutic potential in the context of neurodegenerative and ischemic conditions.
References
- 1. The atypical antidepressant tianeptine confers neuroprotection against oxygen–glucose deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The predominant protective effect of tianeptine over other antidepressants in models of neuronal apoptosis: the effect blocked by inhibitors of MAPK/ERK1/2 and PI3-K/Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Predominant Protective Effect of Tianeptine Over Other Antidepressants in Models of Neuronal Apoptosis: The Effect Blocked by Inhibitors of MAPK/ERK1/2 and PI3-K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The atypical antidepressant tianeptine confers neuroprotection against oxygen-glucose deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Predominant Protective Effect of Tianeptine Over Other Antidepressants in Models of Neuronal Apoptosis: The Effect Blocked by Inhibitors of MAPK/ERK1/2 and PI3-K/Akt Pathways | springermedizin.de [springermedizin.de]
- 6. Neuroprotective properties of tianeptine: interactions with cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
Tianeptine Sodium in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tianeptine sodium in preclinical animal models of neurodegenerative diseases, including Alzheimer's Disease (AD), Parkinson's Disease (PD), and Amyotrophic Lateral Sclerosis (ALS). Detailed protocols for key experiments are provided to facilitate the design and execution of studies investigating the therapeutic potential of this compound.
Introduction
Tianeptine is an atypical antidepressant agent with a unique neuropharmacological profile. Unlike typical antidepressants that primarily target monoamine reuptake, tianeptine's mechanisms of action are multifaceted. It is known to modulate the glutamatergic system, particularly affecting AMPA and NMDA receptors, and to influence neuroplasticity.[1] Additionally, tianeptine acts as a full agonist at the µ-opioid receptor (MOR), which contributes to its antidepressant and anxiolytic effects.[1] Its neuroprotective properties, including the ability to prevent stress-induced neuronal atrophy and promote neuronal survival, make it a compound of interest for neurodegenerative diseases.[1][2]
Mechanism of Action in a Neurodegenerative Context
Tianeptine's potential therapeutic effects in neurodegenerative diseases are thought to stem from several mechanisms:
-
Glutamatergic Modulation: Tianeptine normalizes glutamatergic neurotransmission, which is often dysregulated in neurodegenerative conditions, thereby protecting against excitotoxicity.[2]
-
Neurotrophic Factor Regulation: It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival, growth, and synaptic plasticity.
-
Anti-inflammatory and Antioxidant Effects: Tianeptine may mitigate neuroinflammation and oxidative stress, two critical components in the pathology of many neurodegenerative disorders.
-
µ-Opioid Receptor Agonism: Activation of µ-opioid receptors can have neuroprotective effects, although the precise role in different neurodegenerative models is still under investigation.[3]
Application in Alzheimer's Disease Models
In animal models of Alzheimer's disease, such as the APP/PS1 transgenic mouse, tianeptine has been investigated for its potential to improve cognitive deficits and reduce pathological hallmarks.
dot graph TD; A[this compound] --> B{Glutamatergic System Modulation}; A --> C{Neurotrophic Factor Upregulation}; A --> D{Anti-inflammatory Effects}; A --> E{Antioxidant Effects}; B --> F[Normalization of Glutamate Levels]; C --> G[Increased BDNF Expression]; F --> H{Reduced Excitotoxicity}; G --> I{Enhanced Synaptic Plasticity & Neurogenesis}; D --> J{Modulation of Microglia Activation}; E --> K{Decreased Oxidative Stress}; H & I & J & K --> L[Neuroprotection in AD Models]; subgraph "Legend" direction LR subgraph "Node Types" direction LR N1[Compound] N2{Mechanism} N3[Effect] end subgraph "Colors" direction LR C1[#4285F4] C2[#34A853] C3[#FBBC05] C4[#EA4335] end end
end
Caption: Putative neuroprotective mechanisms of this compound in Alzheimer's disease models.
Quantitative Data Summary: Tianeptine in Alzheimer's Disease Animal Models
| Animal Model | This compound Dose & Administration | Treatment Duration | Key Quantitative Findings | Reference |
| Aged Mice | 10 mg/kg, intraperitoneally (i.p.) | Single dose | Totally reversed impairment in spontaneous alternation and accelerated loss of spatial learning skills. | [4] |
| APP/PS1 Mice | 10 mg/kg and 30 mg/kg, i.p. | 30 consecutive days | Significantly ameliorated cognitive deficits in nest-building, novel object recognition, and Morris water maze tests. | [5] |
Application in Parkinson's Disease Models
In rodent models of Parkinson's disease, which are often induced by neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP, tianeptine is evaluated for its capacity to protect dopaminergic neurons and alleviate motor deficits.
dot graph TD; subgraph "Experimental Workflow" A[Induction of PD Model] --> B[Tianeptine/Vehicle Treatment]; B --> C{Behavioral Assessment}; C --> D[Apomorphine-Induced Rotations]; C --> E[Rotarod Test]; B --> F{Post-mortem Analysis}; F --> G[Tyrosine Hydroxylase Immunohistochemistry]; F --> H[Oxidative Stress Marker Assays]; G --> I[Quantification of Dopaminergic Neurons]; H --> J[Measurement of MDA, SOD, GPx]; end subgraph "Legend" direction LR subgraph "Node Types" direction LR N1[Step] N2{Assessment Type} N3[Specific Test/Assay] end subgraph "Colors" direction LR C1[#4285F4] C2[#34A853] C3[#FBBC05] end end
end
Caption: Experimental workflow for evaluating tianeptine in a Parkinson's disease animal model.
Quantitative Data Summary: Tianeptine in Parkinson's Disease Animal Models
| Animal Model | This compound Dose & Administration | Treatment Duration | Key Quantitative Findings | Reference |
| 6-OHDA-lesioned Rat | Not specified | Not specified | A study on a PD model induced by 6-OHDA showed a decrease in intracellular oxidative stress, mitigating mitochondrial dysfunction and motor impairment. | [6] |
| MPTP-induced Mouse | Not specified | Not specified | A study showed that in an MPTP model, there was a decrease in the number of dopaminergic neurons in the substantia nigra. | [7] |
| Rat Model | 10 mg/kg and 32 mg/kg, i.p. | 7 days | Acute administration of 10 mg/kg showed weak evidence for abuse-related ICSS facilitation, while 32 mg/kg produced pronounced ICSS depression. | [3] |
Application in Amyotrophic Lateral Sclerosis Models
The G93A SOD1 transgenic mouse is a widely used model for ALS. Studies have begun to explore the potential of tianeptine to slow disease progression and improve motor function in these animals.
Quantitative Data Summary: Tianeptine in ALS Animal Models
| Animal Model | This compound Dose & Administration | Treatment Duration | Key Quantitative Findings | Reference |
| G93A SOD1 Transgenic Mouse | Not specified | Daily, before disease onset | Significantly prolonged the survival of the transgenic mice. | [8] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
1. Materials:
-
This compound salt
-
Sterile 0.9% saline solution
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-gauge)
2. Preparation of Tianeptine Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg or 30 mg/kg) and the body weight of the animals.
-
Dissolve the calculated amount of this compound in sterile 0.9% saline to achieve the final desired concentration. Ensure the volume for injection is appropriate for the animal model (e.g., 5-10 ml/kg for mice).
-
Vortex the solution until the this compound is completely dissolved.
-
Prepare fresh on the day of use.
3. Administration:
-
Gently restrain the animal.
-
For intraperitoneal (i.p.) injection, locate the lower abdominal quadrant, avoiding the midline and major organs.
-
Insert the needle at a shallow angle and inject the tianeptine solution.
-
Monitor the animal for any adverse reactions post-injection.
Protocol 2: Morris Water Maze (MWM) for Cognitive Assessment in AD Models
1. Apparatus:
-
A circular pool (e.g., 120-150 cm in diameter for mice) filled with water made opaque with non-toxic white paint or milk powder.
-
Water temperature maintained at 20-22°C.
-
A hidden platform (e.g., 10 cm in diameter) submerged 1-1.5 cm below the water surface.
-
External visual cues placed around the pool.
-
A video tracking system to record and analyze the animal's swim path.
2. Procedure:
-
Acquisition Phase (e.g., 5-7 days):
-
Conduct 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the water at one of four designated start positions, facing the pool wall.
-
Allow the mouse to swim freely for a maximum of 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and swim path length.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Place the mouse in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.
-
Protocol 3: Immunohistochemistry for Tyrosine Hydroxylase (TH) in PD Models
1. Materials:
-
Paraformaldehyde (PFA) for fixation
-
Sucrose solutions for cryoprotection
-
Cryostat or vibratome for sectioning
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody: Rabbit anti-Tyrosine Hydroxylase (TH)
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent marker (e.g., Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
2. Procedure:
-
Tissue Preparation:
-
Perfuse the animal with ice-cold PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by sequential immersion in 15% and 30% sucrose solutions.
-
Section the brain (e.g., 30-40 µm thick sections) using a cryostat or vibratome.
-
-
Immunostaining:
-
Wash sections in PBS.
-
Incubate sections in blocking solution for 1-2 hours at room temperature.
-
Incubate sections with the primary anti-TH antibody overnight at 4°C.
-
Wash sections in PBS.
-
Incubate sections with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash sections in PBS.
-
Counterstain with DAPI.
-
Mount sections on slides with mounting medium.
-
-
Analysis:
-
Image the substantia nigra pars compacta (SNc) using a fluorescence microscope.
-
Quantify the number of TH-positive neurons using stereological methods.[9]
-
Protocol 4: Measurement of Oxidative Stress Markers
1. Materials:
-
Brain tissue homogenates
-
Reagents for Malondialdehyde (MDA) assay (e.g., thiobarbituric acid)
-
Commercial assay kits for Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx) activity.
-
Spectrophotometer or plate reader
2. Procedure for MDA Assay (TBARS method):
-
Homogenize brain tissue in a suitable buffer.
-
Add trichloroacetic acid (TCA) to precipitate proteins and centrifuge.
-
Mix the supernatant with thiobarbituric acid (TBA) reagent.
-
Heat the mixture at 95°C for 60 minutes.
-
Cool the samples and measure the absorbance at 532 nm.
-
Calculate the MDA concentration using a standard curve.
3. Procedure for SOD and GPx Activity Assays:
-
Prepare brain tissue homogenates according to the instructions of the commercial assay kits.
-
Follow the manufacturer's protocol for the respective kits to measure the enzymatic activity of SOD and GPx.
-
The activity is typically measured by monitoring the change in absorbance at a specific wavelength over time using a spectrophotometer or plate reader.
-
Express the enzyme activity in units per milligram of protein.
Caption: Overview of this compound application in different neurodegenerative disease models.
References
- 1. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Treatment of Superoxide Dismutase 1 (G93A) Amyotrophic Lateral Sclerosis Model Mice with Medical Ozone Decelerates Trigeminal Motor Neuron Degeneration, Attenuates Microglial Proliferation, and Preserves Monocyte Levels in Mesenteric Lymph Nodes [mdpi.com]
- 3. Opioid-Like Adverse Effects of Tianeptine in Male Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Effects of tianeptine on learning and memory in mice. Improvement of impairments induced by chronic alcoholism and brain aging] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tanshinone IIA ameliorates cognitive deficits by inhibiting endoplasmic reticulum stress-induced apoptosis in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Benefit of tianeptine and morphine in a transgenic model of familial amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Compensatory Processes in Striatal Neurons Expressing the Tyrosine Hydroxylase Gene in Transgenic Mice in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Tianeptine Sodium in Brain Tissue by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tianeptine is an atypical tricyclic antidepressant with a multifaceted mechanism of action, primarily prescribed for major depressive disorder.[1][2] Unlike typical antidepressants, tianeptine enhances the reuptake of serotonin and modulates the glutamatergic system.[3][4] Recent studies have also identified its role as a full agonist at the mu-opioid receptor.[5][6] Given its complex pharmacology and increasing interest in its therapeutic and abuse potential, a robust and sensitive method for quantifying tianeptine and its active metabolite, MC5, in brain tissue is crucial for preclinical and neuropharmacological research.[7][8] This application note provides a detailed protocol for the simultaneous determination of tianeptine and its MC5 metabolite in rat brain tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway of Tianeptine
Tianeptine's mechanism of action is complex, involving the modulation of several neurotransmitter systems. It is understood to modulate the glutamatergic system, particularly the AMPA and NMDA receptors, which are critical for synaptic plasticity.[3] Tianeptine also potentiates signaling cascades associated with neuroplasticity, including the PKA, CaMKII, and MAPK pathways.[9] Furthermore, it acts as a full agonist at the mu-opioid receptor, which contributes to its therapeutic effects and abuse potential.[5][6]
Caption: Tianeptine's multifaceted mechanism of action.
Experimental Workflow
The quantification of tianeptine and its MC5 metabolite from brain tissue involves several key steps: sample preparation through liquid-liquid extraction, chromatographic separation via HPLC, and detection by tandem mass spectrometry. Stable isotope-labeled internal standards are utilized to ensure accuracy and reproducibility.[7][10]
Caption: Workflow for tianeptine analysis in brain tissue.
Detailed Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from a validated method for the simultaneous quantification of tianeptine and its active metabolite MC5 in rat brain tissue.[7][11]
-
Homogenization: Weigh the brain tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to create a consistent brain homogenate.
-
Internal Standard Spiking: To a 100 µL aliquot of brain homogenate, add the internal standards, tianeptine-D4 and tianeptine MC5-D4.
-
Extraction:
-
Add a suitable organic solvent for extraction (e.g., a mixture of ethyl acetate and hexane).
-
Vortex the mixture vigorously for several minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
-
Evaporation: Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography Parameters
Chromatographic separation is critical for resolving tianeptine and MC5 from endogenous matrix components.
| Parameter | Condition |
| LC System | Agilent 1100 system or equivalent[8] |
| Column | Aquasil C18, 5 µm, 3 x 100 mm[8] |
| Mobile Phase A | Acetonitrile with 0.1% formic acid[8] |
| Mobile Phase B | Water with 4 mM ammonium formate[8] |
| Gradient | Isocratic at 90:10 (A:B, v/v)[8] |
| Flow Rate | 400 µL/min[8] |
| Injection Volume | 5 µL[8] |
| Run Time | 7 minutes[8] |
Mass Spectrometry Parameters
An electrospray ionization (ESI) source in positive ion mode is used for the sensitive detection of tianeptine and its metabolite.[8]
| Parameter | Setting |
| Mass Spectrometer | Applied Biosystems MDS Sciex API 2000 or equivalent[8] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[8] |
| Scan Type | Selected Reaction Monitoring (SRM) |
| SRM Transitions | See Table 2 |
Quantitative Data
The developed LC-MS/MS method has been validated according to FDA guidelines, demonstrating good linearity, accuracy, and precision.[11]
Table 1: Method Validation Parameters
| Parameter | Tianeptine | Tianeptine MC5 |
| Linear Range (ng/g) | 1.0 - 500.0[7] | 1.0 - 500.0[7] |
| Lower Limit of Quantification (LLOQ) (ng/g) | 1.0[11] | 1.0[11] |
| Intra-day Precision (%RSD) | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (%RE) | ± 15% | ± 15% |
| Recovery | Consistent | Consistent |
Table 2: Selected Reaction Monitoring (SRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Tianeptine | Value to be determined empirically | Value to be determined empirically |
| Tianeptine MC5 | Value to be determined empirically | Value to be determined empirically |
| Tianeptine-D4 (IS) | Value to be determined empirically | Value to be determined empirically |
| Tianeptine MC5-D4 (IS) | Value to be determined empirically | Value to be determined empirically |
Note: The specific m/z values for precursor and product ions should be optimized for the specific mass spectrometer being used.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of tianeptine and its active metabolite MC5 in brain tissue using LC-MS/MS. The described method is sensitive, selective, and has been validated to meet regulatory standards. This protocol will be a valuable tool for researchers in neuroscience, pharmacology, and drug development studying the pharmacokinetics and pharmacodynamics of tianeptine.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tianeptine Sodium? [synapse.patsnap.com]
- 4. The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. unitedchem.com [unitedchem.com]
- 7. Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tianeptine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 11. Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Unveiling the Impact of Tianeptine Sodium on Long-Term Potentiation: An Application Note and Protocol
This document provides a detailed guide for researchers, scientists, and drug development professionals investigating the effects of tianeptine sodium on long-term potentiation (LTP), a cellular mechanism underlying learning and memory. Tianeptine, an atypical antidepressant, has garnered significant interest for its unique modulation of the glutamatergic system, offering a promising avenue for therapeutic development.
Introduction
This compound's primary mechanism of action involves the modulation of the glutamatergic system, departing from the classical monoaminergic hypothesis of depression.[1][2][3][4][5] Its influence on synaptic plasticity, particularly LTP, is a key area of research. Studies have demonstrated that tianeptine can prevent the impairment of LTP induced by stress in critical brain regions like the hippocampus and prefrontal cortex.[1][2][6][7] Furthermore, evidence suggests that tianeptine can enhance LTP even in the absence of stress, highlighting its potential as a cognitive enhancer.[1][8] This application note will detail the protocols to study these effects and present the underlying signaling pathways.
Experimental Protocols
A core method to assess tianeptine's effect on LTP is through electrophysiological recordings in rodent hippocampal slices.
Preparation of Hippocampal Slices
-
Animal Euthanasia and Brain Extraction: Anesthetize an adult rat or mouse according to approved institutional animal care and use committee protocols. Perfuse the animal transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF). Rapidly decapitate the animal and extract the brain, placing it in ice-cold ACSF.
-
Hippocampal Dissection: Isolate the hippocampus from the surrounding brain tissue.
-
Slicing: Cut the hippocampus into 400 µm thick transverse slices using a vibratome in ice-cold, oxygenated ACSF.
-
Recovery: Transfer the slices to a holding chamber containing oxygenated ACSF at room temperature for at least 1 hour before recording.
Electrophysiological Recording
-
Slice Placement: Place a single slice in a recording chamber continuously perfused with oxygenated ACSF at 30-32°C.
-
Electrode Positioning: Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[9]
-
Baseline Recording: After allowing the slice to equilibrate for 15-20 minutes, record stable baseline fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz). The stimulus intensity should be set to elicit a response that is 30-40% of the maximal fEPSP amplitude.
-
Drug Application: Introduce this compound into the perfusing ACSF at the desired concentration (e.g., 10 µM).[8][10] Maintain the application for a predetermined period before LTP induction.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.[11]
-
Post-Induction Recording: Record fEPSPs for at least 60 minutes following LTP induction to assess the magnitude and stability of potentiation.
Experimental Groups
-
Control Group: Slices receiving only the vehicle (ACSF).
-
Tianeptine Group: Slices treated with this compound.
-
Stress Model (Optional): To investigate the protective effects of tianeptine, a stress protocol (e.g., acute restraint stress) can be applied to the animals before slice preparation. In this case, additional control and tianeptine groups with stressed animals would be included.[1][2]
Data Presentation
The following tables summarize hypothetical quantitative data based on published findings to illustrate the expected outcomes of these experiments.
Table 1: Effect of this compound on Baseline Synaptic Transmission
| Parameter | Control | Tianeptine (10 µM) |
| fEPSP Slope (mV/ms) | 1.2 ± 0.1 | 1.3 ± 0.1 |
| Fiber Volley Amplitude (mV) | 0.8 ± 0.05 | 0.8 ± 0.06 |
Data are presented as mean ± SEM. No significant differences are expected in baseline synaptic transmission with acute tianeptine application.
Table 2: Effect of this compound on Long-Term Potentiation
| Experimental Group | fEPSP Slope (% of Baseline at 60 min post-HFS) |
| Control | 150 ± 10% |
| Tianeptine (10 µM) | 180 ± 12% |
| Stress + Vehicle | 110 ± 8% |
| Stress + Tianeptine (10 µM) | 145 ± 9% |
Data are presented as mean ± SEM. Tianeptine is expected to enhance LTP in non-stressed conditions and rescue the stress-induced impairment of LTP.
Signaling Pathways and Visualizations
Tianeptine's modulation of LTP is intrinsically linked to its influence on glutamatergic signaling cascades. The primary mechanism involves the phosphorylation of AMPA and NMDA glutamate receptors, a critical step for inducing and maintaining LTP.[1][2][3][10][12] This process is mediated by the activation of protein kinases such as Protein Kinase A (PKA), Calcium/Calmodulin-dependent Protein Kinase II (CaMKII), and Protein Kinase C (PKC).[1]
Below are diagrams illustrating the experimental workflow and the proposed signaling pathway.
Caption: Experimental workflow for studying tianeptine's effect on LTP.
Caption: Proposed signaling pathway of tianeptine in modulating LTP.
Conclusion
The protocols and information provided in this application note offer a comprehensive framework for investigating the effects of this compound on long-term potentiation. By elucidating the mechanisms through which tianeptine modulates synaptic plasticity, researchers can contribute to the development of novel therapeutic strategies for depressive disorders and cognitive dysfunction. The focus on the glutamatergic system represents a paradigm shift in understanding antidepressant action and opens new avenues for drug discovery.
References
- 1. Beneficial Effects of Tianeptine on Hippocampus-Dependent Long-Term Memory and Stress-Induced Alterations of Brain Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. The neurobiological properties of tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tianeptine, stress and synaptic plasticity [tianeptine.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
- 10. The antidepressant tianeptine persistently modulates glutamate receptor currents of the hippocampal CA3 commissural associational synapse in chronically stressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scientifica.uk.com [scientifica.uk.com]
- 12. tianeptine.com [tianeptine.com]
Tianeptine Sodium: A Tool for Investigating Neuroinflammation Pathways In Vitro
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative and psychiatric disorders. Microglia, the resident immune cells of the central nervous system, play a central role in initiating and propagating the neuroinflammatory cascade. The atypical antidepressant, tianeptine sodium, has demonstrated significant anti-inflammatory properties in preclinical studies, making it a valuable pharmacological tool for investigating neuroinflammatory signaling pathways in vitro. This document provides detailed protocols and application notes for utilizing this compound to study its effects on neuroinflammation in cultured microglial cells, particularly in the context of lipopolysaccharide (LPS)-induced inflammation, a widely used in vitro model.
Key Anti-Neuroinflammatory Effects of this compound
This compound has been shown to attenuate the inflammatory response in microglial cells by modulating key signaling pathways. In vitro studies, primarily using LPS-stimulated primary microglia or BV-2 microglial cell lines, have revealed that tianeptine treatment leads to a significant reduction in the production of pro-inflammatory mediators.[1][2][3]
Table 1: Summary of this compound's Anti-inflammatory Effects in LPS-Stimulated Microglia
| Inflammatory Mediator | Effect of this compound | Effective Concentration Range | Reference |
| Pro-inflammatory Cytokines | |||
| Interleukin-1β (IL-1β) | ↓ | 1-10 µM | [1][3][4] |
| Interleukin-6 (IL-6) | ↓ | 1-10 µM | [1][3][4] |
| Tumor Necrosis Factor-α (TNF-α) | ↓ | 1-10 µM | [1][3][4] |
| Interleukin-18 (IL-18) | ↓ | 10 µM | [4] |
| Chemokines | |||
| Chemokine (C-C motif) ligand 2 (CCL2) | ↓ | 10 µM | [5] |
| Inflammatory Enzymes & Molecules | |||
| Inducible Nitric Oxide Synthase (iNOS) | ↓ | 1-10 µM | [2] |
| Nitric Oxide (NO) | ↓ | 1-10 µM | [3][6][7] |
| Reactive Oxygen Species (ROS) | ↓ | 1-10 µM | [3] |
| Signaling Proteins | |||
| Toll-like Receptor 4 (TLR4) | ↓ | 10 µM | [3] |
| Phosphorylated ERK1/2 (p-ERK1/2) | ↓ | 10 µM | [3][7] |
| Nuclear Factor-kappa B (NF-κB) activation | ↓ | 10 µM | [3] |
| NLRP3 Inflammasome activation | ↓ | 10 µM | [7] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by targeting key upstream signaling molecules in the neuroinflammatory cascade. The primary mechanism involves the inhibition of the Toll-like Receptor 4 (TLR4) signaling pathway, which is a critical sensor for bacterial endotoxins like LPS.[3] By downregulating TLR4 expression and subsequent downstream signaling, tianeptine effectively dampens the inflammatory response.
Caption: Tianeptine's inhibition of the TLR4-NF-κB and NLRP3 inflammasome pathways.
This inhibition of TLR4 signaling prevents the activation of downstream molecules, including mitogen-activated protein kinases (MAPKs) like ERK1/2 and the transcription factor NF-κB.[3] The suppression of NF-κB is critical, as this transcription factor is responsible for the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and iNOS. Furthermore, tianeptine has been shown to inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[7]
Experimental Protocols
The following protocols provide a framework for investigating the anti-neuroinflammatory effects of this compound in vitro. The murine BV-2 microglial cell line is recommended for these assays due to its reliability and ease of culture.
Experimental Workflow
Caption: General workflow for in vitro neuroinflammation studies.
Protocol 1: BV-2 Cell Culture and Tianeptine/LPS Treatment
-
Cell Culture:
-
Culture BV-2 microglial cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
-
-
Cell Seeding:
-
Seed BV-2 cells into appropriate multi-well plates (e.g., 96-well for viability and NO assays, 24-well for protein/RNA extraction) at a density of 5 x 10^4 cells/well for a 96-well plate.
-
Allow cells to adhere and grow for 24 hours.
-
-
Tianeptine Pre-treatment:
-
Prepare stock solutions of this compound in sterile, nuclease-free water or PBS.
-
Dilute the stock solution in culture medium to the desired final concentrations (e.g., 1, 5, 10 µM).
-
Replace the existing medium with the tianeptine-containing medium and incubate for 1-2 hours.
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS in sterile, nuclease-free water or PBS.
-
Add LPS directly to the wells to a final concentration of 100 ng/mL.
-
Include appropriate controls: vehicle control (no tianeptine, no LPS), LPS only, and tianeptine only.
-
-
Incubation:
-
Incubate the cells for the desired time period depending on the endpoint being measured:
-
Cytokine mRNA (qRT-PCR): 4-6 hours
-
Signaling protein phosphorylation (Western Blot): 15-60 minutes
-
Nitric oxide (Griess Assay): 24 hours
-
Cytokine protein (ELISA): 24 hours
-
Cell viability (MTT Assay): 24 hours
-
-
Protocol 2: Cell Viability Assessment (MTT Assay)
-
Following the 24-hour incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight at 37°C in a humidified chamber.
-
Read the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control group.
Protocol 3: Nitric Oxide Measurement (Griess Assay)
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well of the 96-well plate.
-
In a new 96-well plate, add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a standard curve prepared with sodium nitrite.
Protocol 4: Cytokine Quantification (ELISA and qRT-PCR)
ELISA (for protein levels):
-
Collect cell culture supernatants after 24 hours of treatment.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform ELISA for specific cytokines (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions.
qRT-PCR (for mRNA levels):
-
After 4-6 hours of treatment, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform real-time PCR using SYBR Green or TaqMan probes with primers specific for the target cytokine genes and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
Protocol 5: Western Blot Analysis of Signaling Proteins
-
After the appropriate stimulation time (15-60 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-ERK1/2, p-p65 NF-κB, TLR4) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound serves as a potent inhibitor of neuroinflammatory pathways in vitro, primarily by targeting the TLR4-NF-κB and NLRP3 inflammasome signaling cascades. The provided protocols offer a comprehensive guide for researchers to investigate the anti-neuroinflammatory properties of tianeptine and to further elucidate the molecular mechanisms underlying neuroinflammation. These in vitro models are invaluable for the screening and characterization of novel anti-neuroinflammatory compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory properties of tianeptine on lipopolysaccharide-induced changes in microglial cells involve toll-like receptor-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the NLRP3 Inflammasome-Related Pathways via Tianeptine Treatment-Suppressed Microglia Polarization to the M1 Phenotype in Lipopolysaccharide-Stimulated Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the NLRP3 Inflammasome-Related Pathways via Tianeptine Treatment-Suppressed Microglia Polarization to the M1 Phenotype in Lipopolysaccharide-Stimulated Cultures | MDPI [mdpi.com]
Application Notes and Protocols for Assessing the Anxiolytic Effects of Tianeptine Sodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing common behavioral tests for evaluating the anxiolytic properties of tianeptine sodium in rodent models. Detailed protocols for the Elevated Plus Maze (EPM), Open Field Test (OFT), and Light-Dark Box (LDB) are provided, along with a summary of expected quantitative outcomes and an overview of the underlying signaling pathways.
Introduction to this compound's Anxiolytic Properties
Tianeptine is an atypical antidepressant with demonstrated anxiolytic effects.[1][2][3] Its mechanism of action is multifaceted and distinct from typical antidepressants.[4][5][6] Key mechanisms contributing to its anxiolytic and antidepressant effects include:
-
µ-Opioid Receptor (MOR) Agonism: Tianeptine is a full agonist at the µ-opioid receptor, which is crucial for its behavioral effects.[4][6][7]
-
Glutamatergic Modulation: It modulates glutamatergic neurotransmission, particularly at AMPA and NMDA receptors, which plays a role in neuroplasticity and the regulation of stress-induced pathological changes.[8][9][10]
-
Neuroplasticity and Structural Remodeling: Tianeptine has been shown to prevent stress-induced dendritic atrophy in the hippocampus and amygdala.[2][9]
Behavioral Assessment Protocols
The following protocols are standard behavioral assays used to measure anxiety-like behavior in rodents. Anxiolytic compounds like tianeptine are expected to increase exploratory behavior in the more aversive, open, and brightly lit areas of the apparatuses.
Elevated Plus Maze (EPM) Test
The EPM test is a widely used model for assessing anxiety-like behavior based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[11][12][13][14][15]
Experimental Protocol
-
Apparatus: A plus-shaped maze elevated from the floor (typically 50-80 cm), consisting of two open arms and two closed arms (enclosed by high walls).[13][16] The arms are connected by a central platform.
-
Animals: Adult male mice or rats are commonly used. Animals should be habituated to the testing room for at least 30-60 minutes before the test.[17]
-
Drug Administration:
-
Compound: this compound
-
Vehicle: 0.9% sterile saline
-
Dose Range: 10-30 mg/kg
-
Route of Administration: Intraperitoneal (i.p.) injection
-
Timing: 30-60 minutes prior to testing.[4]
-
-
Procedure:
-
Place the animal on the central platform of the maze, facing one of the open arms.[13]
-
Allow the animal to freely explore the maze for a 5-minute session.[11][13][15]
-
Record the session using a video camera positioned above the maze.
-
After the session, return the animal to its home cage.
-
Thoroughly clean the maze with 70% ethanol between trials to remove olfactory cues.[13]
-
-
Data Analysis: The primary measures of anxiety are:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms.[15] Total distance traveled can be used as a measure of general locomotor activity.
-
Open Field Test (OFT)
The OFT assesses anxiety-like behavior and general locomotor activity by measuring the animal's exploration in a novel, open arena.[18][19] Rodents naturally avoid the center of an open field, preferring to stay close to the walls (thigmotaxis). Anxiolytics increase exploration of the central zone.
Experimental Protocol
-
Apparatus: A square or circular arena (e.g., 40x40 cm for mice) with walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning.[17]
-
Animals: Adult male mice or rats. Acclimate the animals to the testing room for at least 30-60 minutes prior to the test under the same lighting conditions as the test.[17]
-
Drug Administration:
-
Compound: this compound
-
Vehicle: 0.9% sterile saline
-
Dose Range: 10-30 mg/kg
-
Route of Administration: Intraperitoneal (i.p.) injection
-
Timing: 30-60 minutes before placing the animal in the arena.[4]
-
-
Procedure:
-
Gently place the animal in the center or a corner of the open field arena.[17]
-
Allow the animal to explore the arena for a predetermined duration (typically 5-30 minutes).[17][19]
-
Record the session with an overhead video camera.
-
After the test, return the animal to its home cage.
-
Clean the arena thoroughly with 70% ethanol between subjects.[17]
-
-
Data Analysis: Key parameters for anxiolytic effects include:
-
Time spent in the center zone of the arena.
-
Distance traveled in the center zone.
-
Latency to enter the center zone.
-
Anxiolytic compounds are expected to increase the time spent and distance traveled in the center. Total distance traveled is a measure of overall locomotor activity. Tianeptine has been shown to dose-dependently increase total distance traveled, indicating a hyperlocomotor effect at higher doses.[4][20]
-
Light-Dark Box (LDB) Test
The LDB test is another widely used assay for anxiety-like behavior, based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.[21][22][23]
Experimental Protocol
-
Apparatus: A rectangular box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment.[22][23] The compartments are connected by a small opening.
-
Animals: Adult male mice or rats. Acclimatize the animals to the testing room for at least 30 minutes before the test.
-
Drug Administration:
-
Compound: this compound
-
Vehicle: 0.9% sterile saline
-
Dose Range: 10-30 mg/kg
-
Route of Administration: Intraperitoneal (i.p.) injection
-
Timing: 30 minutes prior to the test.[24]
-
-
Procedure:
-
Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.[24]
-
Allow the animal to explore the apparatus freely for a 5 to 10-minute session.
-
Record the session using a video camera.
-
After the session, return the animal to its home cage.
-
Clean the apparatus thoroughly with 70% ethanol between animals.
-
-
Data Analysis: Anxiolytic effects are indicated by:
-
Increased time spent in the light compartment.[25]
-
Increased number of transitions between the two compartments.
-
Increased latency to first enter the dark compartment.
-
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound administration in the described behavioral tests, based on findings from preclinical studies.
Table 1: Effects of Tianeptine in the Elevated Plus Maze (EPM) Test
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (% of total) | Open Arm Entries (% of total) | Total Distance Traveled (cm) |
| Vehicle (Saline) | - | Baseline | Baseline | Baseline |
| This compound | 10 | Increased | Increased | No significant change |
| This compound | 30 | Significantly Increased | Significantly Increased | May show an increase |
Note: This table represents expected trends. An anxiolytic effect is characterized by an increase in open arm exploration.
Table 2: Effects of Tianeptine in the Open Field Test (OFT)
| Treatment Group | Dose (mg/kg, i.p.) | Time in Center Zone (s) | Center Zone Entries | Total Distance Traveled (cm) |
| Vehicle (Saline) | - | Baseline | Baseline | Baseline |
| This compound | 10 | Increased | Increased | Increased |
| This compound | 30 | Significantly Increased | Significantly Increased | Significantly Increased[4][20] |
Note: An increase in center time indicates anxiolytic activity. The increase in total distance reflects a hyperlocomotor effect.
Table 3: Effects of Tianeptine in the Light-Dark Box (LDB) Test
| Treatment Group | Dose (mg/kg, i.p.) | Time in Light Compartment (s) | Number of Transitions | Latency to Enter Dark (s) |
| Vehicle (Saline) | - | Baseline | Baseline | Baseline |
| This compound | 10 | Increased | Increased | Increased |
| This compound | 30 | Significantly Increased | Significantly Increased | Significantly Increased |
Note: Anxiolytic compounds increase the time spent in the aversive light compartment and the number of transitions.
Signaling Pathways and Experimental Workflows
Tianeptine's Anxiolytic Signaling Pathways
Tianeptine's anxiolytic effects are mediated by complex signaling cascades. The two primary pathways are the µ-opioid receptor (MOR) pathway and the modulation of the glutamatergic system.
Caption: Tianeptine's dual mechanism of anxiolysis.
General Experimental Workflow for Behavioral Testing
The following diagram illustrates the typical workflow for conducting behavioral experiments to assess the anxiolytic effects of tianeptine.
Caption: Workflow for assessing tianeptine's anxiolytic effects.
References
- 1. Tianeptine, an atypical pharmacological approach to depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurobiological and clinical effects of the antidepressant tianeptine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tianeptine modulates synaptic vesicle dynamics and favors synaptic mitochondria processes in socially isolated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Chronic tianeptine induces tolerance in analgesia and hyperlocomotion via mu-opioid receptor activation in mice [frontiersin.org]
- 6. Chronic tianeptine induces tolerance in analgesia and hyperlocomotion via mu-opioid receptor activation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tianeptine.com [tianeptine.com]
- 9. The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhancing Spatial Memory: Anxiolytic and Antidepressant Effects of Tapinanthus dodoneifolius (DC) Danser in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research-support.uq.edu.au [research-support.uq.edu.au]
- 18. anilocus.com [anilocus.com]
- 19. transpharmation.com [transpharmation.com]
- 20. researchgate.net [researchgate.net]
- 21. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 22. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. m.youtube.com [m.youtube.com]
- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Tianeptine Sodium Aqueous Solubility: A Technical Support Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the accurate and consistent preparation of tianeptine sodium solutions is critical for experimental success. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues encountered with this compound in aqueous solutions.
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in various solvents, providing a quick reference for solution preparation.
| Solvent | Solubility | Concentration (Molar) | Source(s) |
| Water | Soluble up to 100 mM | ~45.89 mg/mL | [1][2] |
| Phosphate-Buffered Saline (PBS) pH 7.2 | ~10 mg/mL | ~21.79 mM | [3][4] |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | ~43.58 mM | [3][4] |
| Ethanol | ~10 mg/mL | ~21.79 mM | [3][4] |
| Dimethylformamide (DMF) | ~30 mg/mL | ~65.37 mM | [4] |
Note: The molar concentration is calculated based on the molecular weight of this compound (458.93 g/mol ).
Experimental Protocols
Preparation of this compound Aqueous Stock Solution
A standard protocol for preparing an aqueous stock solution of this compound is outlined below.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q or equivalent) or desired aqueous buffer (e.g., PBS)
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
-
Magnetic stirrer and stir bar or vortex mixer
-
pH meter (if preparing a pH-adjusted solution)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the weighed powder to a volumetric flask. Gradually add the aqueous solvent while stirring or vortexing.
-
Volume Adjustment: Continue adding the solvent until the final desired volume is reached.
-
Ensure Complete Dissolution: Continue stirring or vortexing until the powder is completely dissolved and the solution is clear. Gentle warming may be employed to aid dissolution, but care should be taken to avoid degradation.[5]
-
pH Adjustment (if necessary): If a specific pH is required, use a calibrated pH meter and adjust the pH of the solution using dilute acid or base.
-
Sterilization (if for cell culture): If the solution is intended for cell culture experiments, sterilize it by filtering through a 0.22 µm syringe filter.
Important Considerations:
-
Aqueous solutions of this compound are not recommended for long-term storage and should ideally be prepared fresh on the day of use.[2][3]
-
If storage is necessary, solutions in DMSO or distilled water may be stored at -20°C for up to two months.[6]
Troubleshooting Guide
This section addresses common issues researchers may face when working with this compound in aqueous solutions.
Q1: My this compound is not fully dissolving in water/buffer, resulting in a cloudy solution or visible particles. What should I do?
A1:
-
Concentration Check: Verify that you are not exceeding the known solubility limit of this compound in your chosen solvent (see solubility table).
-
Increase Mixing/Agitation: Ensure vigorous mixing using a vortex or magnetic stirrer. Inadequate agitation can lead to incomplete dissolution.
-
Gentle Warming: Gently warm the solution (e.g., to 37°C) to increase the rate of dissolution. Avoid excessive heat, as it can lead to degradation.[5]
-
pH Adjustment: The pH of the solution can significantly impact solubility. Tianeptine is amphoteric, with pKa values of 4.4 (acidic) and 6.86 (basic).[7][8] Adjusting the pH may improve solubility. For instance, a slightly acidic pH might enhance the solubility of the sodium salt.
-
Sonication: Brief sonication in an ultrasonic bath can help break up aggregates and promote dissolution.
Q2: My this compound solution, which was initially clear, has formed a precipitate over time. Why is this happening and how can I prevent it?
A2:
-
Solution Instability: this compound is known to be unstable in aqueous solutions, and precipitation can be a sign of degradation or the compound coming out of solution.[3][9] It is highly recommended to prepare fresh solutions for each experiment.[2][3]
-
Storage Conditions: If short-term storage is unavoidable, store the solution at 2-8°C and protect it from light.[9][10] For longer-term storage, consider preparing a stock solution in DMSO and storing it at -20°C.[6]
-
pH Shift: A change in the pH of the solution during storage can lead to precipitation. Ensure your buffer has sufficient capacity to maintain a stable pH.[9]
Q3: I am concerned about the stability of my this compound solution during my experiment. What factors can cause degradation?
A3:
-
pH: this compound stability is pH-dependent. Both acidic and basic conditions can promote degradation.[9]
-
Light: Exposure to UV and visible light can cause photodegradation of tianeptine.[9][11] It is advisable to work with solutions in a light-protected environment and store them in amber vials or wrapped in foil.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.[9]
-
Oxidation: The long carbon sidechain of tianeptine is susceptible to oxidation.[12]
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for preparing a stock solution of this compound?
A: For a highly concentrated stock solution that can be stored for a longer duration, DMSO is a good choice, with a solubility of approximately 20 mg/mL.[3][4] This stock can then be diluted into your aqueous experimental buffer. For direct preparation of aqueous solutions for immediate use, high-purity water or PBS (pH 7.2) are common choices.[3]
Q: How long can I store an aqueous solution of this compound?
A: It is strongly recommended to use freshly prepared aqueous solutions on the same day.[2][3] Some sources suggest that solutions in DMSO or distilled water can be stored at -20°C for up to two months.[6]
Q: Is it necessary to filter-sterilize this compound solutions for cell culture experiments?
A: Yes, if the solution will be added to a sterile cell culture environment, it must be sterilized to prevent contamination. Filtration through a 0.22 µm syringe filter is a standard and effective method.
Q: Can I autoclave my this compound solution to sterilize it?
A: No, autoclaving is not recommended. The high temperatures involved in autoclaving will likely cause significant degradation of the this compound.[9]
Mandatory Visualizations
Caption: Experimental workflow for preparing and troubleshooting this compound aqueous solutions.
Caption: Logical relationships between factors affecting this compound solubility and stability.
References
- 1. This compound, 5-HT uptake facilitator (CAS 30123-17-2) | Abcam [abcam.com]
- 2. This compound salt Supplier | 30123-17-2 | Hello Bio [hellobio.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Tianeptine (sodium salt) | CAS 30123-17-2 | Cayman Chemical | Biomol.com [biomol.com]
- 5. bloomtechz.com [bloomtechz.com]
- 6. This compound salt CAS#: 30123-17-2 [m.chemicalbook.com]
- 7. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nordicchems.is [nordicchems.is]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
Navigating the Challenges of Tianeptine Sodium in the Laboratory: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing the hygroscopic properties of tianeptine sodium in a laboratory setting. This compound's tendency to absorb moisture from the atmosphere can significantly impact experimental accuracy, sample integrity, and shelf-life. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure reliable and reproducible results.
Troubleshooting Guide: Common Issues with Hygroscopic this compound
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Clumping or Caking of Powder | Exposure to ambient humidity during storage or handling.[1][2] | Store this compound in a desiccator or a controlled low-humidity environment (e.g., glove box).[3] Use of a desiccant, like silica gel packets, inside the primary container is also recommended.[3] Minimize exposure time to air when weighing or transferring the powder. |
| Inaccurate Weighing | Continuous moisture absorption by the powder on the balance, leading to a drifting weight reading. | Weigh this compound in a low-humidity environment such as a glove box. Alternatively, use a weighing bottle with a stopper; weigh the bottle with the substance, transfer the substance, and then re-weigh the bottle to determine the transferred mass by difference. Work quickly to minimize exposure time. |
| Variability in Analytical Results (e.g., HPLC) | - Inaccurate initial weighing due to moisture uptake.- Degradation of this compound due to hydrolysis.[1] | - Implement proper weighing procedures for hygroscopic materials.- Prepare solutions fresh whenever possible.- Use a validated stability-indicating HPLC method to detect any degradation products.[4] |
| Poor Powder Flowability | Increased interparticle liquid bridges due to moisture absorption, leading to increased cohesion. | Ensure the powder is stored under dry conditions. If handling in an open lab, work in an area with controlled, low humidity. |
| Alterations in Physical Properties (e.g., dissolution rate) | Changes in the crystalline structure due to hydration.[1] | Characterize the solid-state properties of the this compound lot being used. Store the material under controlled, low-humidity conditions to prevent changes in its physical form. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a cool, dry place, protected from light and moisture.[2][5] The recommended temperature is typically between 2°C and 8°C.[3] It should be kept in a tightly sealed, airtight container, preferably within a desiccator containing a drying agent like silica gel.[3]
Q2: My this compound powder has turned into a hard cake. Can I still use it?
A2: Caked this compound has been compromised by moisture absorption. This can affect its purity and stability.[1] It is strongly recommended to use a fresh, unopened container for experiments where accuracy is critical. If you must use the caked material, it is essential to determine its water content (e.g., by Karl Fischer titration) and purity (using a stability-indicating HPLC method) before use to adjust the mass accordingly.
Q3: How can I accurately prepare a stock solution of a specific concentration with hygroscopic this compound?
A3: The most accurate method is to determine the water content of the this compound powder just before weighing using a technique like Karl Fischer titration. This will allow you to calculate the corrected mass of the anhydrous compound needed. Alternatively, if determining the exact concentration is critical, you can prepare a stock solution and then determine its concentration accurately using a validated analytical method (e.g., HPLC with a certified reference standard).
Q4: What is the difference between this compound and tianeptine sulfate in terms of hygroscopicity?
A4: Tianeptine sulfate is a more stable salt form of tianeptine and is known to be non-hygroscopic, making it easier to handle and store compared to the sodium salt.
Q5: Can I dry this compound in an oven if it has absorbed moisture?
A5: It is not recommended to dry this compound in a standard laboratory oven without specific validation studies. The heat could potentially lead to degradation of the compound. If drying is necessary, it should be done under vacuum at a controlled, low temperature.
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol provides a general guideline for determining the water content in a this compound sample.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagent (e.g., Hydranal™-Composite 5)
-
Anhydrous methanol
-
Gastight syringe
-
This compound sample
Procedure:
-
System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry state.
-
Standardization: Standardize the Karl Fischer reagent using a known amount of water or a certified water standard (e.g., sodium tartrate dihydrate).
-
Sample Preparation: In a controlled low-humidity environment (e.g., a glove box), accurately weigh a suitable amount of this compound powder.
-
Titration: Quickly transfer the weighed this compound into the titration vessel. Ensure the sample dissolves completely in the anhydrous methanol. For poorly soluble samples, a suitable co-solvent may be required, or a homogenizer can be used.
-
Analysis: Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the percentage of water in the sample based on the amount of reagent consumed.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol outlines a stability-indicating HPLC method to separate this compound from its potential degradation products.
Chromatographic Conditions:
-
Column: Agilent-Zorbax-XDB-C18 or equivalent
-
Mobile Phase: Gradient elution with acetonitrile and 0.02M sodium acetate (pH 4.2)[4]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and Fluorescence (Excitation: 350 nm, Emission: 425 nm) for detection of potential photodegradation products[4]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare working standards by serial dilution.
-
Sample Preparation (for stability testing):
-
Accurately weigh this compound powder that has been exposed to high humidity (e.g., 80% RH at 25°C for a specified duration).
-
Dissolve the powder in the mobile phase to achieve a known concentration.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Evaluation: Compare the chromatogram of the stressed sample to that of the reference standard. The appearance of new peaks indicates degradation. Quantify the amount of this compound remaining and the percentage of degradation products.
Visualizations
References
Tianeptine Sodium Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of tianeptine sodium in solution and its degradation products. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of this compound in solution?
This compound is susceptible to degradation under several conditions. The primary factors influencing its stability in solution are:
-
pH: this compound is known to degrade in both acidic and basic environments through hydrolysis.[1][2]
-
Light: Exposure to UV and visible light can lead to significant photodegradation, resulting in the formation of multiple byproducts.[3][4]
-
Oxidizing Agents: The presence of oxidizing agents can cause the formation of oxidation products, including N-oxides and other related substances.[1][5]
-
Temperature: Elevated temperatures can accelerate the rate of degradation through hydrolysis and oxidation.[1][5]
-
Moisture: For solid-state this compound, exposure to humidity can accelerate degradation, likely through hydrolysis.[5]
Q2: What are the known degradation products of this compound?
Several degradation products of this compound have been identified, arising from different stress conditions. The primary degradation pathways include photodegradation and metabolism-like oxidation.
-
Photodegradation Products: Under simulated sunlight, this compound degrades into at least eight distinct transformation products (TPs).[3][4] While their exact structures are still under investigation, their molecular formulas have been determined.
-
Metabolic Degradation Products: The main metabolic pathway for tianeptine is the β-oxidation of its heptanoic acid side chain, leading to the formation of the active metabolite MC5 (pentanoic acid derivative) and the inactive metabolite MC3 (propionic acid derivative). While this is a biological process, it suggests the susceptibility of the side chain to oxidative degradation.
-
Other Potential Degradation Products: General studies on drug degradation suggest the possibility of N-oxide species, desalkyl, and demethylated derivatives as potential impurities and degradation products.
Q3: What are the recommended storage conditions for this compound solutions?
To minimize degradation, this compound solutions should be stored in a cool, dry, and dark environment.[5] It is advisable to use amber-colored glassware or containers wrapped in aluminum foil to protect against light exposure. For long-term storage, refrigeration (2-8 °C) is recommended. Solutions should be freshly prepared whenever possible, especially for use in sensitive assays.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in assays using this compound solutions.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution. | Prepare a fresh stock solution of this compound. Ensure the solvent is appropriate and free of contaminants. Protect the solution from light and store it at a low temperature when not in use. |
| pH of the experimental medium is causing degradation. | Measure the pH of your experimental solution. If it is strongly acidic or basic, consider if this could be contributing to degradation. If possible, adjust the pH to a more neutral range or perform the experiment over a shorter duration. |
| Photodegradation during the experiment. | Minimize the exposure of your solutions and experimental setup to ambient and direct light. Use amber-colored vials or cover your glassware with aluminum foil. |
| Interaction with other components in the solution. | Review all components in your experimental medium for potential incompatibilities with this compound. |
Issue 2: Appearance of unknown peaks in HPLC analysis of this compound.
| Possible Cause | Troubleshooting Step |
| Formation of degradation products. | Compare the chromatogram of a freshly prepared this compound solution with the sample exhibiting unknown peaks. The new peaks are likely degradation products. Refer to the degradation product tables below to see if any match the expected m/z values if using LC-MS. |
| Contamination of the sample or HPLC system. | Run a blank injection (solvent only) to check for system contamination. Ensure proper cleaning and equilibration of the HPLC system between runs. |
| Impurity in the this compound raw material. | Obtain a certificate of analysis for the this compound lot being used to check for known impurities. If possible, test a new batch of this compound. |
Quantitative Data on this compound Degradation
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Parameters | Observation | % Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl, heat | Degradation observed | Data not available | [1][2] |
| Base Hydrolysis | 0.1 M NaOH, heat | Degradation observed | Data not available | [1][2] |
| Oxidation | 3-30% H₂O₂, heat | Degradation observed | Data not available | [1] |
| Thermal | Heat (e.g., 60-80°C) | Degradation observed | Data not available | [1] |
| Photodegradation | Simulated sunlight | Complete degradation | 100% after 106 hours (t½ = 12.0 ± 2.4 h) | [3][4] |
Note: The extent of degradation is highly dependent on the specific experimental conditions (e.g., temperature, duration of exposure, concentration of reagents).
Table 2: Identified Photodegradation Products of this compound
| Degradation Product | Molecular Formula | Putative Structural Modification |
| TP1 | C₂₁H₂₅ClN₂O₅S | Hydroxylation of the dibenzothiazepine ring |
| TP2 | C₂₁H₂₃ClN₂O₄S | Dehydrogenation of the dibenzothiazepine ring |
| TP3 | C₂₁H₂₅ClN₂O₃S | Reduction of the sulfone group |
| TP4 | C₁₄H₁₂ClNO₂S | Cleavage of the heptanoic acid side chain |
| TP5 | C₂₁H₂₇ClN₂O₅S | Hydration and hydroxylation |
| TP6 | C₂₁H₂₃ClN₂O₅S | Dehydrogenation and hydroxylation |
| TP7 | C₂₁H₂₁ClN₂O₄S | Further dehydrogenation |
| TP8 | C₁₄H₁₀ClNO₂S | Further degradation of the side chain |
Source: Based on data from Cruz Muñoz et al., 2024.[4] The exact structures are yet to be fully elucidated.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is adapted from a validated stability-indicating HPLC method.[1]
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector and a fluorescence detector.
2. Chromatographic Conditions:
-
Column: Agilent-Zorbax-XDB-C18 (or equivalent C18 column).
-
Mobile Phase: Gradient elution with Acetonitrile and 0.02M Sodium Acetate (pH 4.2).
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV Detector: 254 nm (for Tianeptine).
-
Fluorescence Detector: Excitation at 350 nm, Emission at 425 nm (for photodegradation products).
-
-
Injection Volume: 20 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Further dilute to obtain working standards in the range of 1-100 µg/mL.
-
Forced Degradation Samples:
-
Acidic: Dissolve this compound in 0.1 M HCl and heat at 80°C for 2 hours. Neutralize with 0.1 M NaOH.
-
Basic: Dissolve this compound in 0.1 M NaOH and heat at 80°C for 2 hours. Neutralize with 0.1 M HCl.
-
Oxidative: Dissolve this compound in 6% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal: Expose solid this compound to 105°C for 24 hours. Dissolve in the mobile phase.
-
Photolytic: Expose a solution of this compound to UV light (254 nm) for 48 hours.
-
4. Analysis:
-
Inject the standard solutions to establish the retention time and response for tianeptine.
-
Inject the stressed samples to observe the formation of degradation peaks. The method should demonstrate baseline separation between the parent tianeptine peak and any degradation product peaks.
Visualizations
Caption: Proposed degradation pathways for this compound.
References
- 1. High-performance liquid chromatographic stability indicating assay method of this compound with simultaneous fluorescence and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Non-targeted identification of tianeptine photodegradation products in water samples by UHPLC-QTOF MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nordicchems.is [nordicchems.is]
Technical Support Center: Optimizing Oral Bioavailability of Tianeptine Sodium in Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the preclinical development of modified-release tianeptine sodium formulations. The primary goal of these formulations is to overcome the challenge of tianeptine's short half-life (approximately 2.5 hours), thereby enabling less frequent dosing and improving potential patient compliance.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing the oral formulation of this compound necessary if it already has high oral bioavailability?
A1: this compound is a Biopharmaceutics Classification System (BCS) Class I drug with high solubility and permeability, leading to an absolute oral bioavailability of approximately 99%.[1] The primary challenge with this compound is its short elimination half-life of about 2.5 hours, which necessitates multiple daily doses (typically three times a day) to maintain therapeutic plasma concentrations.[1][2] This frequent dosing can lead to poor patient compliance. Therefore, the focus of formulation optimization is not on increasing bioavailability but on modifying the drug release profile to achieve a sustained therapeutic effect with less frequent administration.
Q2: What are the main strategies for modifying the release profile of this compound?
A2: The main strategies explored in preclinical studies to modify the release profile of this compound include:
-
Sustained-Release (SR) Tablets: These are designed to release the drug over an extended period, allowing for once-daily administration. This is often achieved by incorporating hydrophilic polymers, such as hydroxypropyl methylcellulose (HPMC), into a matrix tablet formulation.[3]
-
Orodispersible Films (ODFs): These are fast-dissolving films that disintegrate in the mouth without the need for water.[4][5] This can be advantageous for patients with swallowing difficulties and can lead to rapid onset of action.
-
Fast-Release Tablets: These tablets are designed to disintegrate and release the drug quickly in the oral cavity, which can also facilitate a rapid therapeutic effect.[5][6]
Q3: What is the role of tianeptine's active metabolite in formulation development?
A3: Tianeptine is metabolized in the liver via β-oxidation to an active metabolite known as MC5.[7][8] The MC5 metabolite has a significantly longer elimination half-life (approximately 7.5 hours) compared to the parent drug and contributes to the overall therapeutic effect.[7][9] When developing sustained-release formulations, it is important to consider the pharmacokinetic profiles of both tianeptine and its active metabolite to ensure a prolonged and stable therapeutic effect.
Q4: What are some common excipients used in modified-release this compound formulations?
A4: Common excipients include:
-
Sustained-Release Tablets: Hydroxypropyl methylcellulose (HPMC) of different viscosity grades (e.g., HPMC K100) is a widely used hydrophilic polymer to control drug release. Other excipients may include binders, fillers, and lubricants.[3]
-
Orodispersible Films: These typically contain film-forming polymers (e.g., Lycoat NG73, HPMC, polyvinyl alcohol), film modifiers (e.g., maltodextrin, polyvinyl pyrrolidone K90), and plasticizers (e.g., propylene glycol).[4]
-
Fast-Release Tablets: These formulations often include superdisintegrants like crospovidone, croscarmellose sodium, and sodium starch glycolate to promote rapid tablet breakup.[5][6]
Troubleshooting Guides
Sustained-Release (SR) Tablet Formulation
| Problem | Potential Cause | Troubleshooting Suggestions |
| Drug release is too fast (burst release) | - Insufficient polymer concentration or low viscosity grade of HPMC.- Inappropriate particle size of the drug or excipients.- High percentage of soluble excipients in the formulation. | - Increase the concentration or viscosity grade of the release-controlling polymer (e.g., HPMC).- Optimize the particle size of this compound and other excipients to achieve a more uniform blend.- Reduce the proportion of highly soluble excipients in the matrix. |
| Drug release is too slow or incomplete | - High polymer concentration or high viscosity grade of HPMC.- Formation of a very strong, non-erodible gel layer.- Poor wettability of the tablet matrix. | - Decrease the concentration or viscosity grade of HPMC.- Incorporate a channeling agent (e.g., lactose) to create pores in the matrix.- Add a surfactant to improve the wettability of the tablet surface. |
| High variability in dissolution profiles | - Non-uniform mixing of the drug and excipients.- Inconsistent tablet hardness or weight.- Segregation of the powder blend during processing. | - Optimize the blending process to ensure a homogenous mixture.- Control the compression process to maintain consistent tablet weight and hardness.- Evaluate the flow properties of the powder blend and consider using a granulation step if necessary. |
| Poor tablet compressibility | - Inadequate binder or lubricant concentration.- Poor flow properties of the powder blend. | - Adjust the concentration of the binder and lubricant.- Improve powder flowability through granulation or the addition of a glidant (e.g., colloidal silicon dioxide). |
Orodispersible Film (ODF) Formulation
| Problem | Potential Cause | Troubleshooting Suggestions |
| Film is brittle and cracks easily | - Insufficient plasticizer concentration.- Inappropriate polymer selection or concentration. | - Increase the concentration of the plasticizer (e.g., propylene glycol).- Use a more flexible film-forming polymer or a combination of polymers. |
| Film is too sticky or tacky | - Excessive plasticizer concentration.- High humidity during drying or storage. | - Reduce the concentration of the plasticizer.- Control the drying conditions (temperature and humidity) and use appropriate packaging with a desiccant. |
| Inconsistent drug content uniformity | - Non-uniform distribution of the drug in the polymer solution.- Drug precipitation during drying. | - Ensure the drug is fully dissolved or uniformly suspended in the casting solution.- Optimize the drying process to prevent rapid solvent evaporation and drug crystallization. |
| Slow disintegration time | - High concentration or high molecular weight of the film-forming polymer.- Inadequate film modifier. | - Reduce the concentration or use a lower molecular weight grade of the film-forming polymer.- Incorporate a superdisintegrant or a film modifier that promotes rapid dissolution. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Beagle Dogs
| Formulation | Cmax (ng/mL) | Tmax (h) | AUClast (ng·h/mL) |
| Immediate-Release (Reference) | 745.25 ± 238.75 | 0.5 - 6 | 4559.86 ± 1064.77 |
| Sustained-Release (F1 - small granules) | 645.02 ± 190.15 | 0.25 - 4 | 4284.49 ± 1338.96 |
| Sustained-Release (F2 - medium granules) | - | 0.5 - 4 | - |
| Sustained-Release (F3 - large granules) | Bioequivalent to reference | - | Bioequivalent to reference |
| Data adapted from a study on sustained-release dual-layer tablets.[2] |
Table 2: Pharmacokinetic Parameters of this compound Orodispersible Film vs. Immediate-Release Tablet in Rabbits
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | AUC0-∞ (ng·h/mL) |
| Orodispersible Film (F1) | 373.95 ± 136.23 | 0.92 ± 0.20 | 1007.82 ± 186.36 | 1059.25 ± 185.39 |
| Immediate-Release Tablet (Stablon®) | 416.70 ± 124.97 | 1.00 ± 0.00 | 908.80 ± 133.43 | 969.93 ± 133.43 |
| Data from a study on a novel orodispersible film. Statistical analysis revealed no significant difference between the two formulations.[4] |
Experimental Protocols
Preparation of this compound Orodispersible Films (Solvent-Casting Method)
-
Polymer Solution Preparation:
-
Dissolve the film-forming polymer (e.g., Lycoat NG73, HPMC, HEC, or PVA) in a suitable solvent (e.g., distilled water, hydroalcoholic solution).[4] For some polymers like PVA, heating may be required.
-
Add the film modifier (e.g., maltodextrin, PVP K90) and the plasticizer (e.g., propylene glycol) to the polymer solution and mix until a homogenous solution is obtained.
-
-
Drug Incorporation:
-
Dissolve the required amount of this compound in the polymer solution.
-
-
Casting and Drying:
-
Pour a specific volume of the medicated polymer solution into a petri dish or onto a suitable casting surface.
-
Dry the film in an oven at a controlled temperature (e.g., 40°C) until the solvent has completely evaporated.
-
-
Film Characterization:
-
Evaluate the prepared films for thickness, tensile strength, folding endurance, in vitro disintegration time, and drug content uniformity.
-
Conduct in vitro dissolution studies to determine the drug release profile.
-
Preparation of this compound Sustained-Release Tablets (Direct Compression)
-
Blending:
-
Mix this compound with the release-controlling polymer (e.g., HPMC K100) and other excipients such as fillers and binders.[3]
-
-
Lubrication:
-
Add a lubricant (e.g., magnesium stearate) to the powder blend and mix for a short period.
-
-
Compression:
-
Compress the final blend into tablets using a tablet press with appropriate tooling.
-
-
Tablet Characterization:
-
Evaluate the tablets for hardness, friability, weight variation, and drug content.
-
Perform in vitro dissolution testing using a suitable dissolution medium (e.g., pH 1.2 buffer) to assess the sustained-release profile over an extended period (e.g., 24 hours).
-
Mandatory Visualizations
Caption: Workflow for Orodispersible Film (ODF) Formulation and Evaluation.
Caption: Workflow for Sustained-Release Tablet Formulation and Evaluation.
Caption: Tianeptine Metabolism and Contribution to Therapeutic Effect.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro–In Vivo Correlation of this compound Sustained-Release Dual-Layer Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formulation of a Novel this compound Orodispersible Film - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. View of Fast release formulation of this compound: Formulation, design, characterization and toxicity study [ammanif.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijpbs.com [ijpbs.com]
Troubleshooting variability in tianeptine sodium behavioral studies
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering variability in behavioral studies involving tianeptine sodium. The following information is intended to help identify potential sources of inconsistency and offer solutions to enhance experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: We are observing significant week-to-week variability in our behavioral test results with this compound. What could be the primary cause?
A1: A primary suspect for variability in this compound studies is the stability of the compound itself. This compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can lead to degradation of the compound, altering its effective concentration and leading to inconsistent behavioral effects.[1] It is crucial to handle and store this compound in a dry environment and to prepare solutions fresh for each experiment.
Q2: How should this compound be properly stored to minimize degradation?
A2: To ensure stability, research-grade this compound should be stored in temperature-controlled environments. For short-term storage, refrigeration at 2-8°C is recommended. For long-term preservation, storage at -20°C to -80°C is optimal.[1] It is also critical to protect the compound from light and moisture, as these factors can accelerate degradation.[1]
Q3: We've noticed that the antidepressant-like effects of tianeptine in our forced swim test seem to diminish rapidly. Why might this be happening?
A3: Tianeptine has a very short plasma half-life, approximately 2.5 hours in humans and even shorter in rodents (around 1.16 hours in rats).[2][3] This rapid elimination means the drug's effects can be transient. The timing of behavioral testing relative to drug administration is therefore critical. Consider that tianeptine is quickly absorbed, with maximum plasma concentrations reached within about an hour after oral administration.[2] The timing of your behavioral test must be precisely controlled to coincide with the peak or effective concentration of the drug.
Q4: Is the MC5 metabolite of tianeptine behaviorally active? Should we be considering its effects in our studies?
A4: Yes, the primary metabolite of tianeptine, MC5, is biologically active and its behavioral effects are comparable to the parent compound.[3][4][5] MC5 has a significantly longer elimination half-life than tianeptine (around 7.53 hours in rats).[3] Therefore, the sustained behavioral effects observed in some studies could be attributed to the action of this metabolite. It is important to consider the contribution of MC5, especially in chronic dosing paradigms.
Troubleshooting Guides
Issue: Inconsistent Dose-Response Relationship
Question: We are struggling to establish a consistent dose-response curve for tianeptine in our anxiety models. Sometimes higher doses produce a weaker effect than lower doses. What could be the issue?
Answer:
This could be due to several factors related to tianeptine's complex pharmacology:
-
Mu-Opioid Receptor (MOR) Activation: At higher doses, tianeptine's agonist activity at the mu-opioid receptor becomes more pronounced.[6][7][8] This can introduce behavioral effects that may confound the interpretation of anxiety tests. For instance, high doses can induce motor impairment, which could be misinterpreted as an anxiolytic-like effect in the elevated plus maze.[7]
-
Route of Administration: The bioavailability of tianeptine can vary with the route of administration. Intraperitoneal (i.p.) administration in rats has a bioavailability of about 69%.[3] Ensure the route of administration is consistent and appropriate for the intended therapeutic window.
-
Solution Stability: As mentioned, this compound is prone to degradation in solution. If solutions are not prepared fresh, the actual administered dose may be lower than intended, leading to a flattened or inconsistent dose-response curve.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent dose-response with tianeptine.
Issue: High Variability in Forced Swim Test (FST)
Question: Our data from the Forced Swim Test shows a large standard deviation within treatment groups. How can we reduce this variability?
Answer:
The Forced Swim Test is sensitive to a variety of environmental and procedural factors. To reduce variability:
-
Standardize the Protocol: Ensure all aspects of the FST protocol are strictly followed. This includes the dimensions of the swim cylinder, water depth, and water temperature (typically 24-30°C).[9][10]
-
Habituation: A pre-test session is often used in rats to induce a stable, high level of immobility during the test session 24 hours later.[11] For mice, a single 6-minute session is common, with the last 4 minutes scored.[12]
-
Timing of Drug Administration: Due to tianeptine's short half-life, the time between injection and testing must be precise. Acute administration is often done 15 to 60 minutes before the test.[5]
-
Animal Handling: Gentle and consistent handling of the animals is crucial to avoid inducing additional stress that can affect performance. Pre-handling for several days before the test is recommended.[13]
Experimental Workflow for FST:
Caption: Standardized workflow for the Forced Swim Test.
Data Presentation
Table 1: Pharmacokinetic Parameters of Tianeptine and its Active Metabolite MC5 in Rats
| Parameter | Tianeptine | MC5 Metabolite |
| Elimination Half-Life (t½) | ~1.16 hours | ~7.53 hours |
| Volume of Distribution (Vd) | ~2.03 L/kg | Not reported |
| Systemic Clearance | ~1.84 L/h/kg | Not reported |
| Bioavailability (i.p.) | ~69% | Not applicable |
| Data sourced from pharmacokinetic studies in rats.[3][14] |
Table 2: Factors Influencing Variability in Tianeptine Behavioral Studies
| Factor | Source of Variability | Recommended Action |
| Compound Stability | Hygroscopic nature leads to degradation.[1] | Store in a dry, dark, and temperature-controlled environment. Prepare solutions fresh daily. |
| Pharmacokinetics | Short half-life of tianeptine, longer half-life of active metabolite MC5.[2][3] | Precisely time behavioral testing after administration. Consider the effects of MC5 in chronic studies. |
| Mechanism of Action | Complex interaction with glutamatergic, serotonergic, and opioid systems.[4][6][15][16] | Be aware of potential confounding effects, especially at higher doses (e.g., opioid-like motor effects). |
| Experimental Protocol | Minor variations in behavioral test procedures (e.g., FST, EPM).[12][13] | Strictly standardize all experimental parameters, including animal handling, apparatus dimensions, and environmental conditions. |
Experimental Protocols
Forced Swim Test (FST) - Mouse Protocol
-
Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (24-30°C) to a depth where the mouse cannot touch the bottom.[9][12]
-
Procedure:
-
Scoring: The duration of immobility is typically scored during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating, with movements only necessary to keep the head above water.[10][12]
Elevated Plus Maze (EPM) - Mouse Protocol
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two enclosed arms.[17][18]
-
Procedure:
-
Scoring: The primary measures of anxiety-like behavior are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.[17][19]
Signaling Pathways
Diagram: Simplified Tianeptine Mechanism of Action
The mechanism of action for tianeptine is complex and not fully elucidated, but it is understood to involve multiple neurotransmitter systems.
Caption: Tianeptine's multimodal mechanism of action.
References
- 1. nordicchems.is [nordicchems.is]
- 2. Pharmacokinetic and metabolic parameters of tianeptine in healthy volunteers and in populations with risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Behavioral Effects of the Antidepressant Tianeptine Require the Mu-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Opioid-Like Adverse Effects of Tianeptine in Male Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. animal.research.wvu.edu [animal.research.wvu.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 16. The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 19. researchgate.net [researchgate.net]
Preventing tianeptine sodium degradation during long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of tianeptine sodium during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is susceptible to degradation from several environmental factors. The primary contributors to its instability are exposure to humidity, light (specifically UV radiation), and elevated temperatures.[1][2][3] It is also known to be more susceptible to degradation under basic (alkaline) conditions.[2] this compound is hygroscopic, meaning it readily absorbs moisture from the air, which can accelerate degradation.[4]
Q2: What are the optimal storage conditions for long-term stability of this compound?
A2: For long-term preservation of research-grade this compound, it is recommended to store the compound in a temperature-controlled environment.[3] Ideal conditions are refrigerated at 2-8°C (36-46°F) or frozen at -20°C for extended periods.[3][5] The compound should be stored in a dry, dark place, in a tightly sealed container to protect it from moisture and light.[5][6] Using desiccants in the storage container is a good practice to control moisture.[7]
Q3: How can I tell if my this compound has degraded?
A3: Visual inspection may not be sufficient to detect degradation, as significant changes can occur before they are visible. The most reliable method to assess the purity and degradation of this compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[1][2] Changes in the chromatographic profile, such as the appearance of new peaks or a decrease in the main this compound peak, are indicative of degradation.
Q4: Can I store this compound in an aqueous solution?
A4: Aqueous solutions of this compound are not recommended for long-term storage. It is advised not to store aqueous solutions for more than one day.[8] If you need to prepare solutions for your experiments, they should be made fresh. For stock solutions, organic solvents like ethanol, DMSO, or dimethylformamide can be used, in which this compound is also soluble.[8] These should also be stored under the recommended temperature and light-protected conditions and used as quickly as possible.
Q5: Are there any known incompatible materials or excipients to avoid when formulating or storing this compound?
A5: this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[9] When considering excipients for formulation, it is important to perform compatibility studies. While a list of excipients used in commercial tablets is available (e.g., mannitol, corn starch, magnesium stearate), the compatibility of this compound with a wide range of other substances should be experimentally verified.[10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | Degradation of this compound stock. | 1. Verify the purity of your this compound sample using a stability-indicating analytical method like HPLC.[1][2] 2. Prepare fresh solutions from a properly stored solid sample. 3. Review your storage and handling procedures to ensure they align with best practices (see FAQs).[3][5] |
| Visible changes in the physical appearance of the powder (e.g., clumping, discoloration). | Moisture absorption and/or degradation. This compound is a white to yellowish, hygroscopic powder.[4][7] | 1. Discard the sample as its purity is compromised. 2. Ensure future samples are stored in a tightly sealed container with a desiccant in a low-humidity environment.[7] |
| Appearance of unknown peaks in the HPLC chromatogram. | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products and their retention times.[3][11] 2. Isolate and characterize the unknown peaks using techniques like mass spectrometry (MS) to understand the degradation pathway. |
| Difficulty in dissolving the this compound powder. | Potential degradation or presence of impurities. | 1. this compound is freely soluble in water, methanol, and methylene chloride.[4] 2. If solubility issues arise, verify the purity of the compound. 3. Use a fresh, properly stored sample. |
Data and Protocols
Summary of Forced Degradation Studies
Forced degradation studies are crucial for understanding the stability of a drug substance.[11] this compound has been subjected to various stress conditions to identify its degradation pathways.[1][2]
| Stress Condition | Observation | Reference |
| Acid Hydrolysis | Subjected to acid hydrolysis. | [1][2] |
| Base Hydrolysis | Susceptible to degradation under basic conditions. | [2] |
| Oxidation | Subjected to oxidative stress. | [1][2] |
| Photodegradation (UV light) | Exposure to UV-C radiation causes degradation, leading to the formation of photoproducts. | [2] |
| Thermal Stress | Relatively insensitive to high temperatures in some studies, but temperature is a key factor in stability. | [2][3] |
Experimental Protocol: Stability-Indicating HPLC Method
This protocol is based on established methods for analyzing this compound and its degradation products.[1][2]
-
Chromatographic System:
-
Detection:
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to a known concentration (e.g., 0.1 mg/mL).
-
Degraded Samples: Subject this compound to forced degradation conditions (e.g., dissolve in 0.1N NaOH for base hydrolysis, expose solution to UV light). Neutralize the samples if necessary and dilute with the mobile phase before injection.
-
-
Analysis:
-
Inject the standard and degraded samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent this compound peak.
-
System suitability parameters such as theoretical plates, tailing factor, and %RSD for replicate injections should be established.[4]
-
Visualizations
Logical Troubleshooting Flow for this compound Instability
Caption: Troubleshooting workflow for suspected this compound degradation.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound under stress.
References
- 1. High-performance liquid chromatographic stability indicating assay method of this compound with simultaneous fluorescence and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nordicchems.is [nordicchems.is]
- 4. ijrpr.com [ijrpr.com]
- 5. nordicchems.is [nordicchems.is]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Tianeptine / Stablon : product information [tianeptine.com]
- 11. biomedres.us [biomedres.us]
Impact of pH on tianeptine sodium stability in experimental buffers
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the impact of pH on the stability of tianeptine sodium in common experimental buffers. The following question-and-answer format addresses specific issues and provides troubleshooting guidance for experiments.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of this compound in aqueous solutions?
A1: this compound is susceptible to degradation in both acidic and alkaline conditions.[1] The stability of this compound in solution is significantly influenced by the pH of the buffer system. As an amphoteric compound with a carboxylic acid group (pKa ≈ 4.4) and a secondary amine group (pKa ≈ 6.86), its ionization state and, consequently, its reactivity and degradation pathways are pH-dependent.[2][3] Generally, neutral pH environments are more favorable for the stability of many chemical compounds, though the optimal pH for this compound is not definitively established in publicly available literature.[4]
Q2: What are the expected degradation trends for this compound at different pH values?
Q3: Which buffer systems are commonly used in experiments with this compound?
A3: The choice of buffer is critical and can influence the stability of this compound. Common buffers used in pharmaceutical and analytical studies that are relevant for different pH ranges include:
-
Acetate buffers: for acidic pH ranges (e.g., pH 4.2)[1][5][6]
-
Phosphate buffers: for near-neutral pH ranges.
-
Borate buffers: for alkaline pH ranges.
It is crucial to ensure that the buffer components themselves do not catalyze degradation reactions.[4]
Q4: How can I monitor the degradation of this compound in my experiments?
A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, is essential for monitoring the degradation of this compound.[1][5][6][7] Such a method should be able to separate the intact this compound from its degradation products, allowing for accurate quantification of the remaining active compound over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound concentration in solution. | The pH of the buffer may be outside the optimal stability range, leading to accelerated hydrolysis. | Verify the pH of your buffer solution. If possible, adjust the pH to be closer to neutral or perform pilot studies at different pH values to determine a more suitable range. Consider the pKa values of tianeptine (4.4 and 6.86) to predict its ionization state at your experimental pH.[2][3] |
| Inconsistent or irreproducible results in stability studies. | The buffer capacity may be insufficient, leading to pH shifts during the experiment. Buffer components may be interacting with tianeptine. | Ensure your buffer has adequate capacity for the duration of your experiment. Prepare fresh buffers for each experiment and verify the pH before use.[4] If buffer interaction is suspected, consider switching to an alternative buffer system. |
| Appearance of unknown peaks in HPLC chromatograms. | These are likely degradation products of this compound. | Use a validated stability-indicating HPLC method to separate and identify these peaks.[1][5][6][7] Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) can help to generate and identify potential degradation products.[8] |
| Precipitation of tianeptine in the buffer solution. | The pH of the buffer may be affecting the solubility of tianeptine. Tianeptine's solubility is pH-dependent due to its amphoteric nature. | Adjust the pH of the buffer to a range where tianeptine is more soluble. This compound is freely soluble in water.[7] However, significant pH shifts could lead to the formation of the less soluble free acid or free base forms. |
Data Presentation
The following tables provide a hypothetical representation of the expected stability of this compound at different pH values. Note: This data is illustrative and intended to demonstrate expected trends. Researchers should generate their own data based on their specific experimental conditions.
Table 1: Hypothetical Degradation of this compound in Different Buffers at 25°C over 24 hours
| Buffer System | pH | This compound Remaining (%) |
| 0.1 M HCl | 1.0 | < 80% |
| Acetate Buffer | 4.5 | ~ 95% |
| Phosphate Buffer | 7.0 | > 98% |
| Borate Buffer | 9.0 | ~ 90% |
| 0.1 M NaOH | 13.0 | < 75% |
Table 2: Inferred Stability Profile of this compound Based on pKa Values
| pH Range | Predominant Ionic Form | Expected Stability | Rationale |
| < 4.4 | Cationic (protonated amine and carboxylic acid) | Lower | Acid-catalyzed hydrolysis may occur. |
| 4.4 - 6.86 | Zwitterionic (protonated amine and deprotonated carboxylate) | Higher | The zwitterionic form may exhibit greater stability. |
| > 6.86 | Anionic (deprotonated carboxylate and neutral amine) | Lower | Base-catalyzed hydrolysis is likely to increase. |
Experimental Protocols
Protocol for pH-Dependent Stability Study of this compound
This protocol outlines a general procedure for assessing the stability of this compound in various buffer solutions.
1. Materials:
-
This compound reference standard
-
HPLC grade water, acetonitrile, and methanol
-
Buffers:
-
0.1 M Hydrochloric acid (pH ~1)
-
Acetate buffer (e.g., 0.1 M, pH 4.5)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Borate buffer (e.g., 0.1 M, pH 9.0)
-
0.1 M Sodium hydroxide (pH ~13)
-
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
HPLC system with a C18 column and UV or fluorescence detector
2. Buffer Preparation:
-
Prepare each buffer solution to the desired molarity and pH.
-
Verify the final pH of each buffer using a calibrated pH meter.
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., HPLC grade water or methanol) at a known concentration (e.g., 1 mg/mL).
-
For each pH condition, dilute the stock solution with the respective buffer to a final concentration (e.g., 100 µg/mL).
-
Prepare a sufficient volume to allow for sampling at all time points.
4. Stability Study Execution:
-
Store the prepared solutions at a controlled temperature (e.g., 25°C or 40°C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.
-
If necessary, quench the degradation reaction by neutralizing the sample or diluting it with the mobile phase.
-
Analyze the samples immediately by a validated stability-indicating HPLC method.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound versus time for each pH condition.
-
If applicable, determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant and half-life at each pH.
Visualizations
Caption: Ionization states of tianeptine at different pH ranges.
Caption: Workflow for a pH-dependent stability study of tianeptine.
References
- 1. researchgate.net [researchgate.net]
- 2. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nordicchems.is [nordicchems.is]
- 5. High-performance liquid chromatographic stability indicating assay method of this compound with simultaneous fluorescence and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. ijrpr.com [ijrpr.com]
- 8. rjptonline.org [rjptonline.org]
Overcoming challenges in sustained-release formulations of tianeptine sodium
This resource is designed for researchers, scientists, and drug development professionals actively working on sustained-release (SR) formulations of tianeptine sodium. It provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to address common challenges.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
Core Challenge: this compound's high water solubility and short biological half-life (approx. 2.5-3 hours) make it a difficult candidate for sustained-release formulation.[1][2][3] Key issues include preventing initial dose dumping, maintaining a stable formulation, and achieving a consistent release profile over an extended period.
Q1: My this compound matrix tablets show a high initial burst release ("dose dumping") in dissolution studies. What are the likely causes and solutions?
A1: Dose dumping is a primary challenge with highly water-soluble drugs like this compound.[4] The initial burst is often caused by the rapid dissolution of the drug from the tablet's surface.
Troubleshooting Steps:
-
Increase Polymer Concentration: The concentration of the rate-controlling polymer (e.g., HPMC, Eudragit) may be insufficient. Increasing the polymer-to-drug ratio can strengthen the matrix integrity and slow initial water penetration.
-
Use a Higher Viscosity Polymer Grade: Hydrophilic polymers like HPMC are available in various viscosity grades. Higher viscosity grades form a stronger gel layer upon hydration, which is more effective at retarding the diffusion of a soluble drug.
-
Incorporate a Hydrophobic Excipient: Adding insoluble or lipid-based excipients can create a more tortuous path for water to enter the matrix and for the dissolved drug to diffuse out.[5][6] Examples include glyceryl behenate (Compritol® 888 ATO) or glyceryl palmitostearate (Precirol® ATO 5).[5] These form an inert matrix from which the drug diffuses slowly.[5]
-
Alter Granule Size: One study demonstrated that increasing the granule size of the sustained-release portion of the formulation led to a more delayed release profile.[2][7]
Q2: The this compound powder is hygroscopic and shows poor stability (degradation) in my formulation. How can I mitigate this?
A2: this compound is known to be susceptible to degradation, particularly from oxidation and UV light.[8] Its hygroscopic nature can accelerate these degradation pathways.
Troubleshooting Steps:
-
Control Manufacturing Environment: Process the formulation in a low-humidity environment to minimize moisture uptake.
-
Use Hydrophobic/Inert Excipients: Employing non-hygroscopic excipients can protect the drug from environmental moisture.[5] Lipid-based excipients can serve a dual purpose of controlling release and improving stability.[5]
-
Consider Alternative Salt Forms: For research purposes, the sulfate salt of tianeptine has been shown to have improved properties regarding hygroscopicity and physical stability compared to the sodium salt.[8]
-
Incorporate Antioxidants: While not a primary solution, the inclusion of an appropriate antioxidant could help mitigate oxidative degradation.
-
Apply a Protective Coating: A non-functional film coat can provide a physical barrier against moisture and light.
Q3: My sustained-release formulation fails to achieve bioequivalence with the immediate-release product taken three times a day. What should I investigate?
A3: Achieving bioequivalence is a known challenge for tianeptine SR formulations.[2] The goal is to match the total drug exposure (AUC) while maintaining plasma concentrations within the therapeutic window over 24 hours.
Troubleshooting Steps:
-
Review In Vitro-In Vivo Correlation (IVIVC): A strong IVIVC is crucial for predicting in vivo performance from in vitro dissolution data.[2] If your IVIVC is poor, the dissolution method may not be discriminating enough or predictive of the in vivo environment.
-
Optimize Release Profile: The release profile may be too slow, leading to incomplete drug release and absorption in the gastrointestinal tract. A common target for SR tablets is to release 20-30% of the drug at 1 hour, around 50% at 4 hours, and over 80% by 12 hours.[2]
-
Investigate Food Effects: The presence of food can alter GI transit time and pH, potentially affecting the release from your formulation. Conduct pilot studies to assess the impact of food on the pharmacokinetics of your SR tablet.
-
Metabolite Pharmacokinetics: Tianeptine has a major active metabolite, MC5, which has a significantly longer half-life (around 7.5 hours) than the parent drug.[9][10] Ensure your bioanalytical method is quantifying both tianeptine and MC5, as the metabolite contributes to the overall therapeutic effect.
Section 2: Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 30123-17-2 | [11][12] |
| Molecular Formula | C₂₁H₂₄ClN₂NaO₄S | [4][11][12] |
| Molecular Weight | 458.9 g/mol | [4][12] |
| Appearance | White to yellowish powder | [4] |
| Solubility | Good solubility in water, DMSO, ethanol, methanol. | [4][11] |
| Elimination Half-life | ~2.5 - 3.0 hours | [1][3] |
| Protein Binding | ~95% | [3] |
| Bioavailability | ~99% | [3] |
Table 2: Example Pharmacokinetic Parameters (Immediate vs. Sustained-Release)
This table presents illustrative data based on findings from a study in beagle dogs, comparing a once-daily SR tablet (Test) to a thrice-daily immediate-release tablet (Reference).
| Parameter | Immediate-Release (IR) - Thrice Daily | Sustained-Release (SR) - Once Daily | Source |
| Tₘₐₓ (h) | 0.5 - 6.0 | 0.5 - 4.0 | [2] |
| Cₘₐₓ (ng/mL) | 745.25 ± 238.75 | 645.02 ± 190.15 | [2] |
| AUCₗₐₛₜ (ng·h/mL) | 4559.86 ± 1064.77 | 4284.49 ± 1338.96 | [2] |
Table 3: Comparison of Excipients for Sustained Release of Highly Soluble Drugs
| Excipient Class | Examples | Mechanism of Release Control | Key Advantages |
| Hydrophilic Polymers | HPMC, Polyethylene oxide | Forms a gel layer upon hydration; drug diffuses through the gel. | Well-established, predictable release, high bioavailability.[13] |
| Insoluble/Lipid-Based | Glyceryl behenate, Ethyl cellulose | Forms an inert, non-eroding matrix; drug diffuses through pores. | Reduces risk of dose dumping, improves stability.[5][13] |
| pH-Dependent Polymers | Eudragit® grades | Swell or dissolve at specific pH values in the GI tract. | Can target drug release to specific regions (e.g., intestine).[13] |
Section 3: Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for this compound SR Tablets
This protocol is a standard method for evaluating the release profile of SR formulations.
-
Apparatus: USP Apparatus II (Paddle Method).
-
Dissolution Medium: 900 mL of pH 1.2 buffer (e.g., 0.1 N HCl) for the first 2 hours, followed by a change to pH 6.8 phosphate buffer. This simulates the transit from the stomach to the intestine.
-
Paddle Speed: 50 RPM.
-
Temperature: 37 ± 0.5 °C.
-
Sampling Timepoints: 1, 2, 4, 8, 12, and 24 hours.[2]
-
Sample Volume: Withdraw 5 mL of the medium at each timepoint and replace with an equal volume of fresh, pre-warmed medium.
-
Analysis: Filter the samples through a 0.45 µm syringe filter. Analyze the concentration of this compound using a validated HPLC-UV method. A typical detection wavelength is 220 nm.
-
Data Calculation: Calculate the cumulative percentage of drug released at each timepoint, correcting for the drug removed during previous sampling.
Protocol 2: HPLC Method for Quantification of this compound
This is a representative RP-HPLC method for analyzing tianeptine in dissolution samples or for content uniformity.
-
Column: C18 column (e.g., Spherisorb ODS1, 5 µm, 4.6 x 150 mm).[14]
-
Mobile Phase: A mixture of methanol and an acetonitrile/water/phosphate buffer solution. One method uses equal parts methanol and a mixture of acetonitrile, water, and phosphate buffer pH 5.4 (3.7:2.3:4).[14] Another uses a simpler isocratic elution with acetonitrile and water (pH 3) in a 55:45 ratio.
-
Flow Rate: 0.75 - 1.0 mL/min.[14]
-
Injection Volume: 10-20 µL.
-
Detector: UV detector set at 220 nm or 254 nm.[14]
-
Quantification: Prepare a calibration curve using standard solutions of this compound (e.g., 10-80 µg/mL). Calculate the concentration in samples by interpolating from the linear regression of the calibration curve.
Section 4: Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for High Burst Release
Caption: A logical workflow for diagnosing and solving high initial burst release in tianeptine SR tablets.
Diagram 2: Tianeptine's Primary Mechanisms of Action
Caption: Simplified signaling pathways for Tianeptine's antidepressant and anxiolytic effects.[1][15][16][17]
References
- 1. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro–In Vivo Correlation of this compound Sustained-Release Dual-Layer Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tianeptine - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Excipients for modified release ⋅ Gattefossé [gattefosse.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. This compound | C21H24ClN2NaO4S | CID 23663953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Excipients for Sustained & Controlled Release Materials - CD Formulation [formulationbio.com]
- 14. Formulation of a Novel this compound Orodispersible Film - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review | springermedizin.de [springermedizin.de]
- 17. pubs.acs.org [pubs.acs.org]
Minimizing batch-to-batch variability of tianeptine sodium in experiments
Welcome to the Technical Support Center for tianeptine sodium. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistency and reliability of experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help minimize batch-to-batch variability of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound is an atypical antidepressant drug.[1][2] Its chemical formula is C21H24ClN2NaO4S, and it has a molecular weight of 458.9 g/mol .[1] Unlike typical antidepressants, its primary mechanisms of action are not centered on monoamine reuptake inhibition. Instead, tianeptine is a full agonist at the µ-opioid receptor (MOR) and to a lesser extent, the δ-opioid receptor (DOR).[2][3][4] Additionally, it modulates glutamatergic neurotransmission, particularly by affecting AMPA and NMDA receptors.[5][6]
Q2: What are the common physical and chemical properties of this compound I should be aware of?
A2: this compound is typically a white to off-white or yellowish, hygroscopic powder.[6] Its hygroscopic nature means it readily absorbs moisture from the air, which can lead to clumping and affect its stability and accurate weighing. It is freely soluble in water, methanol, and methylene chloride.
Q3: How should I store this compound to ensure its stability?
A3: To maintain stability, this compound should be stored in a cool, dry place, protected from light and moisture. The solid form is generally stable for over a year when stored at -20°C. Aqueous solutions of this compound are not recommended for storage for more than one day.
Q4: What are the main sources of batch-to-batch variability with this compound?
A4: Batch-to-batch variability in this compound can arise from several factors:
-
Polymorphism: Tianeptine can exist in different crystalline forms (polymorphs), which may have different solubilities and dissolution rates. At least two polymorphs have been identified, and their formation can be influenced by pH.
-
Impurities: Variations in the synthesis process can lead to different types and levels of impurities in the final product. Common impurities include residual starting materials, byproducts, and degradation products.
-
Hygroscopicity: The tendency of this compound to absorb moisture can lead to variations in the actual concentration of the active compound if not handled under controlled humidity.
-
Particle Size: Differences in the particle size of the powder between batches can affect dissolution rates and, consequently, bioavailability in experiments.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays or animal studies.
Possible Cause 1: Variability in the Purity and Impurity Profile of this compound Batches.
-
Troubleshooting Steps:
-
Request and Compare Certificates of Analysis (CoA): Always obtain a detailed CoA for each new batch of this compound. Compare the purity values and the listed impurities between batches.
-
Analytical Characterization: If significant variability is suspected, consider performing in-house analytical testing to confirm the purity and identify any unlisted impurities. High-Performance Liquid Chromatography (HPLC) is a suitable method for this.
-
Source from a Reputable Supplier: Whenever possible, source this compound from a single, reputable supplier who can provide detailed information on their synthesis and purification processes.
-
Possible Cause 2: Presence of Different Polymorphic Forms.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Since pH can influence which polymorphic form is present, ensure that the pH of your solvent is consistent across all experiments when preparing this compound solutions.
-
Consider Crystallinity Analysis: For in-depth investigation, techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) can be used to characterize the crystalline form of the material. DSC can help identify different polymorphs by their unique melting points.[7][8]
-
Possible Cause 3: Degradation of this compound.
-
Troubleshooting Steps:
-
Proper Storage: Ensure the compound is stored in a desiccator or a controlled low-humidity environment to minimize moisture absorption.
-
Freshly Prepare Solutions: Prepare aqueous solutions of this compound fresh for each experiment. Do not store aqueous solutions for more than 24 hours.
-
Protect from Light: Store both the solid compound and solutions in light-resistant containers to prevent photodegradation.
-
Issue 2: Poor solubility or precipitation of the compound in experimental media.
Possible Cause 1: Incorrect Solvent or pH.
-
Troubleshooting Steps:
-
Verify Solubility: this compound is freely soluble in water and methanol. For cell culture experiments, ensure the final concentration in the media does not exceed its solubility limit.
-
Adjust pH: The solubility of tianeptine can be pH-dependent. Ensure the pH of your experimental buffer or media is within a range that maintains the solubility of the compound.
-
Possible Cause 2: Interaction with other components in the media.
-
Troubleshooting Steps:
-
Simplified Buffer System: When troubleshooting, try dissolving the compound in a simple buffer (e.g., PBS) first to see if the issue is with the complex media.
-
Incremental Addition: When preparing solutions in complex media, add the this compound solution slowly while stirring to prevent localized high concentrations that could lead to precipitation.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C21H24ClN2NaO4S | [1] |
| Molecular Weight | 458.9 g/mol | [1] |
| Appearance | White to off-white/yellowish hygroscopic powder | [6] |
| Solubility (Water) | Freely soluble | [6] |
| Solubility (Methanol) | Freely soluble | [6] |
| Storage (Solid) | -20°C, desiccated, protected from light | |
| Aqueous Solution Stability | < 24 hours |
Table 2: Common Impurities in this compound Synthesis
| Impurity Name | Molecular Formula | Molecular Weight |
| Tianeptine Impurity A | C9H17BrO2 | 237.13 |
| Tianeptine Impurity C | C14H10ClNO3S | 307.75 |
| Tianeptine Impurity D | C21H23ClN2O4S | 434.94 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or sterile water
-
Sterile, light-resistant microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound container to equilibrate to room temperature before opening to minimize moisture absorption.
-
Weigh the desired amount of this compound in a controlled environment with low humidity.
-
Dissolve the powder in the chosen solvent (e.g., DMSO) to make a concentrated stock solution (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in light-resistant tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
Protocol 2: Quantification of this compound by HPLC
This protocol provides a general guideline. Specific parameters may need to be optimized for your system.
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
A mixture of acetonitrile and a buffer (e.g., phosphate or acetate buffer, pH adjusted to around 4-5). The exact ratio should be optimized for best separation.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10-20 µL
-
Column temperature: 25-30°C
-
Detection wavelength: 220-230 nm
-
-
Procedure:
-
Prepare a standard curve using a certified reference standard of this compound.
-
Prepare samples of different batches by dissolving a known weight of the powder in the mobile phase.
-
Inject the standards and samples onto the HPLC system.
-
Quantify the amount of this compound in each batch by comparing the peak area to the standard curve.
-
Analyze the chromatograms for the presence and relative abundance of impurity peaks.
-
Mandatory Visualization
Caption: Tianeptine's µ-opioid receptor signaling pathway.
Caption: Tianeptine's modulation of glutamate receptor signaling.
Caption: Workflow for troubleshooting tianeptine variability.
References
- 1. Tianeptine - Wikipedia [en.wikipedia.org]
- 2. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. tianeptine.com [tianeptine.com]
- 6. NMDA and AMPA receptors are involved in the antidepressant-like activity of tianeptine in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tainstruments.com [tainstruments.com]
- 8. thermalsupport.com [thermalsupport.com]
Tianeptine Sodium Biochemical Assay Interference: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on potential interference of tianeptine sodium in biochemical assays. The information is presented in a question-and-answer format to directly address common issues and provide clear troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that could influence biochemical assays?
A1: this compound has a complex pharmacological profile. Its primary, high-affinity target is the µ-opioid receptor (MOR), where it acts as an agonist.[1][2] It also has weaker agonist activity at the δ-opioid receptor (DOR).[1][2] While historically considered a selective serotonin reuptake enhancer (SSRE), its direct interaction with the serotonin transporter (SERT) is debated, with in-vitro studies showing no significant binding or inhibition at therapeutic concentrations.[3] Tianeptine does not have significant affinity for a wide range of other neurotransmitter receptors, including glutamate (NMDA, AMPA, kainate, metabotropic), dopamine, adrenergic, histamine, or benzodiazepine receptors, at concentrations typically used in research (<10 µM).[1][4] However, it can indirectly modulate glutamatergic and dopaminergic systems.[4][5][6]
Q2: Can this compound interfere with immunoassays (e.g., ELISA)?
A2: Based on available data, direct cross-reactivity in immunoassays appears to be low. One study specifically investigated the potential for tianeptine to interfere with a benzodiazepine ELISA and found no cross-reactivity at concentrations up to 4.2 mg/L.[7][8] However, interference in immunoassays can be complex and assay-dependent. It is always recommended to perform validation experiments, such as spike and recovery, to rule out matrix effects or unexpected cross-reactivity in your specific ELISA kit.
Q3: What about potential interference in radioligand binding assays?
A3: Tianeptine will act as a competitive ligand in radioligand binding assays for the µ-opioid and δ-opioid receptors, displacing radiolabeled ligands for these targets.[1][2] A comprehensive screen showed that at a concentration of 10 µM, tianeptine did not significantly inhibit binding to over 50 other CNS receptors, including serotonin, dopamine, GABA, and glutamate receptors.[1] Therefore, interference in radioligand binding assays is expected to be specific to opioid receptors.
Q4: Can tianeptine's metabolites interfere with biochemical assays?
A4: Tianeptine is primarily metabolized via β-oxidation to its main active metabolite, MC5 (pentanoic acid derivative).[9] MC5 is also a potent and selective µ-opioid receptor agonist.[10] Therefore, in experiments involving biological matrices where tianeptine has been metabolized (e.g., in vivo studies, cell culture with metabolic activity), the presence of MC5 could lead to effects similar to the parent compound, particularly in assays involving the µ-opioid receptor. It is crucial to consider the potential contribution of this active metabolite to your experimental results.
Q5: Does this compound interfere with enzymatic assays?
A5: Tianeptine has been shown to not inhibit monoamine oxidase (MAO-A or MAO-B) activity.[11][12] One study also indicated that it does not alter acetylcholinesterase activity.[3] However, the potential for interference with other enzymatic assays cannot be completely ruled out without specific testing. Interference could occur through direct inhibition or activation of the enzyme, or through indirect effects on the assay components.
Q6: What are the spectrophotometric properties of tianeptine that might cause interference?
A6: this compound has a UV absorbance maximum at approximately 210-220 nm.[13][14] If your assay involves spectrophotometric or fluorometric readouts in this range, high concentrations of tianeptine could lead to direct interference by absorbing light. It is important to run proper vehicle controls containing tianeptine to account for its intrinsic absorbance or fluorescence at the wavelengths used in your assay.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the biochemical interactions of tianeptine and its major metabolite, MC5.
Table 1: Tianeptine Activity at Opioid Receptors
| Receptor | Tianeptine Parameter | Human | Mouse |
| µ-Opioid Receptor (MOR) | Kᵢ (nM) | 383 ± 183 | - |
| EC₅₀ (nM, G-protein activation) | 194 ± 70 | 641 ± 120 | |
| EC₅₀ (nM, cAMP inhibition) | 151 ± 45 | 1030 ± 100 | |
| δ-Opioid Receptor (DOR) | Kᵢ (µM) | >10 | - |
| EC₅₀ (µM, G-protein activation) | 37.4 ± 11.2 | 14.5 ± 6.6 | |
| EC₅₀ (µM, cAMP inhibition) | - | 9.46 ± 1.34 | |
| κ-Opioid Receptor (KOR) | Activity | Inactive | Inactive |
Data sourced from Gassaway et al., 2014.[1]
Table 2: Tianeptine Metabolite (MC5) Activity at Opioid Receptors
| Receptor | MC5 Parameter | Human |
| µ-Opioid Receptor (MOR) | EC₅₀ (µM, G-protein activation) | 0.454 |
| δ-Opioid Receptor (DOR) | EC₅₀ (µM, G-protein activation) | >100 |
Data sourced from Cayman Chemical, citing Samuels et al., 2017.[10]
Troubleshooting Guides
Issue 1: Unexpected Results in an ELISA
Question: I am using tianeptine in my cell culture experiments and my ELISA results for a specific analyte are inconsistent or show high background. How can I troubleshoot this?
Answer:
-
Rule out Direct Cross-Reactivity: While direct cross-reactivity with tianeptine is unlikely for most targets, it's a good first step to test.
-
Control Experiment: Run a standard curve of your analyte with and without a high concentration of tianeptine (and its metabolite MC5, if available). If the curves are superimposable, direct interference with the antibody-antigen binding is unlikely.
-
-
Investigate Matrix Effects: Tianeptine or its metabolites in your cell culture supernatant could be altering the sample matrix and affecting the assay.
-
Spike and Recovery: Add a known amount of your analyte (the "spike") to your tianeptine-containing sample and a control sample. The recovery of the spike should be comparable in both samples (typically within 80-120%). Poor recovery in the tianeptine sample suggests a matrix effect.
-
Sample Dilution: Diluting your sample can sometimes mitigate matrix effects.
-
-
Check for Peroxidase Inhibition: If your ELISA uses a horseradish peroxidase (HRP) conjugate, ensure that tianeptine is not inhibiting its activity.
-
Control Experiment: Add tianeptine directly to the HRP-substrate reaction. A decrease in signal compared to the control would indicate HRP inhibition.
-
Below is a troubleshooting workflow for potential ELISA interference:
Caption: ELISA interference troubleshooting workflow.
Issue 2: Abnormal Readings in a Spectrophotometric or Fluorometric Assay
Question: My absorbance/fluorescence readings are unexpectedly high in samples containing tianeptine. What could be the cause and how do I fix it?
Answer:
-
Measure Tianeptine's Intrinsic Signal: Tianeptine absorbs UV light, particularly in the 210-220 nm range. It may also have some intrinsic fluorescence.
-
Control Experiment: Run a sample containing only the assay buffer and tianeptine at the same concentration used in your experiment. This will determine the contribution of tianeptine itself to the signal.
-
-
Use a Proper Blank: Your blank correction must account for the presence of tianeptine.
-
Protocol: Your "blank" or "vehicle control" should contain everything that your experimental sample contains, including the vehicle for tianeptine (e.g., DMSO) and tianeptine itself, but without the analyte or enzyme being measured.
-
-
Consider Wavelength Selection: If possible, choose excitation and emission wavelengths for your assay that are outside the absorbance spectrum of tianeptine to minimize direct interference.
A logical workflow for addressing spectrophotometric interference is as follows:
Caption: Spectrophotometric interference troubleshooting workflow.
Experimental Protocols
Protocol 1: Control Experiment to Test for Direct Compound Interference in an Enzymatic Assay
Objective: To determine if this compound directly interferes with the activity of a specific enzyme or the detection method of the assay.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Assay buffer
-
This compound stock solution
-
Positive control inhibitor/activator for the enzyme (if available)
-
Microplate reader (spectrophotometer or fluorometer)
-
96-well microplate
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of this compound in assay buffer. The concentration range should cover and exceed the concentration used in your primary experiment.
-
Prepare the enzyme and substrate solutions in assay buffer according to your standard protocol.
-
-
Assay Setup:
-
No-Enzyme Control: In designated wells, add assay buffer, substrate, and each concentration of tianeptine. This will control for any reaction between tianeptine and the substrate or any intrinsic signal from tianeptine.
-
No-Substrate Control: In designated wells, add assay buffer, enzyme, and each concentration of tianeptine. This will control for any effect of tianeptine on the enzyme in the absence of the substrate.
-
Vehicle Control: In designated wells, add assay buffer, enzyme, substrate, and the vehicle used to dissolve tianeptine (e.g., DMSO).
-
Positive Control (optional): In designated wells, add assay buffer, enzyme, substrate, and the known inhibitor/activator.
-
Test Wells: In designated wells, add assay buffer, enzyme, substrate, and each concentration of tianeptine.
-
-
Incubation and Measurement:
-
Incubate the plate according to your standard assay protocol (e.g., 30 minutes at 37°C).
-
Measure the signal (absorbance or fluorescence) at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the average signal of the "No-Enzyme Control" from all other wells to correct for background signal.
-
Compare the signal in the "Test Wells" to the "Vehicle Control". A significant change in the signal in the presence of tianeptine indicates direct interference.
-
The "Positive Control" should show the expected inhibition or activation, validating the assay's performance.
-
An experimental workflow for this protocol is depicted below:
Caption: Workflow for testing direct compound interference.
Signaling Pathway Diagram
Tianeptine's primary mechanism of action involves the activation of the µ-opioid receptor, which is a G-protein coupled receptor (GPCR) that signals through the Gαi/o subunit. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Tianeptine's primary signaling pathway via the µ-opioid receptor.
References
- 1. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Effect of tianeptine on the central cholinergic system: involvement of serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labindia-analytical.com [labindia-analytical.com]
- 11. researchgate.net [researchgate.net]
- 12. Tianeptine in combination with monoamine oxidase inhibitors for major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jascoinc.com [jascoinc.com]
- 14. Clinical Laboratory Testing Interference | CLSI [clsi.org]
Validation & Comparative
Tianeptine Sodium Versus SSRIs in Animal Models of Depression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of tianeptine sodium and Selective Serotonin Reuptake Inhibitors (SSRIs) based on their performance in preclinical animal models of depression. It focuses on their distinct mechanisms of action, efficacy in behavioral assays, and impact on neurobiological pathways, supported by experimental data.
Introduction: Two Divergent Antidepressant Strategies
Major Depressive Disorder (MDD) is a complex psychiatric condition, and while numerous treatments exist, their mechanisms are still being fully elucidated. For decades, the monoamine hypothesis, suggesting that depression stems from a deficiency in neurotransmitters like serotonin, has been central to drug development.[1] This led to the creation of SSRIs, which are first-line treatments for depression.[1][2]
Selective Serotonin Reuptake Inhibitors (SSRIs) , such as fluoxetine and sertraline, function by blocking the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft.[1][3][4] This enhanced serotonergic activity is believed to mediate their therapeutic effects.[1][5]
This compound is an atypical antidepressant that has challenged the conventional understanding of antidepressant pharmacology.[6][7] Initially, it was thought to be a selective serotonin reuptake enhancer (SSRE), an action opposite to that of SSRIs.[8][9] However, contemporary research indicates its primary mechanism involves the modulation of the glutamatergic system, particularly AMPA and NMDA receptors.[8][10][11] This action helps normalize glutamatergic tone in brain regions like the hippocampus and amygdala, which are implicated in depression.[10] Additionally, tianeptine is a full agonist at the mu-opioid receptor, which contributes to its effects but also presents a potential for misuse.[11][12]
Mechanism of Action: A Tale of Two Neurotransmitter Systems
The fundamental difference between tianeptine and SSRIs lies in their primary molecular targets. SSRIs are a direct product of the monoamine hypothesis, while tianeptine's efficacy suggests alternative pathways are critically involved in the pathophysiology of depression.
-
SSRIs: Selectively inhibit the reuptake of serotonin, leading to increased synaptic serotonin levels.[1][4]
-
Tianeptine: Does not inhibit serotonin or norepinephrine uptake.[10] Its main antidepressant effects are attributed to the modulation of glutamate receptors (AMPA and NMDA) and the normalization of stress-induced neuronal changes.[10][11] It also possesses mu-opioid receptor agonist properties.[11]
Comparative Efficacy in Animal Models of Depression
Animal models are crucial for evaluating the antidepressant potential of compounds. The Unpredictable Chronic Mild Stress (UCMS) model, which exposes rodents to a series of mild, unpredictable stressors, is widely used to induce depression-like behaviors.
Studies comparing tianeptine with SSRIs like fluoxetine in the UCMS model have shown that both can be effective in reversing stress-induced behavioral deficits.[6] Despite their different mechanisms, both drug classes have demonstrated the ability to restore normal behaviors in tests such as the splash test (grooming behavior) and the tail suspension test (behavioral despair).[6]
Table 1: Effects of Tianeptine vs. Fluoxetine in the Unpredictable Chronic Mild Stress (UCMS) Mouse Model
| Behavioral Test | Metric | Vehicle (Stressed) | Tianeptine (5mg/kg) | Fluoxetine (15mg/kg) | Finding |
|---|---|---|---|---|---|
| Splash Test | Grooming Duration | Decreased | Normalized | Normalized | Both drugs reversed stress-induced neglect of grooming.[6] |
| Tail Suspension Test | Immobility Time | Increased | Decreased | Decreased | Both drugs reduced behavioral despair.[6] |
| Resident-Intruder Test | Attack Frequency | Increased | Decreased | Decreased | Both drugs reduced stress-induced aggression.[6] |
Data synthesized from studies investigating depression-like behaviors in mice subjected to 7 weeks of UCMS and treated for the final 5 weeks.[6]
Neurobiological Impact: Neuroplasticity and HPA Axis
Depression is increasingly understood as a disorder involving impaired neuroplasticity and dysregulation of the stress response system.[10] Key areas of comparison between tianeptine and SSRIs include their effects on neurogenesis, brain-derived neurotrophic factor (BDNF), and the hypothalamic-pituitary-adrenal (HPA) axis.
Neurogenesis and Structural Plasticity
Chronic stress has been shown to reduce hippocampal volume and suppress the birth of new neurons (neurogenesis), changes that are considered part of the pathology of depression.[13][14]
-
Tianeptine: Has demonstrated a robust ability to prevent stress-induced dendritic atrophy in the hippocampus.[13][15] Some studies suggest it is more effective than SSRIs like fluoxetine in preventing these morphological changes.[13] Chronic treatment with tianeptine significantly increased the number and density of new cells (BrdU-labeled) in the hippocampus of stressed animals.[6] It also prevents the stress-induced reduction of hippocampal volume.[14]
-
SSRIs: While also known to promote neurogenesis, some studies indicate that fluoxetine may have only a partial effect on reversing stress-induced changes in cell proliferation compared to tianeptine.[6]
Table 2: Comparative Effects on Neuroplasticity and HPA Axis Markers
| Parameter | Animal Model | Tianeptine Effect | SSRI (Fluoxetine) Effect | Key Difference |
|---|---|---|---|---|
| Hippocampal Neurogenesis (BrdU+ cells) | UCMS Mice | Significant increase in stressed animals[6] | Partial effect in stressed animals[6] | Tianeptine showed a more pronounced pro-neurogenic effect under stress conditions.[6] |
| BDNF Gene Expression | UCMS Mice | Reversed stress-induced decrease[16][17] | Reversed stress-induced decrease[16][17] | Both drugs effectively restored BDNF expression. |
| Plasma ACTH & IL-6 | UCMS Mice | Decreased stress-induced elevation[6] | Decreased stress-induced elevation[6] | Both drugs normalized stress-induced increases in these biomarkers. |
| Plasma Corticosterone | Restraint Stress Rats | Attenuated stress-induced increase[18][19] | No effect reported in some models[20] | Tianeptine consistently shows a dampening effect on the HPA axis response to stress.[18][21] |
| Stress-induced Glutamate Release (Amygdala) | Acute Restraint Rats | Inhibited stress-induced increase[10] | Increased basal levels, did not modulate stress response[10] | Tianeptine normalizes glutamatergic hyperactivity, whereas fluoxetine does not.[10] |
Hypothalamic-Pituitary-Adrenal (HPA) Axis Regulation
The HPA axis is the body's central stress response system, and its hyperactivity is a common biological finding in depression. Antidepressants are thought to exert some of their effects by normalizing HPA axis function.
-
Tianeptine: Consistently demonstrates an ability to reduce the activation of the HPA axis in response to stress.[18] Chronic treatment attenuates stress-induced increases in plasma ACTH and corticosterone.[19][21]
-
SSRIs: The effect of SSRIs on HPA axis hormones can be more variable in animal models. For example, in one study comparing tianeptine and sertraline, neither drug affected the hypersecretion of corticosterone.[20] However, in a chronic stress model, fluoxetine was shown to decrease elevated plasma ACTH levels.[6]
Experimental Protocols
Unpredictable Chronic Mild Stress (UCMS) Model
This protocol is designed to induce a state of anhedonia and behavioral despair in rodents, mimicking symptoms of human depression.
-
Animals: Male BALB/c mice are typically used.
-
Housing: Animals are individually housed with controlled light-dark cycles and access to food and water.
-
Stress Protocol (7 weeks): Mice are subjected to a variable sequence of mild stressors daily. These can include:
-
Cage tilt (45°)
-
Stroboscopic lighting
-
Overnight illumination
-
Food or water deprivation
-
Wet bedding
-
Forced swimming in cold water (4°C)
-
Exposure to an empty water bottle
-
-
Drug Administration (Starting Week 3): Tianeptine, SSRIs, or vehicle are administered daily (e.g., intraperitoneally) for the final 5 weeks of the stress protocol.
-
Behavioral Testing: Following the treatment period, a battery of behavioral tests is conducted to assess depression-like and anxiety-like behaviors.
Tail Suspension Test (TST)
This test assesses behavioral despair, a helplessness-like state.
-
Apparatus: A mouse is suspended by its tail from a ledge using adhesive tape, at a height where it cannot escape or touch any surfaces.
-
Procedure: The mouse is suspended for a period of 6 minutes.
-
Measurement: The total time the animal remains immobile during the test period is recorded. A longer immobility time is interpreted as a depression-like state. Antidepressants are expected to decrease this immobility time.
References
- 1. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic [mayoclinic.org]
- 4. How are SSRIs used to treat depression? [synapse.patsnap.com]
- 5. Mechanism of action of serotonin selective reuptake inhibitors. Serotonin receptors and pathways mediate therapeutic effects and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of fluoxetine, tianeptine and olanzapine on unpredictable chronic mild stress-induced depression-like behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Tianeptine: a novel atypical antidepressant that may provide new insights into the biomolecular basis of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Tianeptine: An Antidepressant with Memory-Protective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Neurobiological and clinical effects of the antidepressant tianeptine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. The novel antidepressant, tianeptine, reduces stress-evoked stimulation of the hypothalamo-pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tianeptine.com [tianeptine.com]
- 20. The effect of tianeptine and sertraline in three animal models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chronic treatment with the antidepressant tianeptine attenuates lipopolysaccharide-induced Fos expression in the rat paraventricular nucleus and HPA axis activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of tianeptine sodium and tianeptine sulfate pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacokinetic profiles of tianeptine sodium and tianeptine sulfate. The information presented is collated from various studies to offer a comprehensive overview for research and drug development purposes. This document outlines key pharmacokinetic parameters, experimental methodologies, and visual representations of relevant biological pathways.
Executive Summary
Tianeptine is an atypical antidepressant with a unique pharmacological profile. It is available in two primary salt forms: sodium and sulfate. While both forms deliver the same active moiety, their pharmacokinetic properties differ significantly, impacting their clinical application and dosing regimens. This compound is characterized by rapid absorption and a short half-life, necessitating multiple daily doses. In contrast, tianeptine sulfate is designed for slower release, offering a longer duration of action and allowing for less frequent dosing.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound and tianeptine sulfate based on available data. It is important to note that data for tianeptine sulfate is less extensive in publicly available literature compared to this compound.
| Pharmacokinetic Parameter | This compound | Tianeptine Sulfate |
| Bioavailability | Approximately 99%[1][2][3][4] | Higher bioavailability is suggested due to better water solubility, but specific percentage is not well-documented.[5] |
| Time to Peak Plasma Concentration (Tmax) | ~0.94 - 1 hour[2][3] | Slower absorption, taking longer to reach peak effect.[5][6] |
| Peak Plasma Concentration (Cmax) | 334 ± 79 ng/mL (after a single 12.5 mg oral dose)[3] | Lower peak concentration compared to the sodium salt.[7] |
| Elimination Half-life (t½) | 2.5 - 3 hours[1][2][3][8][9] | 4.5 - 6 hours[10] |
| Protein Binding | ~95%[1][3] | Not explicitly documented, but expected to be similar to the sodium salt. |
| Metabolism | Primarily hepatic via β-oxidation; not significantly metabolized by the cytochrome P450 system.[1][4][11] | Metabolized via the same pathways as the sodium salt. |
| Major Active Metabolite | MC5 (pentanoic acid derivative)[1][11] | MC5 (pentanoic acid derivative)[11][12][13] |
| Half-life of Active Metabolite (MC5) | ~7.2 - 7.6 hours[1][2][11] | ~7.53 hours[11][12][13] |
| Excretion | Primarily renal (around 65-66%) and some in feces (15%).[1][4][14] | Expected to be similar to the sodium salt. |
| Dosing Frequency | Typically three times daily.[5][15] | Once or twice daily.[6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are representative experimental protocols derived from published research on tianeptine.
Pharmacokinetic Analysis of this compound in Healthy Volunteers
-
Study Design: A balanced 3-way cross-over study was conducted.
-
Subjects: 12 healthy young volunteers (6 men and 6 women).
-
Drug Administration:
-
A single oral dose of 12.5 mg this compound.
-
A single intravenous dose to determine absolute bioavailability.
-
-
Sample Collection: Blood samples were collected at predetermined time points following drug administration.
-
Analytical Method: Plasma concentrations of tianeptine and its major metabolite, MC5, were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[11][12][13]
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance, volume of distribution, and elimination half-life.[2][11][12][13]
Metabolism Study of Tianeptine in Healthy Volunteers
-
Study Design: A study involving the administration of a single oral dose of radioisotopically labeled ([14C]) tianeptine.
-
Subjects: Six healthy male volunteers.
-
Drug Administration: A single oral dose of [14C]-labeled tianeptine.
-
Sample Collection: Urine and feces were collected over 7 days. Plasma samples were also collected.
-
Analytical Method: Chromatographic (High-Pressure Liquid Chromatography and Thin-Layer Chromatography) and mass spectral studies were performed to identify and quantify tianeptine and its metabolites.[14]
-
Metabolite Identification: The study identified that β-oxidation of the heptanoic acid side chain is the major route of biotransformation.[4][14]
Signaling Pathways and Metabolism
Mechanism of Action
Recent studies have elucidated that tianeptine's primary mechanism of action involves its activity as a full agonist at the µ-opioid receptor (MOR).[1][4][9] This action is believed to be responsible for its antidepressant and anxiolytic effects. Additionally, tianeptine is thought to modulate glutamate receptors.[1]
Caption: Proposed mechanism of action for tianeptine.
Metabolic Pathway
Tianeptine is extensively metabolized in the liver, primarily through β-oxidation of its heptanoic acid side chain. This process is independent of the cytochrome P450 enzyme system, which minimizes the potential for drug-drug interactions.[1][11] The major active metabolite is MC5, which has a longer half-life than the parent compound.[1][2][11]
Caption: Major metabolic pathway of tianeptine via β-oxidation.
Conclusion
The sodium and sulfate salts of tianeptine exhibit distinct pharmacokinetic profiles that are critical for researchers and clinicians to consider. This compound offers rapid onset of action, which may be beneficial for acute symptoms, but its short half-life requires frequent dosing. Tianeptine sulfate provides a more sustained release, leading to a longer duration of effect and the convenience of less frequent administration. The choice between these two forms will depend on the desired therapeutic effect, patient adherence considerations, and the specific application in a research or clinical setting. Further head-to-head pharmacokinetic studies are warranted to provide a more direct and comprehensive comparison.
References
- 1. Tianeptine - Wikipedia [en.wikipedia.org]
- 2. The pharmacokinetics of the antidepressant tianeptine and its main metabolite in healthy humans--influence of alcohol co-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and metabolic parameters of tianeptine in healthy volunteers and in populations with risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tianeptine | C21H25ClN2O4S | CID 68870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. purelife-bio.com [purelife-bio.com]
- 6. bloomtechz.com [bloomtechz.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Tianeptine - Prescriber's Guide [cambridge.org]
- 9. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asanarecovery.com [asanarecovery.com]
- 11. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The metabolic pathways of tianeptine, a new antidepressant, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is this compound used for? [synapse.patsnap.com]
A Comparative In Vivo Efficacy Analysis: Tianeptine Sodium vs. Tianeptine Free Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of tianeptine sodium and its free acid form. While extensive data exists for the sodium salt, a widely researched antidepressant, information on the free acid form is less documented in formal scientific literature. This comparison synthesizes available data, highlighting differences in their physicochemical properties, pharmacokinetic profiles, and potential implications for in vivo efficacy.
Physicochemical and Pharmacokinetic Profiles
This compound is characterized by its rapid absorption and short half-life, which necessitates multiple daily doses. The free acid form, conversely, is reported to have lower aqueous solubility. This fundamental difference is predicted to lead to a slower dissolution rate in the gastrointestinal tract, resulting in a more sustained-release pharmacokinetic profile with a delayed onset of action and a longer duration of effect compared to the sodium salt.
While direct comparative in vivo studies are scarce, the following tables summarize the known pharmacokinetic parameters of this compound and provide a qualitative comparison with the expected profile of the free acid form.
Table 1: Pharmacokinetic Parameters of this compound (Oral Administration)
| Parameter | Value | Species | Citation |
| Bioavailability | ~99% | Human | [1][2] |
| Time to Peak Plasma Concentration (Tmax) | 0.94 ± 0.47 hours | Human | [1][3] |
| Peak Plasma Concentration (Cmax) | 334 ± 79 ng/mL (after 12.5 mg dose) | Human | [1][3] |
| Elimination Half-life (t1/2) | 2.5 ± 1.1 hours | Human | [1][2] |
| Protein Binding | ~95% | Human | [2] |
Table 2: Qualitative Comparison of this compound and Free Acid Forms
| Feature | This compound | Tianeptine Free Acid (Predicted/Reported) |
| Water Solubility | High | Low |
| Absorption Rate | Rapid | Slower, more sustained |
| Onset of Action | Fast | Delayed |
| Duration of Effect | Short | Longer |
| Bioavailability | High (~99%) | Potentially lower |
| Dosing Frequency | Typically 3 times daily | Potentially once or twice daily |
In Vivo Efficacy Models and Experimental Protocols
The antidepressant efficacy of tianeptine is commonly evaluated in preclinical rodent models of depression, such as the Forced Swim Test (FST) and the Learned Helplessness (LH) test. These models are sensitive to clinically effective antidepressants.
Experimental Protocol: Forced Swim Test (FST)
The FST is a widely used behavioral test to screen for antidepressant activity. The protocol generally involves placing a rodent in an inescapable cylinder of water and measuring the time it spends immobile versus actively trying to escape. A reduction in immobility time is indicative of an antidepressant effect.
Procedure:
-
Apparatus: A cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Acclimation (optional): Some protocols include a pre-test session (e.g., 15 minutes) 24 hours before the actual test to induce a stable baseline of immobility.
-
Drug Administration: this compound or free acid is administered orally (e.g., via gavage) or intraperitoneally at predetermined times before the test session (e.g., 30-60 minutes).
-
Test Session: The animal is placed in the water cylinder for a 5-6 minute session. The duration of immobility is recorded during the final 4 minutes of the test.
-
Data Analysis: The mean immobility time is compared between the vehicle-treated control group and the tianeptine-treated groups.
Experimental Protocol: Learned Helplessness (LH) Test
The LH model exposes animals to inescapable and unpredictable stress, which can induce a state of "helplessness" that is reversed by chronic antidepressant treatment.
Procedure:
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering mild foot shocks.
-
Induction of Helplessness: Animals are exposed to a session of inescapable foot shocks (e.g., 60 shocks over 60 minutes).
-
Drug Administration: Chronic administration of this compound or free acid is typically required (e.g., once or twice daily for 14-21 days).
-
Test Session: 24 hours after the final drug dose, animals are placed in the shuttle box and subjected to a series of escapable shocks (e.g., a light or sound cue precedes the shock, and crossing to the other side of the box terminates it).
-
Data Analysis: The number of failures to escape is recorded and compared between the vehicle-treated and tianeptine-treated groups.
Mechanism of Action: Signaling Pathways
Tianeptine's primary mechanism of action is now understood to involve the modulation of glutamate neurotransmission and agonist activity at the µ-opioid receptor. This is distinct from typical tricyclic antidepressants and selective serotonin reuptake inhibitors.
Conclusion
This compound is a well-characterized antidepressant with rapid absorption and a short half-life. The free acid form of tianeptine, due to its lower solubility, is expected to exhibit a more sustained-release profile in vivo. This could potentially lead to a longer duration of action and a reduced dosing frequency, which may be advantageous in a clinical setting. However, there is a notable lack of direct, quantitative comparative studies in the scientific literature to confirm these hypotheses and to fully characterize the in vivo efficacy and pharmacokinetic profile of the free acid form relative to the sodium salt. Further research, including head-to-head preclinical and clinical studies, is warranted to fully elucidate the therapeutic potential of tianeptine free acid.
References
The Pivotal Role of the MC5 Metabolite in Tianeptine's Therapeutic Profile: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the intricate pharmacology of antidepressants is paramount. Tianeptine, an atypical antidepressant, presents a unique case where its major metabolite, MC5, significantly contributes to its overall therapeutic effects. This guide provides a comprehensive comparison of tianeptine and its MC5 metabolite, supported by experimental data, to elucidate the critical role of MC5 in the drug's mechanism of action.
Tianeptine's departure from the classical monoaminergic hypotheses of depression has led to extensive investigation into its mode of action. Unlike selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs), tianeptine's primary therapeutic effects are not attributed to the inhibition of serotonin or norepinephrine reuptake. Instead, emerging evidence points towards its action as a full agonist at the µ-opioid receptor (MOR), a property shared and, in some aspects, enhanced by its principal active metabolite, MC5.
Pharmacokinetic Profile: The Enduring Presence of MC5
A key aspect in understanding the contribution of MC5 to tianeptine's effects lies in its pharmacokinetic profile. Following administration, tianeptine is rapidly metabolized to MC5. Notably, MC5 exhibits a significantly longer half-life than its parent compound, leading to a more sustained presence in the body. This prolonged exposure suggests that MC5 is a major contributor to the ongoing therapeutic effects observed with tianeptine treatment.
| Parameter | Tianeptine (Rats) | MC5 (Rats) | Tianeptine (Mice) | MC5 (Mice) |
| Tmax (Time to Peak Concentration) | ~5-15 min | ~30 min | ~5 min | ~30 min |
| Cmax (Peak Plasma Concentration) | Lower than MC5 | Higher than Tianeptine | Lower than MC5 | Higher than Tianeptine |
| Half-life (t½) | ~2.5 hours[1] | ~6.5-7.53 hours[1] | < 30 min[2] | Significantly longer than tianeptine |
| AUC (Area Under the Curve) | Lower than MC5 | Higher than Tianeptine | Lower than MC5 | Higher than Tianeptine |
Comparative Receptor Binding and Activity
The therapeutic actions of both tianeptine and MC5 are primarily mediated through their agonist activity at the µ-opioid receptor. While both compounds demonstrate efficacy at this receptor, their binding affinities and functional potencies are crucial for a complete understanding of their pharmacological profiles. In contrast, traditional antidepressants like SSRIs and TCAs exert their effects through potent inhibition of monoamine transporters.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| Tianeptine | µ-Opioid Receptor (human) | 383 ± 183[3] | 194 ± 70[3] |
| MC5 | µ-Opioid Receptor (human) | Data not available | ~454[4] |
| Fluoxetine (SSRI) | Serotonin Transporter (SERT) | 0.8 - 2.1 | - |
| Sertraline (SSRI) | Serotonin Transporter (SERT) | 0.29 - 2.0 | - |
| Imipramine (TCA) | Serotonin Transporter (SERT) | 1.4 - 4.7 | - |
| Norepinephrine Transporter (NET) | 26 - 37 | - | |
| Histamine H1 Receptor | 11 | - | |
| Muscarinic M1 Receptor | 91 | - |
In Vivo Efficacy: Behavioral Studies
Animal models of depression, such as the Forced Swim Test (FST), are instrumental in evaluating the antidepressant-like effects of compounds. In these models, a reduction in immobility time is indicative of an antidepressant effect. Studies have demonstrated that both tianeptine and its metabolite MC5 produce significant antidepressant-like effects, which are absent in mice lacking the µ-opioid receptor, confirming the target of their action.[5]
| Compound | Animal Model | Key Finding |
| Tianeptine | Forced Swim Test (Mice) | Significantly reduces immobility time, indicative of antidepressant-like effects.[5] |
| MC5 | Forced Swim Test (Mice) | Produces a comparable reduction in immobility time to tianeptine.[5] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the metabolic conversion of tianeptine to MC5, the proposed signaling pathway, and a typical experimental workflow for assessing antidepressant-like activity.
Experimental Protocols
Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of tianeptine and MC5 for the µ-opioid receptor.
Methodology:
-
Membrane Preparation: Whole brains from rodents are homogenized in ice-cold buffer and centrifuged to pellet the cell membranes containing the receptors. The pellet is washed and resuspended in assay buffer.
-
Assay Setup: In a 96-well plate, the membrane preparation is incubated with a constant concentration of a radiolabeled ligand known to bind to the µ-opioid receptor (e.g., [³H]DAMGO) and varying concentrations of the unlabeled competitor drug (tianeptine or MC5).
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The contents of each well are rapidly filtered through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.
-
Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Forced Swim Test (FST)
Objective: To assess the antidepressant-like effects of tianeptine and MC5 in mice.
Methodology:
-
Apparatus: A transparent cylindrical tank is filled with water to a depth that prevents the mouse from touching the bottom with its tail or paws. The water temperature is maintained at a constant, mild temperature.
-
Acclimation: Mice are handled for several days prior to the test to reduce stress.
-
Drug Administration: Tianeptine, MC5, or a vehicle control is administered to the mice at a predetermined time before the test.
-
Test Procedure: Each mouse is individually placed in the water-filled cylinder for a set period (typically 6 minutes). The session is video-recorded for later analysis.
-
Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.
-
Data Analysis: The duration of immobility is compared between the different treatment groups. A significant decrease in immobility time in the drug-treated group compared to the vehicle group is interpreted as an antidepressant-like effect.[5]
Conclusion
The evidence strongly indicates that the MC5 metabolite is not merely a byproduct of tianeptine metabolism but a key player in its therapeutic efficacy. Its prolonged half-life and potent activity at the µ-opioid receptor suggest that MC5 is responsible for a significant portion of the sustained antidepressant effects of tianeptine. This is in stark contrast to traditional antidepressants that rely on monoamine reuptake inhibition. For researchers and drug developers, these findings highlight the importance of considering the pharmacological activity of metabolites in drug design and evaluation. Future research focused on the specific contributions of MC5 could lead to the development of novel antidepressants with improved pharmacokinetic and pharmacodynamic profiles.
References
- 1. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tonix Pharmaceuticals Announces Presentation of Data Supporting Development of Racemic and Single (S)-Isomer Tianeptine, Plastogen Anti-Depressants, at the American Society of Clinical Psychopharmacology Meeting :: Tonix Pharmaceuticals Holding Corp. (TNXP) [ir.tonixpharma.com]
- 3. The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Behavioral Effects of the Antidepressant Tianeptine Require the Mu-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Tianeptine Sodium vs. Other Tricyclic Antidepressants on Cognitive Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of tianeptine sodium and other tricyclic antidepressants (TCAs) on cognitive function, supported by experimental data. Tianeptine, while structurally a tricyclic, exhibits a unique pharmacological profile that distinguishes it from classical TCAs, leading to different outcomes on cognition.
Executive Summary
Cognitive deficits are a significant comorbidity in depressive disorders.[1] While traditional tricyclic antidepressants have been effective in treating depressive symptoms, their impact on cognitive function is often neutral or even detrimental. In contrast, emerging evidence suggests that this compound may not only lack the cognitive-impairing effects of other TCAs but may also possess pro-cognitive properties.[1][2] This difference is largely attributed to tianeptine's distinct mechanism of action, which involves the modulation of the glutamatergic system rather than solely targeting monoamine reuptake.[3][4][5]
Comparative Analysis of Cognitive Performance: Tianeptine vs. Amitriptyline
A key study directly comparing tianeptine with a classic TCA, amitriptyline, highlights their contrasting effects on cognitive performance and daytime sleepiness.
Experimental Protocol:
A double-blind, randomized, placebo-controlled crossover study was conducted on twelve healthy male volunteers.[6][7][8] Each participant received three treatments over three weeks:
-
Tianeptine: 12.5 mg, three times a day[6]
-
Amitriptyline: 25 mg, twice a day, with a placebo at midday[6][8]
-
Placebo: Three times a day[6]
A battery of performance tests was administered to assess cognitive function, including:
-
Digit Cancellation
-
Arithmetic Addition
-
Digit Span
-
Digit Symbol Substitution
-
Word List Memory[8]
Daytime sleepiness was subjectively assessed using a modified Epworth Sleepiness Scale.[8]
Data Summary:
| Cognitive Domain | Tianeptine vs. Placebo | Amitriptyline vs. Placebo | Amitriptyline vs. Tianeptine |
| Overall Performance | No significant impairment[6][7][8] | Significant impairment[6][7][8] | Amitriptyline showed significantly lower performance scores[7] |
| Daytime Alertness | No effect[6][7][8] | Significant increase in drowsiness[6][7][8] | Amitriptyline caused greater sleepiness[7] |
| Nocturnal Sleep | No significant effect[6][7] | Significantly affected (quicker induction, more restful, longer duration)[6][7] | Amitriptyline had a greater impact on nocturnal sleep[6] |
Comparative Analysis of Antidepressant Efficacy and Side Effects: Tianeptine vs. Imipramine
A double-blind, parallel-group study involving 187 depressed inpatients compared the efficacy and safety of tianeptine, imipramine, and placebo.
Experimental Protocol:
Following a seven-day placebo run-in period, patients were randomly assigned to one of three treatment groups for six weeks:
-
Tianeptine: 37.5 mg/day (flexible dosage of 25-50 mg/day after 14 days)[9][10]
-
Imipramine: 150 mg/day (flexible dosage of 100-200 mg/day after 14 days)[9][10]
The primary efficacy measure was the Montgomery-Åsberg Depression Rating Scale (MÅDRS).[9][10]
Data Summary:
| Outcome | Tianeptine | Imipramine | Placebo |
| Final MÅDRS Score | 17.3 ± 1.6[9][10] | 18.4 ± 1.5[9][10] | 22.3 ± 1.5[9][10] |
| Adverse Events | No significant difference from placebo[9][10] | Significantly more frequent dry mouth, constipation, and hot flushes compared to tianeptine and placebo[9][10] | - |
Pro-Cognitive Effects of Tianeptine in Specific Populations
Several studies have indicated that tianeptine may improve cognitive function in various patient populations.
-
Depressive Disorders: A three-month observational study with 20 patients suffering from depression showed that monotherapy with tianeptine led to improved performance in tests measuring short-term memory, learning processes, reaction time, and attention.[2][11] The Vienna Test System was utilized for cognitive function measurements.[2][11]
-
Alzheimer's Disease: A 12-month retrospective observational study of 126 AD patients with depression found that the tianeptine group (n=38) showed statistically significant improvement on several cognitive measures compared to the group receiving other antidepressants (n=88).[12][13] These measures included the Mini-Mental State Examination, Letter and Category Fluency Test, Rey Auditory Verbal Learning Test, and the Boston Naming Test.[12][13]
Mechanistic Differences: Glutamatergic Modulation vs. Monoaminergic Action
The differential effects of tianeptine and other TCAs on cognitive function are rooted in their distinct mechanisms of action.
Classical Tricyclic Antidepressants (e.g., Amitriptyline, Imipramine): The primary mechanism of TCAs involves the inhibition of serotonin and norepinephrine reuptake, increasing their availability in the synaptic cleft. However, they also interact with various other receptors (e.g., muscarinic, histaminergic), which can contribute to their cognitive-impairing side effects.
This compound: Tianeptine's mechanism is multifaceted and not fully understood, but it is known to differ significantly from traditional TCAs.[3][14]
-
Glutamatergic System Modulation: A key action of tianeptine is the modulation of the glutamatergic system, particularly the AMPA and NMDA receptors.[5] It appears to normalize stress-induced increases in glutamate in the hippocampus and amygdala.[3][4] This action is crucial for synaptic plasticity, which underlies learning and memory.[5]
-
Neuroplasticity and Neurogenesis: Tianeptine has been shown to prevent stress-induced dendritic remodeling in the hippocampus and amygdala.[1] It may also enhance brain-derived neurotrophic factor (BDNF) expression, a key molecule involved in neurogenesis and synaptic plasticity.[5]
-
Serotonin Reuptake Enhancement (SSRE): Paradoxically, and in contrast to most antidepressants, tianeptine was initially thought to enhance the reuptake of serotonin.[5][7] However, more recent research suggests its primary therapeutic effects are independent of this mechanism.[3]
Caption: Contrasting mechanisms of Tianeptine and classical TCAs on cognition.
Experimental Workflow Diagram
Caption: Generalized workflow for clinical trials comparing antidepressants.
Conclusion
The available evidence strongly suggests that this compound has a more favorable profile regarding cognitive function compared to other tricyclic antidepressants like amitriptyline and imipramine. While demonstrating comparable antidepressant efficacy, tianeptine does not appear to cause the cognitive impairment often associated with classical TCAs.[6][7][9] Furthermore, several studies point towards a potential cognitive-enhancing effect of tianeptine, which is likely mediated by its unique mechanism of action involving the modulation of the glutamatergic system and the promotion of neuroplasticity.[1][3][4][5] These findings position tianeptine as a potentially advantageous therapeutic option for depressed patients, particularly those concerned with or experiencing cognitive deficits. Further large-scale, prospective, randomized controlled trials are warranted to confirm these cognitive benefits.
References
- 1. The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tianeptine: An Antidepressant with Memory-Protective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. scribd.com [scribd.com]
- 7. cpn.or.kr [cpn.or.kr]
- 8. Comparison of the Effects of Tianeptine, Amitriptyline and Placebo on Daytime Sleepiness, Performance and Nocturnal Sleep in Healthy Young Adults [cpn.or.kr]
- 9. A double-blind comparison of tianeptine, imipramine and placebo in the treatment of major depressive episodes | European Psychiatry | Cambridge Core [cambridge.org]
- 10. A double-blind comparison of tianeptine, imipramine and placebo in the treatment of major depressive episodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. Antidepressant tianeptine shows cognitive benefits in Alzheimer's disease patients - Instituto Andaluz de Neurociencia - IANEC [ianec.es]
- 13. Effects of Tianeptine Treatment on Depression and Cognitive Function in Patients with Alzheimer's Disease: A 12-Month Retrospective Observational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bloomtechz.com [bloomtechz.com]
A Comparative Analysis of Tianeptine Sodium and Escitalopram on Neurogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurogenic effects of two distinct antidepressants: tianeptine sodium, a neuroprotective agent with a unique mechanism of action, and escitalopram, a selective serotonin reuptake inhibitor (SSRI). The following sections detail their impact on neurogenesis, supported by experimental data, and provide comprehensive protocols for relevant assays.
Introduction
Major depressive disorder (MDD) is increasingly linked to impairments in neuroplasticity, including reduced hippocampal neurogenesis. Antidepressant medications are thought to exert their therapeutic effects, at least in part, by reversing these deficits. This compound and escitalopram represent two different pharmacological approaches to treating depression, and their effects on the birth and maturation of new neurons are of significant interest to the research community.
Tianeptine is recognized for its neuroprotective and restorative properties, particularly its ability to prevent stress-induced dendritic atrophy and normalize glutamatergic neurotransmission.[1][2][3] Escitalopram, a widely prescribed SSRI, is known to modulate serotonergic signaling, which in turn influences neuroplasticity, including the proliferation and differentiation of neural stem cells.[4]
Data Presentation: Effects on Neurogenesis Markers
The following tables summarize quantitative data from preclinical studies investigating the effects of tianeptine and SSRIs (fluoxetine and escitalopram) on key markers of neurogenesis, such as Bromodeoxyuridine (BrdU)-positive cells (indicating cell proliferation) and Doublecortin (DCX)-positive cells (a marker for immature neurons).
| Drug | Dosage | Duration | Animal Model | Assay | Key Findings | Citation |
| Tianeptine | 10 mg/kg/day | 28 days | Tree Shrews (Psychosocial Stress) | BrdU | Prevented stress-induced reduction in granule cell proliferation. | [5] |
| Tianeptine | Not specified | Chronic | Animal models of stress | General Neurogenesis | Prevents the effects of chronic stress on hippocampal neurogenesis. | [3] |
| Tianeptine | 30 mg/kg | Chronic | Mice | BrdU & DCX | Showed a small but significant increase in BrdU+ cells, but no effect on DCX expression. |
| Drug | Dosage | Duration | Animal Model/Cell Line | Assay | Key Findings | Citation |
| Escitalopram | 10 mg/kg | Acute | Adult Male Sprague-Dawley Rats | DCX | Significantly decreased the number of DCX-expressing cells. | [6][7] |
| Escitalopram | Dose-dependent | Not specified | Human Hippocampal Progenitor Cells | DCX & BrdU | Dose-dependently increased differentiation into neuroblasts (DCX+). Showed an increase in BrdU staining (not statistically significant after correction). | [4] |
| Fluoxetine (SSRI) | 5 mg/kg | 14 days | Adult Male Sprague Dawley Rats | BrdU | Significantly increased the number of BrdU-positive cells. | [8] |
| Fluoxetine (SSRI) | Not specified | 15 days | Adult Mice | BrdU | Increased the number of BrdU-labeled cells in the dentate gyrus by 40.9%. | [9] |
| Fluoxetine (SSRI) | Not specified | Chronic | Adult Mice | BrdU & NeuN | Increased the number of BrdU-labeled cells by 46.2% and BrdU-labeled NeuN-positive neurons by 46.3%. | [9] |
Signaling Pathways
The neurogenic effects of tianeptine and escitalopram are mediated by distinct and overlapping signaling pathways.
Tianeptine's Neurogenic Signaling Pathway
Tianeptine's mechanism is multifaceted, involving the modulation of the glutamatergic system and the activation of downstream signaling cascades that promote neuroplasticity. A key pathway involves the activation of the mTOR signaling pathway, which in turn increases Brain-Derived Neurotrophic Factor (BDNF) expression, leading to enhanced dendritic outgrowth and spine density.[10][11]
Escitalopram's Neurogenic Signaling Pathway
Escitalopram, as an SSRI, primarily acts by increasing synaptic serotonin levels. This elevation in serotonin is believed to trigger a cascade of intracellular events, including the activation of the cAMP response element-binding protein (CREB), which subsequently enhances the expression of BDNF. BDNF then binds to its receptor, TrkB, activating pathways that support neuronal survival and growth.[1][5][12]
Experimental Protocols
Accurate assessment of neurogenesis is critical for evaluating the efficacy of potential therapeutic agents. The following are detailed protocols for two standard assays used in the cited studies.
Bromodeoxyuridine (BrdU) Labeling and Immunohistochemistry
This protocol is for labeling and identifying proliferating cells in the adult rodent brain.
Materials:
-
5-bromo-2'-deoxyuridine (BrdU)
-
Saline (0.9% NaCl)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Sucrose solutions (15% and 30% in PBS)
-
Cryostat or vibrating microtome
-
2N Hydrochloric acid (HCl)
-
Boric acid buffer (0.1 M, pH 8.5)
-
Blocking solution (e.g., 3% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: rat anti-BrdU
-
Secondary antibody: fluorescently-labeled goat anti-rat IgG
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
BrdU Administration: Dissolve BrdU in sterile 0.9% NaCl to a final concentration of 10 mg/mL. Administer to rodents via intraperitoneal (i.p.) injection at a dose of 50-100 mg/kg. The injection schedule can be varied depending on the experimental question (e.g., a single injection to label cells proliferating at a specific time, or multiple injections over several days).
-
Tissue Preparation: At the desired time point after BrdU injection, deeply anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA. Post-fix the brain in 4% PFA overnight at 4°C, followed by cryoprotection in 30% sucrose in PBS.
-
Sectioning: Section the brain into 40 µm coronal sections using a cryostat or vibrating microtome.
-
Immunohistochemistry: a. DNA Denaturation: Incubate free-floating sections in 2N HCl for 30 minutes at 37°C to denature the DNA and expose the BrdU epitope. b. Neutralization: Rinse sections thoroughly in 0.1 M boric acid buffer (pH 8.5) for 10 minutes. c. Blocking: Wash sections in PBS and then incubate in blocking solution for 1-2 hours at room temperature. d. Primary Antibody Incubation: Incubate sections in primary antibody (rat anti-BrdU) diluted in blocking solution overnight at 4°C. e. Secondary Antibody Incubation: Wash sections in PBS and incubate in the fluorescently-labeled secondary antibody diluted in blocking solution for 2 hours at room temperature, protected from light. f. Counterstaining and Mounting: Wash sections in PBS, counterstain with DAPI for 10 minutes, and then mount onto slides with mounting medium.
-
Analysis: Visualize and quantify BrdU-positive cells in the region of interest (e.g., the subgranular zone of the dentate gyrus) using a fluorescence or confocal microscope.
Doublecortin (DCX) Immunohistochemistry
This protocol is for the detection of immature neurons in rodent brain tissue.
Materials:
-
Brain sections (prepared as in the BrdU protocol)
-
Blocking solution (e.g., 5% normal donkey serum in PBS with 0.3% Triton X-100)
-
Primary antibody: goat anti-DCX
-
Secondary antibody: fluorescently-labeled donkey anti-goat IgG
-
DAPI
-
Mounting medium
Procedure:
-
Tissue Permeabilization and Blocking: Rinse free-floating brain sections in PBS and then incubate in blocking solution for 1-2 hours at room temperature to permeabilize the tissue and block non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections in the primary antibody (goat anti-DCX) diluted in blocking solution for 24-48 hours at 4°C.
-
Secondary Antibody Incubation: Wash the sections thoroughly in PBS and then incubate in the fluorescently-labeled secondary antibody diluted in blocking solution for 2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the sections in PBS, counterstain with DAPI for 10 minutes, and mount onto slides using an appropriate mounting medium.
-
Analysis: Image the sections using a fluorescence or confocal microscope and quantify the number of DCX-positive cells in the desired brain region.
Conclusion
Both this compound and escitalopram influence neurogenesis, albeit through different primary mechanisms. Tianeptine appears to exert a strong neuroprotective effect, particularly under conditions of stress, by modulating the glutamatergic system and activating pro-survival signaling pathways like mTOR.[5][10] Escitalopram, and SSRIs in general, promote neurogenesis by enhancing serotonergic signaling, which in turn upregulates neurotrophic factors such as BDNF.[4]
For drug development professionals, these findings highlight the potential of targeting both glutamatergic and serotonergic systems to promote neurogenesis. Further research into the nuanced effects of these compounds on different stages of neuronal development will be crucial for designing novel and more effective antidepressant therapies.
References
- 1. Escitalopram Targets Oxidative Stress, Caspase-3, BDNF and MeCP2 in the Hippocampus and Frontal Cortex of a Rat Model of Depression Induced by Chronic Unpredictable Mild Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurobiological and clinical effects of the antidepressant tianeptine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beneficial Effects of Tianeptine on Hippocampus-Dependent Long-Term Memory and Stress-Induced Alterations of Brain Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The genome‐wide expression effects of escitalopram and its relationship to neurogenesis, hippocampal volume, and antidepressant response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time-dependent effects of escitalopram on brain derived neurotrophic factor (BDNF) and neuroplasticity related targets in the central nervous system of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Escitalopram on the Number of DCX-Positive Cells and NMUR2 Receptor Expression in the Rat Hippocampus under the Condition of NPSR Receptor Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Escitalopram on the Number of DCX-Positive Cells and NMUR2 Receptor Expression in the Rat Hippocampus under the Condition of NPSR Receptor Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic Antidepressant Treatment Increases Neurogenesis in Adult Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluoxetine targets early progenitor cells in the adult brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PS114. Effects of Tianeptine on mTOR Signaling in Rat Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tianeptine induces mTORC1 activation in rat hippocampal neurons under toxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Head-to-Head Comparison: Tianeptine Sodium vs. Tianeptine Sulfate on HPA Axis Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of tianeptine sodium and tianeptine sulfate, with a specific focus on their effects on the Hypothalamic-Pituitary-Adrenal (HPA) axis. While extensive research has been conducted on the sodium salt, data on the sulfate form's direct impact on the HPA axis is limited. This comparison synthesizes available experimental data for this compound and discusses the potential implications of the differing pharmacokinetic profiles of the two salts on HPA axis modulation.
Introduction to Tianeptine and the HPA Axis
Tianeptine is an atypical antidepressant agent with a unique neurochemical profile. Its therapeutic effects are believed to be mediated, in part, by its ability to modulate the HPA axis, a critical neuroendocrine system that governs the body's response to stress.[1] Dysregulation of the HPA axis is a common feature in major depressive disorder, often characterized by elevated cortisol levels.[2] Tianeptine has been shown to normalize HPA axis activity, particularly by attenuating stress-induced increases in adrenocorticotropic hormone (ACTH) and glucocorticoids (corticosterone in rodents, cortisol in humans).[2][3] This modulation is thought to contribute significantly to its antidepressant and anxiolytic properties.[1]
Tianeptine is available in two primary salt forms: sodium and sulfate. These forms share the same active moiety but differ in their pharmacokinetic properties, which may influence their therapeutic effects and side-effect profiles.[4][5]
Comparative Data
Pharmacokinetic and Physicochemical Properties
The primary distinctions between this compound and sulfate lie in their stability and how they are absorbed and metabolized by the body. This compound is characterized by rapid absorption and a short half-life, necessitating multiple daily doses.[6][7] In contrast, tianeptine sulfate is absorbed more slowly, resulting in a longer duration of action and allowing for once-daily dosing.[3][5] These pharmacokinetic differences are crucial when considering their potential impact on the sustained modulation of the HPA axis.
| Parameter | This compound | Tianeptine Sulfate |
| Chemical Stability | Less stable, hygroscopic.[8] | More stable, non-hygroscopic.[4] |
| Absorption | Rapid and complete.[9] | Slower, more gradual release.[4] |
| Time to Peak Plasma Concentration (Tmax) | ~0.94 hours.[6] | Longer than sodium salt (specific data limited). |
| Elimination Half-life | ~2.5 hours.[6] | Longer than sodium salt, estimated around 3 hours in some analyses, but with sustained release formulations showing longer effects.[5] |
| Dosing Frequency | Typically three times daily.[10] | Typically once daily.[3] |
| Bioavailability | High (~99%).[6][9] | High (expected to be similar to sodium). |
HPA Axis Modulation: Experimental Data (this compound)
The following table summarizes the quantitative effects of this compound on key HPA axis biomarkers from preclinical studies. Direct comparative data for tianeptine sulfate is not currently available in the scientific literature.
| Biomarker | Species | Experimental Model | This compound Dose | Effect | Reference |
| Plasma ACTH | Rat | Restraint Stress | 10 mg/kg, i.p. | Significant decrease in stress-induced elevation.[11] | [11] |
| Plasma Corticosterone | Rat | Restraint Stress | 10 mg/kg, i.p. | Significant decrease in stress-induced elevation.[11] | [11] |
| Plasma Corticosterone | Rat | Prenatal Stress | Not specified | Decreased elevated corticosterone levels. | [12] |
| Hypothalamic CRF | Rat | Chronic Administration (15 days) | 10 mg/kg, twice daily | Significant decrease in concentration.[11] | [11] |
| Pituitary ACTH | Rat | Chronic Administration (15 days) | 10 mg/kg, twice daily | Significant decrease in concentration.[11] | [11] |
Signaling Pathways and Experimental Workflows
HPA Axis Signaling Pathway Modulated by Tianeptine
The following diagram illustrates the HPA axis cascade and the proposed sites of tianeptine's modulatory action. Tianeptine is believed to primarily act at the level of the hypothalamus to reduce the stress-induced release of corticotropin-releasing factor (CRF).[11]
Caption: Simplified diagram of the HPA axis and tianeptine's inhibitory effect.
Typical Experimental Workflow for HPA Axis Study
This diagram outlines a common experimental procedure used to assess the effects of a compound like tianeptine on the HPA axis in a rodent stress model.
Caption: A typical experimental workflow for studying HPA axis modulation.
Experimental Protocols
The following are detailed methodologies from key experiments investigating the effects of this compound on the HPA axis.
Acute Stress Model (Restraint Stress)
-
Subjects: Adult male rats (e.g., Wistar or Sprague-Dawley strains) are commonly used.[2][11] Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: this compound (e.g., 10 mg/kg) or vehicle (e.g., saline) is administered via intraperitoneal (i.p.) injection.[2][11] The injection is typically given 60 to 120 minutes before the onset of the stressor to coincide with peak plasma concentrations.[2]
-
Stress Procedure: Animals are subjected to restraint stress, for example, by placing them in a well-ventilated plastic tube for a duration of 30 minutes.[2][11]
-
Blood Sampling: Immediately after the stress period, blood samples are collected, often via decapitation or from a tail vein.
-
Hormone Analysis: Plasma is separated by centrifugation and stored at -80°C until analysis. Plasma concentrations of ACTH and corticosterone are determined using specific radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs).
Chronic Administration Model
-
Subjects and Housing: As per the acute model.
-
Drug Administration: this compound (e.g., 10 mg/kg) is administered twice daily for an extended period, such as 15 days, to model chronic treatment.[11]
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and tissues such as the hypothalamus and pituitary gland are dissected and rapidly frozen.
-
Neurochemical Analysis: The concentration of corticotropin-releasing factor (CRF) in the hypothalamus and ACTH in the anterior pituitary is measured, typically by RIA, after tissue homogenization and extraction.[11]
Discussion and Conclusion
The available experimental evidence robustly demonstrates that this compound effectively modulates the HPA axis, particularly by buffering the neuroendocrine response to stress.[2][11] Both acute and chronic administration of this compound have been shown to reduce stress-induced elevations in plasma ACTH and corticosterone in rats.[2][11] Mechanistically, these effects appear to be mediated by a reduction in hypothalamic CRF and pituitary ACTH content with chronic use, suggesting a central site of action.[11] Furthermore, tianeptine's interference with the glutamatergic system is also implicated in its modulation of ACTH release.[13]
Direct experimental data on the effects of tianeptine sulfate on the HPA axis is currently lacking in the peer-reviewed literature. However, a theoretical comparison can be drawn based on its distinct pharmacokinetic profile. The slower absorption and longer half-life of tianeptine sulfate are expected to result in more stable plasma concentrations of the active compound throughout the day compared to the sodium salt.[3][5]
This sustained exposure could theoretically lead to a more consistent and prolonged modulation of the HPA axis. For individuals with chronic stress and HPA axis dysregulation, the more stable plasma levels of the sulfate form might offer a more consistent "buffering" effect against stressors, potentially preventing the sharp peaks and troughs in hormone levels that can be detrimental. The need for less frequent dosing with the sulfate salt could also improve treatment adherence, which is a critical factor in the long-term management of depression.
References
- 1. "Tianeptine: An Antidepressant with Memory-Protective Properties" by Phillip R. Zoladz, Collin R. Park et al. [digitalcommons.usf.edu]
- 2. The novel antidepressant, tianeptine, reduces stress-evoked stimulation of the hypothalamo-pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tianeptine ( Stablon ) [tianeptine.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. The pharmacokinetics of the antidepressant tianeptine and its main metabolite in healthy humans--influence of alcohol co-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pharmacokinetic and metabolic parameters of tianeptine in healthy volunteers and in populations with risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugfuture.com [drugfuture.com]
- 11. tianeptine.com [tianeptine.com]
- 12. Effects of Tianeptine on Adult Rats Following Prenatal Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tianeptine modulates ACTH release by interference with glutamatergic system [tianeptine.com]
Tianeptine Sodium: A Comparative Analysis of its Neuroprotective Efficacy in Excitotoxicity Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of tianeptine sodium in various excitotoxicity models. The performance of tianeptine is evaluated against key alternatives, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.
Executive Summary
Excitotoxicity, the pathological process by which excessive stimulation by neurotransmitters such as glutamate leads to neuronal damage and death, is a key mechanism in a variety of neurological disorders. This guide examines the neuroprotective potential of the atypical antidepressant this compound in preclinical models of excitotoxicity. Experimental evidence demonstrates that tianeptine exerts significant neuroprotective effects, particularly in models of hypoxia and cytokine-induced neuroinflammation. However, its efficacy appears limited in direct NMDA receptor-mediated excitotoxicity. In comparison, traditional NMDA receptor antagonists like MK-801 and memantine show robust protection against direct excitotoxic insults, while riluzole presents a broader, albeit more complex, mechanism of action. This guide synthesizes the available data to provide a clear comparison of these compounds, aiding in the evaluation of their therapeutic potential.
Comparative Efficacy of Neuroprotective Agents in Excitotoxicity Models
The following tables summarize the quantitative data from key studies, offering a direct comparison of this compound and its alternatives in various in vitro and in vivo models of excitotoxicity.
Table 1: In Vitro Neuroprotection Against Hypoxia/Oxygen-Glucose Deprivation (OGD)
| Compound | Model | Insult | Key Metric | Concentration(s) | Result |
| Tianeptine | Primary Mouse Cortical Neurons | 2-hour OGD | LDH Release | 10 µM | ~26% reduction in LDH leakage[1] |
| Tianeptine | Cortical Neuronal Cultures | Hypoxia | LDH Release | 1, 10, 100 µM | Inhibition of LDH release comparable to MK-801[2][3] |
| MK-801 | Cortical Neuronal Cultures | Hypoxia | LDH Release | Not specified | Efficiently inhibited LDH release[2][3] |
| Memantine | Rat Hippocampal Slices | OGD + 3-hour reoxygenation | LDH Release | 10 µM | 40% reduction in LDH release[4] |
| Riluzole | Rat Cortical Slices | 5-minute Ischemia | Field Potential Recovery | Not specified | Prevented irreversible depression of field potential[5] |
Table 2: In Vivo Neuroprotection Against Excitotoxicity
| Compound | Model | Insult | Key Metric | Dosage(s) | Result |
| Tianeptine | 5-day old Mice | Ibotenate + IL-1β | Lesion Size (Cortex & White Matter) | 10 mg/kg i.p. | Prevented IL-1β-induced exacerbation of lesions[2][3] |
| Tianeptine | 5-day old Mice | Ibotenate | Lesion Size (Cortex & White Matter) | 1, 3, 10 mg/kg i.p. | No significant reduction in lesion size[2][6] |
| MK-801 | 5-day old Mice | Ibotenate | Lesion Size (Cortex & White Matter) | 1 mg/kg i.p. | Markedly reduced lesion size[2][6] |
| MK-801 | Perinatal Rats | NMDA | Brain Injury (Hemisphere Weight) | 0.63 µmol/kg (PD50) | Dose-dependent neuroprotection[7] |
| Riluzole | Rat Organotypic Spinal Cord Cultures | Kainate | Neuronal Survival (Dorsal/Central Horn) | 5 µM | Significant neuroprotection with delayed administration[8] |
Table 3: In Vitro Neuroprotection Against NMDA Receptor-Mediated Excitotoxicity
| Compound | Model | Insult | Key Metric | Concentration(s) | Result |
| Tianeptine | Cultured Cortical Neurons | NMDA | Apoptosis | Not specified | Did not block NMDA-induced apoptosis[2][3] |
| Tianeptine | Cultured Cortical Neurons | NMDA + IL-1β | Apoptosis | Not specified | Reduced apoptosis[2][3] |
| MK-801 | Rat Cortical Neurons | NMDA | Neurotoxicity | IC50: 0.11 µM (MTT), 0.07 µM (LDH) | Prevented NMDA toxicity[9] |
| Memantine | Rat Cortical Neurons | NMDA | Neurotoxicity | IC50: 0.81 µM (MTT), 0.99 µM (LDH) | Prevented NMDA toxicity[9] |
| Riluzole | Motoneuron-enriched Cultures | NMDA | Neurotoxicity | Not specified | Significantly reduced NMDA neurotoxicity[10] |
Experimental Protocols
1. In Vitro Hypoxia/OGD Model
-
Cell Culture: Primary cortical neurons are isolated from fetal mice and cultured in a suitable medium (e.g., Neurobasal medium supplemented with B27).
-
Oxygen-Glucose Deprivation (OGD): After a period of stabilization in vitro (e.g., 8 days), the culture medium is replaced with a glucose-free medium, and the cultures are placed in a hypoxic chamber (e.g., with 95% N2 and 5% CO2) for a defined period (e.g., 2 hours).
-
Drug Treatment: Tianeptine or other compounds are typically added to the culture medium 24 hours before the OGD insult.
-
Assessment of Neuroprotection: Cell viability and death are quantified 24 hours after OGD using assays such as the MTT assay (for cell viability) and the LDH assay (for cytotoxicity, measuring lactate dehydrogenase release from damaged cells).[1]
2. In Vivo Ibotenate-Induced Excitotoxicity Model
-
Animals: Neonatal mice (e.g., 5-day old) are used.
-
Excitotoxic Lesion: A unilateral intracerebral injection of ibotenic acid, a potent NMDA receptor agonist, is administered to induce a reproducible excitotoxic lesion in the cortex and white matter.
-
Cytokine Co-administration (optional): To model the inflammatory component of neurodegeneration, some studies involve pre-treatment with pro-inflammatory cytokines like Interleukin-1β (IL-1β) for several days prior to the ibotenate injection.
-
Drug Administration: Tianeptine or other test compounds are administered either acutely (a single dose) or chronically (daily doses) via intraperitoneal (i.p.) injection.
-
Histological Analysis: After a set period (e.g., 5 days post-lesion), the animals are euthanized, and their brains are processed for histological analysis to measure the size of the cortical and white matter lesions.[2][6]
3. In Vitro NMDA-Induced Excitotoxicity Model
-
Cell Culture: Primary cortical neurons from rats are cultured as described above.
-
NMDA Exposure: Neuronal cultures are exposed to a specific concentration of N-methyl-D-aspartate (NMDA) for a defined duration (e.g., 3 hours) to induce excitotoxicity.
-
Drug Treatment: The neuroprotective agent is co-administered with NMDA.
-
Neurotoxicity Assessment: Cell viability and death are measured using the MTT and LDH assays.[9]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of tianeptine and its alternatives are mediated by distinct signaling pathways.
Tianeptine's Neuroprotective Signaling
Tianeptine's neuroprotective mechanism is multifaceted and appears to be indirect, focusing on anti-inflammatory and cellular survival pathways rather than direct NMDA receptor antagonism.[11]
Caption: Tianeptine's neuroprotective signaling cascade.
Mechanism of NMDA Receptor Antagonists (Memantine & MK-801)
Memantine and MK-801 act as non-competitive antagonists of the NMDA receptor, directly preventing the excessive influx of calcium (Ca2+) that triggers the excitotoxic cascade.
Caption: Mechanism of NMDA receptor antagonists.
Riluzole's Multi-Target Mechanism
Riluzole exhibits a broader mechanism of action, impacting both pre-synaptic glutamate release and post-synaptic receptor activity.[12][13][14][15][16]
Caption: Riluzole's multi-target neuroprotective mechanism.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of a compound in an in vitro excitotoxicity model.
Caption: In vitro neuroprotection experimental workflow.
Conclusion
This compound demonstrates clear neuroprotective properties in excitotoxicity models, particularly those involving hypoxia and neuroinflammation. Its mechanism, centered on the activation of pro-survival signaling pathways and the attenuation of inflammatory responses, distinguishes it from classical NMDA receptor antagonists. While less effective against direct NMDA-mediated excitotoxicity, its unique profile suggests potential therapeutic value in neurological conditions with a significant inflammatory or ischemic component. In contrast, MK-801 and memantine offer potent, direct protection against NMDA receptor overactivation, making them highly relevant for conditions where this is the primary driver of neuronal death. Riluzole's broader mechanism, targeting both pre- and post-synaptic aspects of glutamatergic transmission, provides another therapeutic avenue. The choice of a neuroprotective agent will ultimately depend on the specific pathology and the underlying mechanisms of neuronal injury. This comparative guide provides a foundational framework for researchers to make informed decisions in the development of novel neuroprotective strategies.
References
- 1. The atypical antidepressant tianeptine confers neuroprotection against oxygen–glucose deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective properties of tianeptine: interactions with cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacodynamics of Memantine: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of riluzole: an electrophysiological and histological analysis in an in vitro model of ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Neuroprotective effects of MK-801, TCP, PCP and CPP against N-methyl-D-aspartate induced neurotoxicity in an in vivo perinatal rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective effect of riluzole on excitatory amino acid-mediated neurotoxicity in motoneuron-enriched cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Predominant Protective Effect of Tianeptine Over Other Antidepressants in Models of Neuronal Apoptosis: The Effect Blocked by Inhibitors of MAPK/ERK1/2 and PI3-K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The pharmacology and mechanism of action of riluzole | Semantic Scholar [semanticscholar.org]
- 14. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 15. neurology.org [neurology.org]
- 16. ovid.com [ovid.com]
Reproducibility of Tianeptine Sodium's Effects on Synaptic Plasticity: A Comparative Guide
Tianeptine sodium is an atypical antidepressant with a unique neurobiological profile that distinguishes it from conventional antidepressants like Selective Serotonin Reuptake Inhibitors (SSRIs). Its therapeutic efficacy is increasingly attributed to its profound effects on neuroplasticity, particularly its ability to modulate synaptic strength in key brain regions associated with mood and cognition, such as the hippocampus and prefrontal cortex.[1][2][3][4] This guide provides a comprehensive comparison of tianeptine's effects on synaptic plasticity with other alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound's Influence on Glutamatergic Synaptic Plasticity
Emerging research indicates that tianeptine's primary mechanism of action involves the modulation of the glutamatergic system, which is crucial for synaptic plasticity.[1][5] Unlike SSRIs, which primarily target the serotonin system, tianeptine's effects are centered on the regulation of glutamate receptors and the structural remodeling of neurons.[1][5]
Key Effects on Synaptic Mechanisms:
-
AMPA Receptor Modulation: Tianeptine has been shown to potentiate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor function.[6] It increases the phosphorylation of the GluA1 subunit of AMPA receptors at Ser831 and Ser845 sites in the hippocampus and prefrontal cortex.[6][7] This potentiation is thought to occur postsynaptically, as tianeptine does not alter the paired-pulse ratio.[7] Furthermore, tianeptine regulates the surface trafficking of AMPA receptors, reducing their surface diffusion and promoting their stabilization at the synapse.[8][9][10] This action is dependent on Ca2+/calmodulin-dependent protein kinase II (CaMKII) and prevents the dispersal of AMPA receptors induced by stress.[8]
-
NMDA Receptor Normalization: In states of chronic stress, there is an observed increase in the amplitude and deactivation time of N-methyl-D-aspartate (NMDA) receptor-mediated excitatory postsynaptic currents (EPSCs).[11] Tianeptine treatment normalizes the ratio of NMDA to AMPA/kainate receptor-mediated currents and prevents the stress-induced changes in NMDA-EPSC deactivation.[11]
-
Long-Term Potentiation (LTP): Tianeptine has been demonstrated to enhance the magnitude of LTP, a cellular correlate of learning and memory, in the hippocampal CA1 region under both normal and stressful conditions.[6] It reverses the stress-induced inhibition of LTP at hippocampal and hippocampal-prefrontal synapses.[2][12]
-
Structural Plasticity: Chronic stress is known to cause dendritic atrophy in hippocampal CA3 pyramidal neurons. Tianeptine has been shown to prevent these stress-induced structural changes, preserving neuronal morphology.[2][6]
Comparative Analysis with Alternative Synaptic Plasticity Modulators
Tianeptine's mechanism of action on synaptic plasticity presents a clear departure from that of traditional antidepressants and offers a novel therapeutic avenue.
| Feature | This compound | Selective Serotonin Reuptake Inhibitors (SSRIs) | Ketamine |
| Primary Target | Glutamatergic system (AMPA & NMDA receptors), µ-opioid receptor agonist.[11][12][13] | Monoaminergic system (Serotonin transporters).[5][14] | Glutamatergic system (NMDA receptor antagonist).[14] |
| Effect on LTP | Enhances LTP and reverses stress-induced LTP impairment.[2][6][15] | Can mimic stress-induced block of LTP (e.g., fluoxetine).[15] | Can induce rapid synaptic potentiation.[16] |
| AMPA Receptor | Increases phosphorylation and stabilizes surface receptors.[6][7][8] | Can increase phosphorylation of the GluR1 subunit.[1][17] | Increases synaptic proteins, including GluR1, through the BDNF-TrkB-mTORC1 pathway.[14] |
| NMDA Receptor | Normalizes stress-induced hyperactivity.[6][11] | Less direct modulation compared to tianeptine. | Blocks NMDA receptor function.[14] |
| Structural Plasticity | Prevents stress-induced dendritic atrophy in the hippocampus.[2][6] | Ineffective in preventing chronic stress-induced morphological changes in CA3.[1] | Promotes synaptogenesis. |
| Onset of Action | Some clinical effects are observed relatively quickly.[2][12] | Typically delayed therapeutic effects.[17] | Rapid antidepressant effects.[14] |
Quantitative Data Summary
The following table summarizes the quantitative findings from preclinical studies on the effects of tianeptine on synaptic plasticity.
| Parameter | Experimental Model | Tianeptine Concentration/Dose | Key Finding | Reference |
| AMPA Receptor Phosphorylation | Murine hippocampal slices | 10 µM | Rapid increase in phosphorylation of Ser(831)-GluA1 and Ser(845)-GluA1. | [7] |
| AMPA Receptor-Mediated Responses | In vitro and in vivo (murine hippocampus) | 10 µM | Increased AMPA receptor-mediated neuronal responses. | [7] |
| LTP Enhancement | Murine hippocampal slices | 10 µM | Enhanced the GluA1-dependent initial phase of LTP. | [7] |
| NMDA/AMPA Current Ratio | Chronically stressed rats (hippocampal CA3) | 10 mg/kg/day | Normalized the stress-induced increase in the NMDA/AMPA current ratio. | [11] |
| µ-opioid Receptor (MOR) Agonism | BRET-based assays | EC50 (hMOR, G Protein) = 194 ± 70 nM | Tianeptine is a full agonist at the human µ-opioid receptor. | [12] |
Experimental Protocols
Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol provides a general framework for assessing the effects of tianeptine on LTP in ex vivo rodent hippocampal slices.
Methodology:
-
Slice Preparation:
-
Anesthetize and decapitate an adult rodent (e.g., Wistar rat).
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Experimental Procedure:
-
Establish a stable baseline of fEPSPs for 20-30 minutes by delivering single pulses every 15 seconds at an intensity that elicits 50% of the maximal response.
-
Apply this compound (e.g., 10 µM) to the perfusing aCSF and record for another 20-30 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz stimulation, separated by 20 seconds).
-
Record fEPSPs for at least 60 minutes post-HFS to measure the potentiation.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the post-HFS fEPSP slopes to the pre-HFS baseline.
-
Compare the degree of potentiation between control (aCSF only) and tianeptine-treated slices.
-
AMPA Receptor Trafficking via Single Nanoparticle Tracking
This protocol is based on the methodology used to demonstrate tianeptine's effect on AMPA receptor surface diffusion.[8]
Methodology:
-
Neuronal Culture and Transfection:
-
Culture primary hippocampal neurons from embryonic rodents.
-
Transfect neurons with plasmids encoding for AMPA receptor subunits (e.g., GluA1) tagged with a pH-sensitive fluorescent protein (e.g., superecliptic pHluorin).
-
-
Quantum Dot Labeling:
-
Incubate live neurons with an antibody targeting the extracellular domain of the tagged AMPA receptor.
-
Subsequently, incubate with secondary antibodies conjugated to quantum dots (QDs). This allows for the visualization and tracking of individual AMPA receptors on the neuronal surface.
-
-
Live-Cell Imaging:
-
Mount the cultured neurons on a microscope equipped for live-cell imaging.
-
Acquire time-lapse image sequences of QD-labeled AMPA receptors at a high frame rate (e.g., 20 Hz) to track their movement.
-
-
Drug Application:
-
Establish a baseline recording of AMPA receptor diffusion.
-
Acutely apply this compound to the culture medium and continue recording to observe changes in receptor mobility.
-
-
Data Analysis:
-
Use particle tracking software to reconstruct the trajectories of individual QD-labeled AMPA receptors.
-
Calculate the mean square displacement (MSD) from the trajectories to determine the diffusion coefficient of the receptors.
-
Compare the diffusion coefficients before and after tianeptine application to quantify the change in receptor mobility.
-
Visualizations
Signaling Pathway of Tianeptine's Effect on AMPA Receptor Stabilization
References
- 1. Beneficial Effects of Tianeptine on Hippocampus-Dependent Long-Term Memory and Stress-Induced Alterations of Brain Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurobiological and clinical effects of the antidepressant tianeptine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tianeptine: potential influences on neuroplasticity and novel pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Tianeptine potentiates AMPA receptors by activating CaMKII and PKA via the p38, p42/44 MAPK and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of AMPA receptor surface trafficking and synaptic plasticity by a cognitive enhancer and antidepressant molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. air.unimi.it [air.unimi.it]
- 11. The antidepressant tianeptine persistently modulates glutamate receptor currents of the hippocampal CA3 commissural associational synapse in chronically stressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Phytochemicals That Act on Synaptic Plasticity as Potential Prophylaxis against Stress-Induced Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tianeptine, stress and synaptic plasticity [tianeptine.com]
- 16. mdpi.com [mdpi.com]
- 17. Tianeptine: An Antidepressant with Memory-Protective Properties - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Safety Profile of Tianeptine Sodium and Other Atypical Antidepressants: A Review for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the safety profile of tianeptine sodium against other atypical antidepressants. This document synthesizes available data on adverse effects, cardiovascular and liver toxicity, suicidality risk, and withdrawal syndromes, supported by experimental methodologies and visual representations of key pathways.
This compound, an atypical antidepressant, presents a unique pharmacological profile, primarily acting as a modulator of the glutamatergic system and an agonist at the mu-opioid receptor.[1][2] This mechanism contrasts with other atypical antidepressants such as bupropion (a norepinephrine-dopamine reuptake inhibitor), mirtazapine (a noradrenergic and specific serotonergic antidepressant), trazodone (a serotonin antagonist and reuptake inhibitor), and vortioxetine (a multimodal antidepressant).[3][4] These distinct mechanisms of action translate to different safety and tolerability profiles, a critical consideration in antidepressant development and selection.
Comparative Safety Data
A comprehensive comparison of the safety profiles requires analysis of data from head-to-head clinical trials. While direct comparative quantitative data for all adverse events is not always available in a consolidated format, this section summarizes key findings from available studies.
Hepatotoxicity
A large-scale cohort study involving nearly 5 million antidepressant users in the French National Health Insurance database provided valuable real-world data on the risk of serious liver injury. The study found no statistically significant increased risk of serious liver injury associated with tianeptine compared to Selective Serotonin Reuptake Inhibitors (SSRIs). The age and gender-standardized incidence rate of serious liver injury per 100,000 person-years was 31.6 for tianeptine initiators, compared to 19.2 for SSRI initiators.[5][6] The adjusted hazard ratio (aHR) for tianeptine versus SSRIs was 1.35 (95% CI: 0.82–2.23), indicating no significant difference in risk.[5][6] For comparison, the aHR for other atypical antidepressants in the same study were:
It is important to note that while the risk is not significantly elevated compared to SSRIs in a real-world setting, cases of hepatotoxicity with tianeptine, sometimes severe, have been reported, particularly with high doses or in individuals with pre-existing liver conditions.[7]
| Antidepressant | Adjusted Hazard Ratio (95% CI) for Serious Liver Injury vs. SSRIs |
| Tianeptine | 1.35 (0.82–2.23)[5][6] |
| Mirtazapine | 1.17 (0.67–2.02)[5][6] |
Data from a cohort study of 4,966,825 antidepressant initiators.[5][6]
Common Adverse Events
Direct, comprehensive, head-to-head clinical trial data detailing the incidence rates of all common adverse events for tianeptine versus a wide range of other atypical antidepressants is limited in publicly available literature. However, qualitative comparisons and data from individual placebo-controlled trials provide insights into their respective profiles.
-
Tianeptine: Generally considered to have a favorable side-effect profile compared to tricyclic antidepressants (TCAs), with fewer anticholinergic and sedative effects.[8] Common side effects include nausea, constipation, abdominal pain, headaches, and dizziness.[6]
-
Bupropion: Known for a lower incidence of sexual dysfunction and weight gain compared to SSRIs.[9] Common side effects include headache, dry mouth, and nausea.[3]
-
Mirtazapine: Associated with a higher incidence of somnolence, weight gain, and increased appetite.[10][11] It is less likely to cause nausea or sexual dysfunction compared to SSRIs.[1][12]
-
Trazodone: Primarily known for its sedative effects, making it a common treatment for insomnia.[13] It has a low risk of anticholinergic side effects, weight gain, and sexual dysfunction.[14]
-
Vortioxetine: Commonly associated with nausea, particularly at higher doses.[15][16]
Key Safety Considerations
Cardiovascular Safety
Tianeptine has demonstrated a generally favorable cardiovascular safety profile. Studies in healthy volunteers and depressed patients have shown that tianeptine does not significantly alter heart rate, blood pressure, or ECG parameters, including cardiac conduction.[17][18] Fewer instances of orthostatic hypotension have been observed with tianeptine compared to some other antidepressants.[17] In cases of overdose, fatal cardiovascular complications have not been a primary feature.[17]
In contrast, some other antidepressants, particularly TCAs, are associated with more significant cardiovascular risks. While atypical antidepressants generally have a better cardiovascular profile than TCAs, some, like trazodone, carry warnings for potential cardiac arrhythmias and QT prolongation.[19][20]
Suicidality Risk
The risk of suicidal ideation and behavior is a critical consideration for all antidepressants, particularly in the initial stages of treatment and in younger populations. Regulatory bodies like the FDA recommend standardized prospective assessment of suicidality in all clinical trials for psychiatric drugs.[21]
Methodologies for assessing suicidality in clinical trials often employ rating scales such as the Columbia-Classification Algorithm of Suicide Assessment (C-CASA), the Hamilton Depression Rating Scale (HAM-D) suicide item, and the Montgomery-Åsberg Depression Rating Scale (MADRS) suicide item.[21][22][23] These assessments are typically conducted at baseline and at each subsequent visit to monitor for any treatment-emergent suicidal thoughts or behaviors.[21]
While there is no definitive evidence to suggest a differential risk of suicidality between tianeptine and other atypical antidepressants when used at therapeutic doses, the abuse of tianeptine at high doses has been associated with overdose and suicide attempts.[24]
Withdrawal Syndrome
Discontinuation of any antidepressant can lead to a withdrawal syndrome, also known as discontinuation-emergent signs and symptoms.
-
Tianeptine: Due to its action on mu-opioid receptors, abrupt discontinuation of tianeptine, especially at high doses, can lead to a significant withdrawal syndrome with both typical antidepressant discontinuation symptoms and opioid-like withdrawal symptoms.[16] These can include anxiety, agitation, gastrointestinal distress, and flu-like symptoms.[25]
-
Other Atypical Antidepressants: Withdrawal symptoms are also observed with other atypical antidepressants, though the profile may differ. For instance, discontinuation of venlafaxine (an SNRI often compared to atypical antidepressants) is associated with a high incidence of withdrawal symptoms.[26]
The assessment of withdrawal symptoms in a clinical setting can be performed using scales like the Discontinuation-Emergent Signs and Symptoms (DESS) checklist.[26][27] A new scale, the Discriminatory Antidepressant Withdrawal Symptoms Scale (DAWSS), has been proposed to better distinguish withdrawal symptoms from a relapse of the underlying condition.[28][29]
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of antidepressant safety profiles. Below are outlines of typical methodologies employed in preclinical and clinical research.
Preclinical Hepatotoxicity Assessment in Rodents
-
Objective: To evaluate the potential for drug-induced liver injury (DILI).
-
Methodology:
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.[30][31]
-
Drug Administration: The test compound (e.g., tianeptine) is administered orally or via intraperitoneal injection at various dose levels for a specified duration (e.g., 14 or 28 days).[30]
-
Blood Sampling: Blood samples are collected at baseline and at the end of the study to measure liver enzyme levels, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).[25]
-
Histopathology: At the end of the study, animals are euthanized, and liver tissue is collected for histopathological examination to assess for cellular damage, inflammation, and necrosis.[25][32]
-
Clinical Trial Protocol for Cardiovascular Safety Assessment
-
Objective: To assess the cardiovascular safety of a new antidepressant.
-
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participant Selection: Healthy volunteers or patients with major depressive disorder with no significant pre-existing cardiovascular conditions.
-
Assessments:
-
Vital Signs: Blood pressure and heart rate are measured at baseline and at regular intervals throughout the study.[17]
-
Electrocardiogram (ECG): A 12-lead ECG is performed at baseline and at multiple time points after drug administration to assess for changes in PR, QRS, and QT intervals.[17][18]
-
Holter Monitoring: Continuous 24-hour ECG monitoring may be used to detect any arrhythmias.[18]
-
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The distinct mechanisms of action of tianeptine and other atypical antidepressants are illustrated below.
References
- 1. Safety reporting and adverse-event profile of mirtazapine described in randomized controlled trials in comparison with other classes of antidepressants in the acute-phase treatment of adults with depression: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant and anxiolytic activities of tianeptine: an overview of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety profile of sustained-release bupropion in depression: results of three clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Tianeptine for Depression · Info for Participants · Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. Acute effects of tianeptine on circulating neurotransmitters and cardiovascular parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tianeptine for Treatment Resistant Depression [stanfordhealthcare.org]
- 8. psychiatrist.com [psychiatrist.com]
- 9. Absence of relationship between antiarrhythmic effects of antidepressant drugs and lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psychiatryonline.org [psychiatryonline.org]
- 11. The risks of adverse events with mirtazapine for adults with major depressive disorder: a systematic review with meta-analysis and trial sequential analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Research Progress on the Animal Models of Drug-Induced Liver Injury: Current Status and Further Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. angelomercuri.it [angelomercuri.it]
- 15. A randomized, double-blind, placebo-controlled study of the efficacy and safety of vortioxetine 10 mg and 20 mg in adults with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [Cardiovascular tolerance to tianeptine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lack of cardiovascular side effects of the new tricyclic antidepressant tianeptine. A double-blind, placebo-controlled study in young healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. drugs.com [drugs.com]
- 21. Antidepressant discontinuation syndrome - Wikipedia [en.wikipedia.org]
- 22. [Long-term treatment using antidepressants. Tianeptine: methodology of a long-term study and preliminary results] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. wjgnet.com [wjgnet.com]
- 25. academic.oup.com [academic.oup.com]
- 26. This Month in Psychopharmacology [neiglobal.com]
- 27. Clinical Utility of Semistructured Interview and Scales to Assess Withdrawal Syndromes With Dose Reduction or Discontinuation of Selective Serotonin Reuptake Inhibitors or Serotonin Norepinephrine Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The nature and impact of antidepressant withdrawal symptoms and proposal of the Discriminatory Antidepressant Withdrawal Symptoms Scale (DAWSS) - UCL Discovery [discovery.ucl.ac.uk]
- 29. ti.ubc.ca [ti.ubc.ca]
- 30. Development on Animal Models for Drug/Chemical Induced Liver Injury – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 31. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Video: Generation of a Rat Model of Acute Liver Failure by Combining 70% Partial Hepatectomy and Acetaminophen [jove.com]
Safety Operating Guide
Navigating the Safe Disposal of Tianeptine Sodium in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Tianeptine sodium, a compound investigated for its neuroprotective and antidepressant properties, requires careful handling and disposal to mitigate potential risks. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, ensuring the well-being of laboratory personnel and the protection of the environment.
Core Disposal Principles and Regulatory Compliance
This compound is not uniformly classified as a hazardous chemical under the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard.[1] Similarly, it is often not regulated as a dangerous good for transport.[2][3][4] However, this does not preclude the need for stringent disposal practices. The primary directive across multiple safety data sheets (SDS) is that disposal must be conducted in accordance with all applicable federal, state, and local regulations.[2][5][6] It is crucial to avoid releasing the chemical into drains, water courses, or the ground.[1][2]
Recommended Disposal Procedures
For excess, expired, or waste this compound, the recommended method of disposal is to engage a licensed hazardous material disposal company.[1] An alternative, where permissible and equipped, is incineration in a unit fitted with an afterburner and scrubber to manage emissions.[1] Under no circumstances should this compound be disposed of with household garbage or allowed to enter the sewage system.[7]
Handling Spills and Contaminated Materials
In the event of a spill, prompt and safe cleanup is paramount to prevent exposure and environmental contamination.
Personal Protective Equipment (PPE): Before addressing a spill, personnel must be equipped with appropriate PPE, including:
Spill Containment and Cleanup Protocol:
-
Ventilate the Area: Ensure adequate ventilation to disperse any airborne dust.[1][2]
-
Contain the Spill: Prevent further spreading of the material.[5][8] For powder spills, covering with a plastic sheet can help minimize dust generation.[5]
-
Collect the Material: Carefully sweep or vacuum the spilled solid material.[1] Avoid actions that create dust.[5] For solutions, absorb with an inert, liquid-binding material like diatomite.[2]
-
Transfer to Waste Container: Place the collected material into a suitable, clearly labeled container for chemical waste disposal.[1][3][5]
-
Decontaminate the Area: Clean the surface thoroughly to remove any residual contamination.[1][5] Scrubbing with alcohol can be an effective decontamination method for surfaces.[2]
-
Dispose of Contaminated Materials: Any materials used for cleanup, including contaminated clothing and packaging, should be disposed of in the same manner as the chemical waste itself.[1][2][5]
Safety and Disposal Information Summary
The following table summarizes key safety and disposal information derived from various Safety Data Sheets.
| Parameter | Guideline | Source |
| Disposal Method | Offer to a licensed hazardous material disposal company or incinerate in a suitable facility. | [1] |
| Environmental Precautions | Avoid release into drains, water courses, or soil. | [1][2] |
| Regulatory Framework | Disposal must comply with all federal, state, and local regulations. | [2][5][6] |
| Spill Cleanup | Contain spill, sweep or vacuum solid, absorb liquid, and place in a suitable container for disposal. | [1][2][3][5] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, protective clothing, and respirator as needed. | [1][2][3] |
| Contaminated Packaging | Dispose of in the same manner as the product itself. | [1][2][5] |
This compound Disposal Workflow
The logical flow for making decisions regarding the disposal of this compound is illustrated in the diagram below. This workflow guides the user from the initial stage of identifying the waste through the final, compliant disposal process.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. content.labscoop.com [content.labscoop.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. abmole.com [abmole.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Essential Safety and Handling Protocols for Tianeptine Sodium
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tianeptine sodium. The following procedures are designed to ensure a safe laboratory environment and proper management of this compound from acquisition to disposal.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against accidental exposure. While specific choices may vary based on the experimental context and a formal risk assessment, the following table summarizes the recommended PPE for handling this compound.[1][2][3][4][5]
| Protection Type | Equipment | Specification and Use |
| Eye Protection | Safety glasses with side shields or goggles | Should be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Hand Protection | Compatible chemical-resistant gloves | Inspect gloves for integrity before each use. Nitrile gloves are commonly used, but consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Body Protection | Laboratory coat | A standard lab coat is required to protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder outside of a ventilated enclosure or when there is a risk of aerosolization. The type of respirator should be selected based on the potential for airborne concentration. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential for minimizing risks. The following step-by-step plan outlines the key stages of the handling process.
-
Acquisition and Storage :
-
Preparation and Weighing :
-
Conduct all manipulations of powdered this compound within a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
Use appropriate tools for weighing and transferring the powder to prevent spillage.
-
Have spill cleanup materials readily available.
-
-
Experimental Use :
-
When preparing solutions, add the powder to the solvent slowly to avoid splashing.
-
Ensure all containers are clearly labeled with the compound name, concentration, and date.
-
Avoid contact with skin and eyes.[3]
-
-
Decontamination :
-
Clean all work surfaces and equipment thoroughly after each use.
-
Wipe down surfaces with an appropriate cleaning agent.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Collect all waste materials, including unused this compound, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
-
Container Management :
-
Keep the hazardous waste container securely sealed when not in use.
-
Store the waste container in a designated secondary containment area away from general laboratory traffic.
-
-
Disposal Method :
First Aid and Emergency Response
In the event of accidental exposure, immediate and appropriate first aid is crucial.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek prompt medical attention.[1][3][7]
-
Skin Contact : Remove contaminated clothing immediately.[1][8] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[1] Get medical attention if irritation or other symptoms develop.[1]
-
Inhalation : Move the individual to fresh air immediately.[1][3][7] If breathing is difficult or has stopped, provide artificial respiration or oxygen.[1][5] Seek immediate medical attention.[1]
-
Ingestion : If the person is conscious, wash out their mouth with water.[1][7] Do not induce vomiting unless directed by medical personnel.[1][8] Never give anything by mouth to an unconscious person.[1][5][7][8] Seek immediate medical attention.[1][7]
Safety and Handling Workflow
The following diagram illustrates the key decision points and procedures for the safe handling of this compound.
References
- 1. content.labscoop.com [content.labscoop.com]
- 2. nbinno.com [nbinno.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. abmole.com [abmole.com]
- 8. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
